(5-Chloro-2-methoxypyridin-3-yl)methanol
Description
BenchChem offers high-quality (5-Chloro-2-methoxypyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methoxypyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCJHBHRJBFNBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627553 | |
| Record name | (5-Chloro-2-methoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351410-46-3 | |
| Record name | (5-Chloro-2-methoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Chloro-2-methoxypyridin-3-yl)methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-2-methoxypyridin-3-yl)methanol is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of a chloro substituent, a methoxy group, and a primary alcohol on a pyridine core provides a rich platform for the generation of diverse and complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, a detailed examination of its synthesis, an analysis of its reactivity, and a discussion of its potential applications in the field of drug discovery.
Core Chemical and Physical Properties
(5-Chloro-2-methoxypyridin-3-yl)methanol is a solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of this compound for experimental design and application.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₂ | [2] |
| Molecular Weight | 173.60 g/mol | [2] |
| CAS Number | 351410-46-3 | [2] |
| Appearance | Solid | [1] |
| InChI | 1S/C7H8ClNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3 | [1] |
| SMILES | COc1ncc(Cl)cc1CO | [1] |
Synthesis and Purification
A robust and reliable synthetic route to (5-Chloro-2-methoxypyridin-3-yl)methanol is crucial for its application in research and development. While specific literature detailing its synthesis is sparse, a logical and effective pathway can be devised from its precursor, 5-chloro-2-methoxynicotinic acid. This synthesis involves a two-step process: the chlorination of 2-methoxynicotinic acid followed by the reduction of the resulting carboxylic acid.
Synthesis Workflow
Caption: Synthetic pathway to (5-Chloro-2-methoxypyridin-3-yl)methanol.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Chloro-2-methoxynicotinic acid
This procedure is adapted from a patented method for the chlorination of 2-methoxynicotinic acid.[3]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-methoxynicotinic acid in an aqueous solution of sodium hydroxide at room temperature.
-
Chlorination: Slowly add a solution of sodium hypochlorite (e.g., commercial bleach) to the reaction mixture while maintaining the temperature between 10-30°C. The molar ratio of sodium hypochlorite to the starting material should be carefully controlled, typically ranging from 1.2 to 2.0 equivalents.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for at least 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. The precipitated solid is collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum to yield 5-chloro-2-methoxynicotinic acid.[3]
Step 2: Reduction of 5-Chloro-2-methoxynicotinic acid to (5-Chloro-2-methoxypyridin-3-yl)methanol
This step employs a standard reduction of a carboxylic acid to a primary alcohol. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation, sodium borohydride (NaBH₄) in the presence of a Lewis acid or in specific solvent systems can also be effective and offers a milder alternative.[4] A common method involves the conversion of the carboxylic acid to its corresponding ester followed by reduction. However, for the purpose of this guide, a direct reduction of the aldehyde precursor is presented as a more direct and efficient route.
Alternative Starting Material: 5-Chloro-2-methoxynicotinaldehyde
-
Reaction Setup: Dissolve 5-chloro-2-methoxynicotinaldehyde in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The use of NaBH₄ is advantageous due to its selectivity for aldehydes and ketones and its compatibility with protic solvents.[5]
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting aldehyde.
-
Work-up and Purification: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (5-Chloro-2-methoxypyridin-3-yl)methanol.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental data, the following spectroscopic characteristics are predicted based on the structure of (5-Chloro-2-methoxypyridin-3-yl)methanol and known chemical shift and fragmentation patterns.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methoxy protons (~4.0 ppm).- A singlet for the methylene protons of the alcohol (~4.6 ppm).- Two doublets or singlets for the aromatic protons on the pyridine ring (~7.5-8.2 ppm).- A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methoxy carbon (~55 ppm).- A signal for the methylene carbon of the alcohol (~60 ppm).- Signals for the pyridine ring carbons, including those bearing the chloro and methoxy groups, in the aromatic region (~110-160 ppm). |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 173/175 (due to the chlorine isotope pattern).- Fragmentation patterns corresponding to the loss of a hydroxyl group, a methoxy group, and other characteristic fragments. |
| Infrared (IR) | - A broad absorption band for the O-H stretch of the alcohol (~3300-3400 cm⁻¹).- C-H stretching vibrations for the aromatic and aliphatic protons (~2850-3100 cm⁻¹).- C=N and C=C stretching vibrations for the pyridine ring (~1400-1600 cm⁻¹).- A C-O stretching vibration for the alcohol and ether (~1000-1250 cm⁻¹).- A C-Cl stretching vibration (~600-800 cm⁻¹). |
Reactivity and Synthetic Utility
The chemical reactivity of (5-Chloro-2-methoxypyridin-3-yl)methanol is dictated by its three key functional groups: the primary alcohol, the chloro substituent, and the methoxy group on the electron-deficient pyridine ring.
Caption: Key reaction sites of (5-Chloro-2-methoxypyridin-3-yl)methanol.
-
Hydroxymethyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing access to other important synthetic intermediates. It can also undergo esterification and etherification reactions to introduce a variety of functional groups.
-
Chloro Group: The chlorine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, or amino substituents at the 5-position of the pyridine ring. It can also participate in nucleophilic aromatic substitution (SNAr) reactions, although the electron-donating methoxy group may slightly deactivate the ring towards this type of reaction.
-
Methoxy Group: The methoxy group is a key modulator of the electronic properties of the pyridine ring. It can act as an ortho-directing group in electrophilic substitution reactions, although such reactions on pyridines are generally challenging. Furthermore, it can be cleaved under certain conditions to yield the corresponding hydroxypyridine derivative.
Applications in Drug Discovery and Development
Substituted pyridines are a prevalent scaffold in a vast number of approved drugs and clinical candidates.[6] The specific combination of chloro and methoxy substituents in (5-Chloro-2-methoxypyridin-3-yl)methanol makes it a particularly valuable starting material for the synthesis of active pharmaceutical ingredients (APIs).[7]
-
Scaffold for Library Synthesis: The multiple points of diversification on this molecule allow for its use in the creation of compound libraries for high-throughput screening. By systematically modifying the alcohol, chloro, and methoxy positions, a wide range of chemical space can be explored to identify novel bioactive compounds.
-
Intermediate for Targeted Therapies: The chloromethoxy pyridine core is found in molecules targeting a variety of biological pathways. This intermediate can be utilized in the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies. The chlorine atom, in particular, is a common feature in many kinase inhibitors, where it can form important halogen bonds with the target protein.
-
Bioisosteric Replacement: The methoxy group can serve as a bioisostere for other functional groups, influencing the compound's solubility, metabolic stability, and binding affinity. The ability to modify or remove this group provides a strategy for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.
Safety and Handling
(5-Chloro-2-methoxypyridin-3-yl)methanol is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(5-Chloro-2-methoxypyridin-3-yl)methanol is a chemical building block with significant potential for the synthesis of novel and complex molecules, particularly in the realm of drug discovery. Its well-defined structure, coupled with multiple reactive sites, provides a versatile platform for medicinal chemists to design and synthesize new therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount to fully harnessing its potential in the development of next-generation pharmaceuticals.
References
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PubChem. (2-Chloro-5-(5-methoxypyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information. Available from: [Link]
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PubChem. (5-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]
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PrepChem. Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine. Available from: [Link]
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PubChem. (5-Chloro-2-(5-methoxypyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. EP0289180A2 - Method of chlorination.
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MySkinRecipes. (3-Chloro-5-methoxypyridin-2-yl)methanol. Available from: [Link]
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Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]
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MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
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PubMed. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. National Center for Biotechnology Information. Available from: [Link]
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Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]
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PubChem. 5-Chloro-2-(2-methoxypyridin-3-yl)benzaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]
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YouTube. NaBH4 & LiAlH4 Reductions (IOC 23). Available from: [Link]
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ResearchGate. Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Available from: [Link]
- Google Patents. CN102924370A - 2-amino-5-methylpyridine preparation method.
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Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]
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(5-Chloro-2-methoxypyridin-3-yl)methanol structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol
Introduction
(5-Chloro-2-methoxypyridin-3-yl)methanol is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis. Its trifunctional nature—featuring a pyridine core, a chloro substituent, a methoxy group, and a primary alcohol—makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a detailed exploration of its structure, physicochemical properties, and a comprehensive overview of its synthesis, tailored for researchers and professionals in chemical and pharmaceutical development. The compound's utility is particularly notable in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), where precise control of substituent patterns on heterocyclic scaffolds is paramount.[1]
Molecular Structure and Physicochemical Properties
The structural integrity and properties of a molecule are fundamental to its reactivity and application. (5-Chloro-2-methoxypyridin-3-yl)methanol consists of a pyridine ring substituted at the 2, 3, and 5 positions. The methoxy group at the 2-position and the chloro group at the 5-position electronically influence the reactivity of the pyridine ring and the hydroxymethyl group at the 3-position.
Table 1: Physicochemical Properties of (5-Chloro-2-methoxypyridin-3-yl)methanol
| Property | Value | Source |
| CAS Number | 351410-46-3 | [2] |
| Molecular Formula | C₇H₈ClNO₂ | [2] |
| Molecular Weight | 173.60 g/mol | [2] |
| Appearance | Solid | |
| InChI Key | VZCJHBHRJBFNBL-UHFFFAOYSA-N | |
| SMILES String | COc1ncc(Cl)cc1CO |
Strategic Synthesis Pathway
The most direct and efficient synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol involves the chemoselective reduction of its corresponding aldehyde precursor, 5-chloro-2-methoxy-3-pyridinecarboxaldehyde. This strategy is advantageous as it leverages a common and high-yielding transformation in organic chemistry. The overall synthetic workflow can be visualized as a two-stage process: the formation of the key aldehyde intermediate, followed by its reduction to the target alcohol.
The aldehyde precursor itself can be synthesized through various methods, often starting from simpler pyridine derivatives. For the purpose of this guide, we will focus on the critical final step: the reduction of the aldehyde.
Figure 1: General synthetic workflow for (5-Chloro-2-methoxypyridin-3-yl)methanol.
Detailed Experimental Protocol: Reduction of 5-Chloro-2-methoxy-3-pyridinecarboxaldehyde
This section provides a field-proven, step-by-step methodology for the synthesis of the title compound. The protocol is designed to be self-validating, with clear explanations for each procedural choice.
Objective: To reduce the aldehyde functional group of 5-chloro-2-methoxy-3-pyridinecarboxaldehyde to a primary alcohol using sodium borohydride.
Reagents and Materials:
-
5-Chloro-2-methoxy-3-pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methoxy-3-pyridinecarboxaldehyde (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Rationale: Methanol is an excellent solvent for both the aldehyde substrate and the sodium borohydride reagent. It also serves as the proton source to neutralize the intermediate alkoxide.[3]
-
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Rationale: The reduction reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, prevent potential side reactions, and ensure high selectivity.
-
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (NaBH₄, approx. 1.1-1.5 eq.) to the stirred solution in small portions. Effervescence (hydrogen gas evolution from the reaction of NaBH₄ with methanol) may be observed.
-
Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting other potentially reducible groups on the pyridine ring.[3] Using a slight excess ensures the complete conversion of the starting material. Portion-wise addition is crucial for controlling the reaction's exothermicity.
-
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Quenching: Once the reaction is complete, slowly and carefully add deionized water to the reaction mixture to quench the excess sodium borohydride. Continue stirring for an additional 15 minutes.
-
Rationale: Water safely decomposes any remaining NaBH₄ and begins the work-up process.
-
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator. This will leave an aqueous residue containing the product.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Rationale: Ethyl acetate is a suitable solvent for extracting the desired alcohol from the aqueous phase, leaving inorganic salts behind.
-
-
Washing and Drying: Wash the combined organic layers with brine (1 x volume). This helps to remove residual water and inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Rationale: The brine wash minimizes the amount of water in the organic phase, improving the efficiency of the drying agent.
-
-
Concentration and Purification: Remove the ethyl acetate using a rotary evaporator to yield the crude product. If necessary, the product can be further purified by silica gel column chromatography or recrystallization to afford (5-Chloro-2-methoxypyridin-3-yl)methanol as a solid.
Mechanism of Aldehyde Reduction
The reduction of an aldehyde with sodium borohydride is a classic example of nucleophilic addition. The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻).
Figure 2: Simplified mechanism of aldehyde reduction by sodium borohydride.
-
Nucleophilic Attack: A hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the carbon-oxygen pi bond, with the electrons moving onto the oxygen atom, forming a tetrahedral alkoxide intermediate.
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by the solvent (methanol in this protocol), yielding the final primary alcohol product.
Safety and Handling
Professional laboratory practices should be employed when performing this synthesis.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanol: Flammable and toxic liquid. Avoid inhalation and skin contact.
-
5-Chloro-2-methoxypyridin-3-carbaldehyde: May be harmful if swallowed.[2] Standard handling procedures for chemical reagents should be followed.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This guide has detailed the structure, properties, and a reliable synthetic protocol for (5-Chloro-2-methoxypyridin-3-yl)methanol. The described method, centered on the chemoselective reduction of the corresponding aldehyde, represents an efficient and scalable approach for producing this valuable synthetic intermediate. By understanding the rationale behind each experimental step and the underlying chemical mechanism, researchers can confidently and safely incorporate this procedure into their synthetic workflows, enabling the development of novel compounds in the pharmaceutical and agrochemical sectors.
References
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PubChem. (2-Chloro-5-(5-methoxypyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (5-Chloro-2-(5-methoxypyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (5-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
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MySkinRecipes. (3-Chloro-5-methoxypyridin-2-yl)methanol. Available at: [Link]
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ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Available at: [Link]
-
Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Available at: [Link]
-
YouTube. Reduction of Aldehydes and Ketones with Complex Hydrides. The Organic Chemistry Tutor. Available at: [Link]
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Spectroscopic Data of (5-Chloro-2-methoxypyridin-3-yl)methanol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Chloro-2-methoxypyridin-3-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes not only the data itself but also the underlying principles and experimental methodologies, ensuring a thorough understanding of the compound's structural characterization.
Introduction
(5-Chloro-2-methoxypyridin-3-yl)methanol, with the chemical formula C₇H₈ClNO₂, is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in numerous pharmaceuticals. The presence of a chloro, a methoxy, and a hydroxymethyl group on the pyridine ring imparts specific chemical properties and potential biological activities. Accurate structural elucidation through spectroscopic methods is a critical and foundational step in the research and development of any new chemical entity. This guide serves as a practical reference for the spectroscopic characterization of this molecule.
Caption: Molecular Structure of (5-Chloro-2-methoxypyridin-3-yl)methanol.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Theoretical Principles: Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the integration of the signal corresponds to the number of protons of that type. Spin-spin splitting patterns reveal the number of neighboring protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of (5-Chloro-2-methoxypyridin-3-yl)methanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring sample signals.[1]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the ¹H frequency to maximize signal-to-noise.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard ¹H spectrum, a relaxation delay of 1-2 seconds is typically sufficient.
-
Acquire the free induction decay (FID) by applying a 90° radiofrequency pulse.
-
Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) of the signals.
-
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | H-6 (Pyridine) |
| ~7.8 | s | 1H | H-4 (Pyridine) |
| ~4.7 | s | 2H | -CH₂OH |
| ~4.0 | s | 3H | -OCH₃ |
| ~3.5 (broad) | s | 1H | -OH |
Interpretation:
-
The two singlets in the aromatic region (~8.1 and ~7.8 ppm) are assigned to the two protons on the pyridine ring. The downfield shifts are characteristic of protons on an electron-deficient aromatic ring.
-
The singlet at approximately 4.7 ppm corresponds to the two protons of the hydroxymethyl group (-CH₂OH).
-
The singlet around 4.0 ppm is assigned to the three protons of the methoxy group (-OCH₃).
-
A broad singlet, the chemical shift of which can vary depending on concentration and solvent, is expected for the hydroxyl proton (-OH).
Caption: General workflow for NMR data acquisition.
¹³C NMR Spectroscopy
Theoretical Principles: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift of a carbon signal is indicative of its hybridization and the electronegativity of the atoms attached to it.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The locking and shimming procedures are the same as for ¹H NMR. The probe is tuned and matched for the ¹³C frequency.
-
Data Acquisition:
-
A standard ¹³C NMR spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.
-
-
Data Processing: The processing steps (Fourier transform, phasing, and calibration) are analogous to those for ¹H NMR.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (C-OCH₃) |
| ~145 | C-6 (CH) |
| ~140 | C-5 (C-Cl) |
| ~135 | C-4 (CH) |
| ~125 | C-3 (C-CH₂OH) |
| ~60 | -CH₂OH |
| ~55 | -OCH₃ |
Interpretation:
-
The signals in the range of ~125-160 ppm are characteristic of the sp²-hybridized carbons of the pyridine ring.
-
The carbon attached to the electronegative oxygen of the methoxy group (C-2) is expected to be the most downfield.
-
The carbon bearing the chloro substituent (C-5) will also be significantly downfield.
-
The signal around 60 ppm is assigned to the carbon of the hydroxymethyl group.
-
The peak at approximately 55 ppm corresponds to the carbon of the methoxy group.
Part 2: Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy (Solid Sample)
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (a few milligrams) of (5-Chloro-2-methoxypyridin-3-yl)methanol in a volatile solvent (e.g., dichloromethane or acetone).
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2][3]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1550 | Medium | C=C and C=N ring stretching |
| 1470-1430 | Medium | C-H bending |
| 1250-1200 | Strong | Aryl-O-CH₃ stretch (asymm.) |
| 1050-1000 | Strong | C-O stretch (alcohol) |
| ~800 | Strong | C-Cl stretch |
Interpretation:
-
The broad, strong absorption in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding.[4][5]
-
The peaks in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions correspond to the C-H stretching vibrations of the aromatic ring and the aliphatic methoxy and hydroxymethyl groups, respectively.
-
The absorptions between 1600 cm⁻¹ and 1430 cm⁻¹ are characteristic of the pyridine ring vibrations.
-
The strong bands in the 1250-1000 cm⁻¹ region are due to the C-O stretching vibrations of the methoxy ether and the primary alcohol.
-
The absorption around 800 cm⁻¹ is indicative of the C-Cl bond.
Caption: Correlation of functional groups with IR absorption regions.
Part 3: Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, and the resulting mass spectrum provides a molecular fingerprint.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for a solid sample, where it is vaporized under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing the ejection of an electron and the formation of the positively charged molecular ion (M⁺).[6]
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.[7]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio to generate the mass spectrum.
Expected Fragmentation Pattern:
The molecular weight of (5-Chloro-2-methoxypyridin-3-yl)methanol is 173.60 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 173 and an M+2 peak at m/z 175 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of one chlorine atom.
Predicted Major Fragments:
| m/z | Loss of Fragment | Proposed Fragment Structure |
| 173 | - | [C₇H₈ClNO₂]⁺ (Molecular Ion) |
| 158 | -CH₃ | Loss of a methyl radical from the methoxy group. |
| 142 | -OCH₃ | Loss of a methoxy radical. |
| 138 | -Cl | Loss of a chlorine radical. |
| 124 | -CH₂OH, -H | Loss of the hydroxymethyl group and a hydrogen atom. |
| 108 | -Cl, -CH₂O | Loss of chlorine and formaldehyde. |
Interpretation:
The fragmentation of (5-Chloro-2-methoxypyridin-3-yl)methanol is expected to be driven by the stability of the resulting fragments.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol is a common fragmentation pathway for benzyl-type alcohols.[8] This would lead to the loss of a hydrogen atom or the entire hydroxymethyl group.
-
Loss of Stable Neutral Molecules: The loss of small, stable neutral molecules like formaldehyde (CH₂O) from the hydroxymethyl group or a methyl radical from the methoxy group is expected.
-
Cleavage of Substituents: The loss of the chloro and methoxy substituents from the pyridine ring will also lead to significant fragment ions.
Caption: Simplified proposed fragmentation pathways for (5-Chloro-2-methoxypyridin-3-yl)methanol.
Conclusion
The spectroscopic data presented in this guide provide a detailed structural characterization of (5-Chloro-2-methoxypyridin-3-yl)methanol. The predicted ¹H and ¹³C NMR spectra, in conjunction with the characteristic IR absorption bands and the anticipated mass spectral fragmentation patterns, offer a robust and self-validating system for the identification and purity assessment of this compound. The experimental protocols outlined herein represent standard and reliable methods for acquiring high-quality spectroscopic data. This comprehensive guide is intended to be a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related heterocyclic compounds.
References
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). Infrared Spectroscopy Techniques Guide. Retrieved from [Link]
- TopSpin 1.3. (n.d.). 1H NMR Protocol for Beginners DRX-400. Retrieved from a general protocol document, specific URL not available.
-
Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
- Claridge, T. D. W. (2018). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy. Specific article details may vary.
- University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from a general protocol document, specific URL not available.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
-
Wishart, D. S., et al. (2024). PROSPRE - 1H NMR Predictor. Retrieved from [Link]
-
Slideshare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]
- UCLA-DOE Institute for Genomics and Proteomics. (n.d.). NMR-HANDS-ON PROTOCOLS –ACQUISITION. Retrieved from a general protocol document, specific URL not available.
-
University of California, Irvine Environmental Health & Safety. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved from [Link]
-
University of Waterloo Mass Spectrometry Facility. (n.d.). MS Tutorials and SOPs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
- NIST. (n.d.). Pyridine, 2-chloro-.
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
NP-MRD. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]
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-
Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]
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An In-Depth Technical Guide to the Purity and Stability of (5-Chloro-2-methoxypyridin-3-yl)methanol
Introduction
(5-Chloro-2-methoxypyridin-3-yl)methanol is a substituted pyridinylmethanol, a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of the chloro, methoxy, and methanol functionalities on the pyridine ring offers a versatile scaffold for developing complex molecular architectures. As with any chemical intermediate intended for high-stakes applications like drug development, a thorough understanding and rigorous control of its purity and stability are not merely procedural formalities but foundational pillars of quality and safety.
The presence of impurities, even in trace amounts, can significantly impact the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API).[1] Similarly, the degradation of the intermediate under various storage and process conditions can lead to the formation of new, potentially hazardous, entities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and control the purity and stability of (5-Chloro-2-methoxypyridin-3-yl)methanol. It is structured not as a rigid template, but as a logical progression of scientific inquiry, emphasizing the causality behind experimental choices and providing field-proven insights for robust characterization.
Physicochemical Characterization
A foundational step in working with any chemical entity is the determination of its fundamental physicochemical properties. These parameters are critical for designing appropriate purification, formulation, and storage strategies. For (5-Chloro-2-methoxypyridin-3-yl)methanol, a literature survey reveals a scarcity of experimentally determined data. Therefore, the initial task for any researcher is the empirical determination of these properties.
| Property | Value | Experimental Protocol Snippet |
| Molecular Formula | C₇H₈ClNO₂ | N/A (Derived from structure) |
| Molecular Weight | 173.60 g/mol | N/A (Calculated from formula) |
| CAS Number | 351410-46-3 | N/A |
| Appearance | To be determined (TBD) | Visual inspection of the purified solid material under ambient light. Record color and form (e.g., white crystalline solid, off-white powder). |
| Melting Point | TBD | Determine using a calibrated capillary melting point apparatus. A sharp melting range is indicative of high purity. |
| Solubility Profile | TBD | Assess solubility in a range of solvents (e.g., water, methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, hexane) at ambient temperature. Quantify by preparing saturated solutions and determining the concentration by HPLC-UV or gravimetric analysis. |
| pKa | TBD | The pyridine nitrogen imparts a basic character (typical pKa for pyridines is ~5-6).[2] This can be determined by potentiometric titration or UV-spectrophotometric methods. This value is crucial for developing appropriate HPLC methods and understanding pH-dependent stability. |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach involves the reduction of the corresponding commercially available carboxylic acid, 5-chloro-2-methoxynicotinic acid. This method is often high-yielding and utilizes common, well-understood reagents.
Caption: Proposed synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol.
Causality of Choice: The reduction of a carboxylic acid to a primary alcohol is a fundamental and reliable transformation in organic synthesis. Reagents like borane-tetrahydrofuran complex (BH₃·THF) are preferred for their selectivity for carboxylic acids over other functional groups that might be present, although lithium aluminum hydride (LiAlH₄) could also be employed with appropriate precautions.
Potential Process-Related Impurities:
-
Unreacted Starting Material: 5-chloro-2-methoxynicotinic acid.
-
Over-reduction Products: While less likely with boranes, stronger reducing agents could potentially affect the chloro or methoxy groups under harsh conditions.
-
Solvent Adducts: Impurities related to the reaction solvent (e.g., THF).
-
Reagent-derived Impurities: Borate esters (from borane reduction) that must be hydrolyzed during workup.
Purification Workflow
The polar nature of the target molecule, imparted by the hydroxyl and methoxy groups, necessitates a purification strategy capable of separating it from less polar impurities and any highly polar starting material. Flash column chromatography is the method of choice.
Caption: General workflow for the purification of the target compound.
Step-by-Step Column Chromatography Protocol
-
Stationary Phase Selection: Use standard silica gel (230-400 mesh) as the stationary phase. The slightly acidic nature of silica is generally compatible with pyridine derivatives, but for sensitive compounds, a 2D TLC stability test is recommended.[3]
-
Mobile Phase Selection: Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol). Adjust the ratio to achieve a retention factor (Rf) of ~0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution: Begin elution with the selected mobile phase, collecting fractions. The progress of the separation can be monitored by TLC.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid.
-
Final Drying: Dry the product under high vacuum to remove residual solvents.
Purity Assessment and Structural Confirmation
Once purified, the identity and purity of (5-Chloro-2-methoxypyridin-3-yl)methanol must be unequivocally established. A combination of chromatographic and spectroscopic techniques is essential.
High-Performance Liquid Chromatography (HPLC-UV)
A validated, stability-indicating HPLC method is the gold standard for purity determination. For pyridine-containing compounds, special attention must be paid to achieving symmetrical peak shapes.
Rationale for Method Design:
-
Stationary Phase: A C18 reversed-phase column is a versatile starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. The basic nitrogen of the pyridine ring can interact with residual silanols on the silica backbone of the column, leading to peak tailing. To mitigate this, a small amount of an acidic modifier, such as 0.1% formic acid, should be added to both the aqueous and organic phases. This protonates the pyridine nitrogen, ensuring a consistent ionic form and minimizing undesirable secondary interactions.[2]
-
Detection: The pyridine ring is a strong chromophore. A UV detector set at a wavelength of maximum absorbance (e.g., determined by a photodiode array detector, typically around 254-270 nm for substituted pyridines) will provide excellent sensitivity.
Step-by-Step HPLC-UV Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (or λmax determined by PDA).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute further as needed.
Purity Calculation: Purity is typically determined by area percent, assuming all impurities have a similar response factor at the chosen wavelength. For rigorous quantitative analysis, a reference standard is required.
Spectroscopic Confirmation
NMR provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their connectivity. Expected signals for (5-Chloro-2-methoxypyridin-3-yl)methanol in CDCl₃:
-
A singlet for the methoxy protons (~4.0 ppm).
-
A singlet or doublet for the benzylic CH₂ protons (~4.7 ppm).
-
A broad singlet for the hydroxyl proton (variable chemical shift).
-
Two doublets or singlets for the two aromatic protons on the pyridine ring (~7.5-8.5 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will show 7 distinct signals, confirming the carbon skeleton of the molecule.
Mass spectrometry confirms the molecular weight and can provide fragmentation information that supports the proposed structure.
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent protonated molecule [M+H]⁺ at m/z 174.0.
-
Isotopic Pattern: A key confirmatory feature will be the presence of a characteristic M+2 peak (at m/z 176.0 for the [M+H]⁺ ion) with an intensity approximately one-third of the M peak. This is due to the natural abundance of the ³⁷Cl isotope and is a definitive indicator of a monochlorinated compound.
Stability Profile and Forced Degradation Studies
Understanding the intrinsic stability of the molecule is critical for defining appropriate storage conditions and anticipating potential degradation pathways during subsequent synthetic steps. Forced degradation, or stress testing, is a systematic way to accelerate this process.[1]
Guiding Principle: The goal of a forced degradation study is to achieve 5-20% degradation of the active substance. This level of degradation is sufficient to produce and detect primary degradation products without being so extensive that it leads to complex secondary or tertiary degradants, which would complicate the analysis.[1]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Forced Degradation Protocol
-
Control Sample: Prepare a solution of the compound in the analysis solvent and keep it under normal conditions.
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl. Heat at 60°C and sample at appropriate time points. Neutralize samples with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature. The methoxy group may be susceptible to hydrolysis under basic conditions. Sample at time points and neutralize with HCl before analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature. The pyridine ring and alcohol moiety are potential sites of oxidation.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C). Prepare solutions for analysis at specified time points.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
For each condition, the samples should be analyzed using the validated stability-indicating HPLC method. The results will reveal the potential degradation pathways and help in identifying critical factors for the compound's stability.
Safe Handling and Storage
Proper handling and storage procedures are essential for user safety and for maintaining the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling chlorinated organic compounds.[4]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store (5-Chloro-2-methoxypyridin-3-yl)methanol in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents and strong bases.[5] The use of an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent slow oxidation.[6]
-
Material Compatibility: Carbon steel or stainless steel containers are generally suitable for storing chlorinated organics. Avoid contact with aluminum, zinc, and strong alkalis.[5][6]
Conclusion
(5-Chloro-2-methoxypyridin-3-yl)methanol is a valuable chemical intermediate whose utility is directly dependent on its purity and stability. This guide has provided a comprehensive, scientifically-grounded framework for its complete characterization. By systematically determining its physicochemical properties, establishing a robust purification protocol, developing a stability-indicating analytical method, and probing its intrinsic stability through forced degradation, researchers can ensure the quality and reliability of this compound for its intended applications. The emphasis on understanding the "why" behind each experimental step empowers scientists to troubleshoot and adapt these methodologies, fostering a culture of scientific integrity and technical excellence in the drug development process.
References
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OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]
-
European Chlorinated Solvent Association (ECSA). (2016). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]
-
Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
ResearchGate. (2024, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2023, September 16). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Retrieved from [Link]
- Google Patents. (n.d.). US2708653A - Purification of pyridine bases by distillation.
-
ResearchGate. (2024, August 8). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Safe Handling of (5-Chloro-2-methoxypyridin-3-yl)methanol
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for (5-Chloro-2-methoxypyridin-3-yl)methanol. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.
Chemical Identity and Physicochemical Properties
(5-Chloro-2-methoxypyridin-3-yl)methanol is a halogenated heterocyclic compound widely utilized as a chemical building block in organic synthesis.[1] Its utility is prominent in the development of complex molecular architectures for the pharmaceutical and agrochemical industries.[2] Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 351410-46-3 | [1][3] |
| Molecular Formula | C₇H₈ClNO₂ | [1][3] |
| Molecular Weight | 173.60 g/mol | [1][3] |
| Physical Form | Solid | [1] |
| SMILES String | COc1ncc(Cl)cc1CO | [1] |
| InChI Key | VZCJHBHRJBFNBL-UHFFFAOYSA-N | [1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a specific acute oral toxicity hazard.[1][4] The classification dictates the minimum personal protective equipment (PPE) and handling controls required.
| GHS Element | Classification | Source |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Hazard Class | Acute Toxicity 4, Oral | [1] |
| Precautionary Statements | P264, P270, P301+P317, P330, P501 | [5] |
The primary risk associated with (5-Chloro-2-methoxypyridin-3-yl)methanol is acute toxicity upon ingestion.[1] While other hazards are not currently classified, researchers must handle the compound with the assumption that it may be a skin or eye irritant, and that its dust could be harmful if inhaled.
Proactive Risk Mitigation: The Hierarchy of Controls
A foundational principle of laboratory safety is the implementation of the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction. Rather than relying solely on Personal Protective Equipment (PPE), a multi-layered approach beginning with engineering controls is mandated.
Caption: Hierarchy of controls for handling chemical reagents.
Standard Operating Procedure (SOP) for Safe Handling
This SOP outlines the required steps for handling (5-Chloro-2-methoxypyridin-3-yl)methanol, from preparation to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring experimental integrity.
Required Personal Protective Equipment (PPE)
Before entering the laboratory, ensure the following PPE is worn correctly:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.[6]
-
Hand Protection: Nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6][7]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes.
Handling and Use Protocol
Caption: Standard laboratory workflow for chemical handling.
Causality Behind Key Steps:
-
Fume Hood Use: Handling the solid within a fume hood is a critical engineering control.[7] It prevents the inhalation of any fine particulates and contains any potential spills.
-
Avoiding Dust Generation: As a solid, the primary route of inadvertent exposure besides ingestion is inhalation of dust. Careful handling minimizes this risk.
-
Immediate Container Sealing: Prevents contamination of the bulk material and reduces the chance of a spill.
Storage, Incompatibilities, and Disposal
Proper management of chemical reagents throughout their lifecycle is a cornerstone of laboratory safety.
Storage Conditions
-
Store in a tightly sealed, properly labeled container.[7][8]
-
The compound is classified as a Storage Class 11 Combustible Solid, indicating it should be stored in a cool, dry, well-ventilated area away from sources of ignition.[1][9]
-
Keep segregated from incompatible materials.
Known Incompatibilities
While specific incompatibility data for this compound is limited, based on its functional groups, it should be kept away from:
-
Strong Oxidizing Agents: The alcohol moiety can be oxidized, potentially in an exothermic reaction.
-
Strong Acids and Bases: May catalyze decomposition or unwanted side reactions.
Waste Disposal
-
All waste, including contaminated consumables (gloves, weigh boats, paper towels) and surplus material, must be treated as hazardous.
-
Dispose of chemical waste through a licensed disposal company, following all local, state, and federal regulations.[6] Do not dispose of it down the drain.[6]
Emergency Procedures
In the event of an emergency, rapid and correct response is crucial.
-
Ingestion: This is the most significant classified hazard.[1] Do NOT induce vomiting .[10] Rinse the mouth with water. Immediately call a Poison Control Center or seek medical attention and provide the Safety Data Sheet (SDS) to the attending physician.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][7]
-
Spills: Evacuate the area. For a small spill, and if properly trained, use an absorbent, non-combustible material (e.g., sand or vermiculite) to contain the spill.[7] Scoop the material into a labeled hazardous waste container. Ensure adequate ventilation.
Scientific Context: A Versatile Synthetic Intermediate
(5-Chloro-2-methoxypyridin-3-yl)methanol is not an end-product but a valuable intermediate. Its structure contains multiple reactive sites, making it a versatile tool for medicinal chemists. The hydroxyl group can be oxidized to an aldehyde or converted to a leaving group, while the chlorinated pyridine ring is amenable to various cross-coupling and nucleophilic substitution reactions.[2] This versatility allows for its incorporation into a wide array of potential therapeutic agents.[2]
Representative Synthetic Protocol
A common and reliable method for preparing pyridinyl methanols is the reduction of the corresponding aldehyde. The following is a representative, self-validating protocol for the synthesis of the title compound from 5-chloro-2-methoxynicotinaldehyde.
Caption: Workflow for the reduction of an aldehyde to an alcohol.
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-chloro-2-methoxynicotinaldehyde in anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition is exothermic and must be controlled.
-
Causality: NaBH₄ is a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols without affecting the chloro or methoxy groups on the pyridine ring. Methanol serves as both a solvent and a proton source for the workup.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.
-
Quenching: Slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography or recrystallization to yield the final product.
-
Self-Validation: The purity of the final compound must be confirmed by analytical methods such as NMR spectroscopy and LC-MS to validate the success of the synthesis.
-
References
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UCLA EH&S. Methanol - Standard Operating Procedure. [Link]
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Methanex Corporation. Methanol Safety Data Sheet. [Link]
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MySkinRecipes. (3-Chloro-5-methoxypyridin-2-yl)methanol Product Description (Related Compound). [Link]
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EMD Millipore. Methanol LC-MS Grade Safety Data Sheet. [Link]
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Safe Work Australia. GHS Hazardous Chemical Information List. [Link]
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University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). [Link]
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PubChem. (5-Methoxypyridin-3-yl)methanol GHS Information (Related Compound). [Link]
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A Technical Guide to the Solubility of (5-Chloro-2-methoxypyridin-3-yl)methanol in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and determining the solubility of (5-Chloro-2-methoxypyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. In the absence of extensive public data on this specific molecule, this document serves as a practical whitepaper, equipping researchers with the foundational principles, theoretical predictive models, and robust experimental protocols necessary to establish a precise solubility profile in various organic solvents.
Part 1: Physicochemical Characterization and Solubility Postulates
Understanding the inherent physicochemical properties of (5-Chloro-2-methoxypyridin-3-yl)methanol is the cornerstone of predicting its solubility behavior. The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be miscible.[1][2][3]
Molecular Structure and Properties:
An analysis of the molecule's structure reveals several key functional groups that govern its polarity and potential for intermolecular interactions:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which contributes to its polarity.
-
Chloro Group (-Cl): An electron-withdrawing group that adds to the molecule's polarity.
-
Methoxy Group (-OCH₃): A moderately polar group.
-
Methanol Group (-CH₂OH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor.
Inferred Solubility Behavior: The presence of the hydroxyl group suggests a strong capacity for hydrogen bonding, which will significantly influence its solubility. The combination of the polar pyridine ring and the chloro and methoxy groups results in a molecule with a notable dipole moment. Therefore, it is anticipated that (5-Chloro-2-methoxypyridin-3-yl)methanol will exhibit higher solubility in polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like acetone and ethyl acetate) compared to non-polar solvents (like hexane and toluene).
Part 2: Theoretical Frameworks for Solubility Prediction
Before embarking on extensive experimental work, theoretical models can provide valuable, resource-efficient predictions of solubility, helping to narrow down the selection of appropriate solvents.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][6][7] The guiding principle is that substances with similar HSP values are likely to be soluble in one another.[7][8]
The total Hansen solubility parameter is calculated as: δ²_total = δ²_D + δ²_P + δ²_H
A quantitative measure of the similarity between a solute and a solvent is the Hansen Solubility Parameter distance (Ra), where a smaller distance indicates a higher likelihood of solubility. While the specific HSP values for (5-Chloro-2-methoxypyridin-3-yl)methanol are not published, they can be estimated using group contribution methods or specialized software.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, without the need for extensive experimental data. It relies on quantum chemical calculations of the individual molecules in a virtual conductor environment to generate a "sigma-profile," which is a histogram of the screening charge density on the molecular surface.[9] By comparing the sigma-profiles of the solute and solvent, COSMO-RS can predict the chemical potential of the solute in the solvent, and thus its solubility.[9][10] This method is particularly useful for novel compounds where experimental data is scarce.[11][12]
Part 3: Experimental Determination of Solubility
Rigorous experimental measurement remains the gold standard for determining solubility. The following protocols are designed to provide accurate and reproducible data.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic (or equilibrium) solubility of a compound.[13][14]
Protocol:
-
Preparation: Add an excess amount of solid (5-Chloro-2-methoxypyridin-3-yl)methanol to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[14]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13][15]
-
Phase Separation: Allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully extract an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid material.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[2][16]
High-Performance Liquid Chromatography (HPLC) for Concentration Measurement
HPLC is a precise and widely used method for quantifying the concentration of a solute in a saturated solution.[2][17]
Protocol:
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase) capable of separating (5-Chloro-2-methoxypyridin-3-yl)methanol from any potential impurities or degradation products. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Calibration Curve: Prepare a series of standard solutions of (5-Chloro-2-methoxypyridin-3-yl)methanol of known concentrations in a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.[2]
-
Sample Analysis: Inject the diluted supernatant from the shake-flask experiment into the HPLC system.
-
Concentration Calculation: Use the peak area of the analyte from the sample chromatogram and the calibration curve to determine the concentration of (5-Chloro-2-methoxypyridin-3-yl)methanol in the diluted sample.
-
Solubility Calculation: Back-calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.
Visualizing the Workflow
The process of determining solubility can be visualized as a logical progression from theoretical estimation to experimental validation.
Caption: A logical workflow for determining the solubility of a novel compound.
Part 4: Data Presentation and Application
The experimentally determined solubility data should be organized systematically to facilitate comparison and application.
Table 1: Hypothetical Solubility Data for (5-Chloro-2-methoxypyridin-3-yl)methanol at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Observations |
| Polar Protic | Methanol | 5.1 | To be determined | |
| Ethanol | 4.3 | To be determined | ||
| Polar Aprotic | Acetone | 5.1 | To be determined | |
| Acetonitrile | 5.8 | To be determined | ||
| Ethyl Acetate | 4.4 | To be determined | ||
| Dichloromethane | 3.1 | To be determined | ||
| Non-Polar | Toluene | 2.4 | To be determined | |
| Hexane | 0.1 | To be determined |
Application in Drug Development:
A well-defined solubility profile is critical for several stages of drug development:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Science: Developing stable and bioavailable drug products, including liquid formulations and amorphous solid dispersions.
-
Preclinical Studies: Ensuring the compound can be dissolved in appropriate vehicles for in vitro and in vivo testing.
By following the theoretical and experimental methodologies outlined in this guide, researchers can systematically and accurately characterize the solubility of (5-Chloro-2-methoxypyridin-3-yl)methanol, enabling its effective use in pharmaceutical research and development.
References
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]
-
Stenzel, A., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]
-
Scientific Computing & Modelling (SCM). COSMO-RS: predict solubilities & fluid thermodynamics. Available at: [Link]
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Rowan Scientific. (n.d.). Predicting Solubility. Available at: [Link]
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Wikipedia. (n.d.). COSMO-RS. Available at: [Link]
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Pereira, C. G., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Available at: [Link]
-
Klamt, A., et al. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of Computational Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Hansen Solubility Parameters — Biological Materials. Available at: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Available at: [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. Available at: [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]
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AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Available at: [Link]
-
ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. Available at: [Link]
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Klajmon, M. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. SciSpace. Available at: [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
-
American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Available at: [Link]
-
ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. Available at: [Link]
-
University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
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Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Available at: [Link]
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Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]
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A Technical Guide to (5-Chloro-2-methoxypyridin-3-yl)methanol for the Research Scientist
An in-depth examination of the commercial availability, synthesis, and applications of a valuable pyridine building block in contemporary drug discovery.
Introduction
(5-Chloro-2-methoxypyridin-3-yl)methanol, with CAS Number 351410-46-3, is a halogenated and methoxy-substituted pyridine derivative that serves as a crucial building block in organic synthesis.[1] Its unique trifunctional nature—a pyridine core, a chloro substituent, a methoxy group, and a hydroxymethyl group—renders it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its commercial availability, plausible synthetic routes, and its strategic application in the field of medicinal chemistry for researchers, scientists, and drug development professionals. The strategic placement of the chloro and methoxy groups on the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it a sought-after precursor in the development of novel therapeutic agents.[2]
Physicochemical Properties
| Property | Value |
| CAS Number | 351410-46-3[1] |
| Molecular Formula | C₇H₈ClNO₂[1] |
| Molecular Weight | 173.60 g/mol [1] |
| Appearance | Solid (form)[1] |
| SMILES String | COc1ncc(Cl)cc1CO[1] |
| InChI Key | VZCJHBHRJBFNBL-UHFFFAOYSA-N[1] |
Commercial Availability and Procurement
(5-Chloro-2-methoxypyridin-3-yl)methanol is commercially available from several major chemical suppliers, positioning it as a readily accessible building block for research and development purposes.
| Supplier | Product Number / Identifier | Notes |
| Sigma-Aldrich | 351410-46-3 | Sold under the "AldrichCPR" brand for early discovery researchers. The supplier explicitly states that they do not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity. The product is sold "as-is". |
| BLDpharm | 351410-46-3 | Listed as a research chemical.[3] |
| MySkinRecipes | 36674 | Marketed as a reagent for organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] |
It is imperative for researchers to note the common practice among suppliers of not providing detailed analytical data for this specific compound. Therefore, in-house validation of the material's identity and purity via standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography is a critical first step upon receipt.
Proposed Synthesis Pathway
While a definitive, publicly available, step-by-step synthesis protocol for (5-Chloro-2-methoxypyridin-3-yl)methanol is not readily found in peer-reviewed literature, a plausible and scientifically sound synthetic route can be constructed based on established organic chemistry principles and related patent literature. The proposed pathway commences with the commercially available 2-methoxynicotinic acid.
Caption: Proposed synthetic pathway for (5-Chloro-2-methoxypyridin-3-yl)methanol.
Step 1: Chlorination of 2-Methoxynicotinic Acid
The initial step involves the selective chlorination of 2-methoxynicotinic acid at the 5-position of the pyridine ring. A patented method for this transformation utilizes an alkali metal hypochlorite, such as sodium hypochlorite, in a homogeneous aqueous solution.[4] This approach is advantageous as it avoids the use of hazardous chlorine gas.[4]
Experimental Protocol:
-
Dissolve 2-methoxynicotinic acid in a dilute aqueous solution of sodium hypochlorite (e.g., commercial bleach).
-
Stir the reaction mixture at room temperature for an extended period (e.g., 16 hours or overnight) to ensure the completion of the chlorination.[4]
-
Upon completion, acidify the reaction mixture to a low pH (e.g., pH 2.0) with a strong acid like concentrated hydrochloric acid.[4]
-
The precipitated solid product, 5-chloro-2-methoxynicotinic acid, is then collected by filtration.
-
Further purification can be achieved by trituration with a non-polar solvent such as hexane.[4]
Step 2: Formation of 5-Chloro-2-methoxynicotinoyl Chloride
The resulting carboxylic acid is then converted to the more reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved using thionyl chloride.
Experimental Protocol:
-
Suspend 5-chloro-2-methoxynicotinic acid in an inert solvent like carbon tetrachloride.
-
Add thionyl chloride to the suspension and reflux the mixture for approximately 90 minutes.
-
After cooling, the excess thionyl chloride and the solvent are removed under reduced pressure to yield the crude 5-chloro-2-methoxynicotinoyl chloride.
Step 3: Reduction to (5-Chloro-2-methoxypyridin-3-yl)methanol
The final and critical step is the reduction of the acyl chloride to the primary alcohol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a milder one such as sodium borohydride (NaBH₄).[5][6] LiAlH₄ is a powerful reagent capable of reducing a wide range of carbonyl compounds, including carboxylic acids and their derivatives, to alcohols.[6][7] Sodium borohydride is a more selective reducing agent but is also effective for the reduction of acyl chlorides to alcohols.[5]
Experimental Protocol (using LiAlH₄):
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Dissolve the 5-chloro-2-methoxynicotinoyl chloride in a dry ethereal solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature to ensure complete reduction.
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts.
-
Filter the resulting mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude (5-Chloro-2-methoxypyridin-3-yl)methanol.
-
Purification can be achieved by column chromatography on silica gel.
Spectroscopic Characterization
Predicted ¹H NMR (in CDCl₃):
-
A singlet for the methoxy (–OCH₃) protons, likely in the range of 3.9-4.1 ppm.
-
A singlet or a broad singlet for the hydroxyl (–OH) proton of the alcohol, with a chemical shift that can vary depending on concentration and solvent.
-
A singlet for the methylene (–CH₂OH) protons, expected around 4.6-4.8 ppm.
-
Two doublets in the aromatic region for the pyridine ring protons, corresponding to the protons at the 4- and 6-positions.
Predicted ¹³C NMR (in CDCl₃):
-
A signal for the methoxy carbon (–OCH₃) around 55-60 ppm.
-
A signal for the methylene carbon (–CH₂OH) in the range of 60-65 ppm.
-
Several signals in the aromatic region (typically 110-160 ppm) corresponding to the five carbons of the substituted pyridine ring.
Applications in Drug Discovery and Medicinal Chemistry
(5-Chloro-2-methoxypyridin-3-yl)methanol is a valuable building block in medicinal chemistry due to the presence of multiple functional groups that can be selectively manipulated. The pyridine core is a common motif in many FDA-approved drugs, and the chloro and methoxy substituents can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
The chloro group can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. The methoxy group can influence the molecule's conformation and metabolic stability. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester linkages to connect to other parts of a molecule.
While specific examples of its direct use in the synthesis of a named drug are not prevalent in public literature, its structural motifs are present in various bioactive molecules and it is considered a key intermediate in the synthesis of compound libraries for screening and lead optimization.[2] For instance, related substituted chloropyridine cores are found in molecules with demonstrated biological activity.
Caption: Synthetic utility of (5-Chloro-2-methoxypyridin-3-yl)methanol in medicinal chemistry.
Safety and Handling
(5-Chloro-2-methoxypyridin-3-yl)methanol is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(5-Chloro-2-methoxypyridin-3-yl)methanol is a commercially available and synthetically accessible building block with significant potential in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse and complex molecules. While the lack of readily available analytical data from suppliers necessitates in-house quality control, the plausible synthetic pathways outlined in this guide provide a solid foundation for its laboratory-scale preparation. For researchers in medicinal chemistry, this compound represents a valuable tool for the exploration of new chemical space in the quest for novel therapeutic agents.
References
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Reagent Guide: Lithium Aluminum Hydride (LiAlH4). (2023, February 3). Master Organic Chemistry. Retrieved from [Link]
-
OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Retrieved from [Link]
-
Hunt, I. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]
- Kuhla, D. E. (1988). Method of chlorination.
- Babler, J. H. (1982). Reduction of Acid Chlorides to Aldehydes using Sodium Borohydride and Pyridine.
-
Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link]
-
PrepChem. Synthesis of 5-chloro-2-methoxynicotinoyl chloride. Retrieved from [Link]
- Chubb, F. L., & Eric, L. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S.
-
LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. (2023, January 22). Retrieved from [Link]
-
Quora. The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why?. (2017, May 1). Retrieved from [Link]
-
Reddit. Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. (2013, March 7). Retrieved from [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
MySkinRecipes. (3-Chloro-5-methoxypyridin-2-yl)methanol. Retrieved from [Link]
-
PubChem. (2-Chloro-5-(5-methoxypyridin-3-yl)phenyl)methanol. Retrieved from [Link]
- Google Patents. Preparation method of 5-chloro-2,4-dihydroxypyridine.
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The Strategic Utility of (5-Chloro-2-methoxypyridin-3-yl)methanol in Modern Drug Discovery
An In-depth Technical Guide for Medicinal and Process Chemists
Authored by: Gemini, Senior Application Scientist
Abstract
Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, providing the structural motifs necessary for potent and selective interactions with biological targets. Among these, the substituted pyridine core offers a privileged platform for molecular design. This guide provides a comprehensive technical overview of (5-Chloro-2-methoxypyridin-3-yl)methanol, a highly functionalized building block whose strategic placement of chloro, methoxy, and hydroxymethyl substituents offers a triad of reactive and modulatory sites. We will explore its synthesis from readily available precursors, delve into its key chemical transformations, and present its application in the synthesis of complex bioactive molecules. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: A Building Block of Strategic Importance
(5-Chloro-2-methoxypyridin-3-yl)methanol is a solid, crystalline compound with the empirical formula C₇H₈ClNO₂ and a molecular weight of 173.60 g/mol [1]. Its significance as a heterocyclic building block stems from the orthogonal reactivity of its three key functional groups:
-
The Hydroxymethyl Group (-CH₂OH): A versatile handle for nucleophilic attack, oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group (e.g., a halide) for subsequent substitution reactions.
-
The Chloro Group (-Cl): Positioned at the 5-position of the pyridine ring, it serves as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents. The chloro group also modulates the electronic properties of the pyridine ring.
-
The Methoxy Group (-OCH₃): Located at the 2-position, it influences the electron density of the ring, impacting its reactivity and providing a potential site for demethylation to reveal a pyridone scaffold. Its steric bulk can also influence the conformation of molecules derived from this building block.
This unique combination of functionalities makes (5-Chloro-2-methoxypyridin-3-yl)methanol a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries[2].
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO₂ | [1] |
| Molecular Weight | 173.60 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 351410-46-3 | [1] |
Safety Information
(5-Chloro-2-methoxypyridin-3-yl)methanol is classified as harmful if swallowed (Acute Toxicity 4, Oral) and requires appropriate handling in a laboratory setting with personal protective equipment[1].
Synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol: A Multi-step Approach
The synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol can be logically approached from the corresponding nicotinic acid derivative, 5-chloro-2-methoxynicotinic acid. This precursor is accessible through a selective chlorination of 2-methoxynicotinic acid. The overall synthetic pathway involves three key stages: chlorination, activation of the carboxylic acid, and subsequent reduction.
Caption: Synthetic pathway to (5-Chloro-2-methoxypyridin-3-yl)methanol.
Step 1: Chlorination of 2-Methoxynicotinic Acid
The selective chlorination at the 5-position of the pyridine ring is a crucial step. A patented method describes the use of an alkali metal hypochlorite, such as sodium hypochlorite (NaOCl), in an aqueous system to achieve this transformation in high yield[]. This method is advantageous as it avoids the use of gaseous chlorine and proceeds under mild conditions.
Experimental Protocol: Synthesis of 5-Chloro-2-methoxynicotinic Acid []
-
Dissolve 2-methoxynicotinic acid in a suitable aqueous solvent system.
-
Cool the solution to a temperature between 10°C and 30°C.
-
Add a solution of sodium hypochlorite dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature for at least 16 hours.
-
Acidify the reaction mixture to a pH of 2 using a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Step 2: Activation of the Carboxylic Acid
To facilitate the reduction, the carboxylic acid is typically converted to a more reactive species, such as an acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol: Synthesis of 5-Chloro-2-methoxynicotinoyl Chloride [4]
-
Suspend 5-chloro-2-methoxynicotinic acid in an inert solvent such as carbon tetrachloride or dichloromethane.
-
Add thionyl chloride to the suspension.
-
Heat the mixture to reflux for approximately 90 minutes, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride, which can be used directly in the next step.
Step 3: Reduction to the Alcohol
The final step is the reduction of the highly reactive acid chloride to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, capable of reducing acid chlorides while being compatible with many other functional groups.
Experimental Protocol: Synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol
-
Dissolve the crude 5-chloro-2-methoxynicotinoyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution or suspension of sodium borohydride in a suitable solvent like THF or a mixture of THF and DMF.
-
Slowly add the sodium borohydride solution/suspension to the cooled acid chloride solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or a dilute acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (5-Chloro-2-methoxypyridin-3-yl)methanol.
Chemical Reactivity and Synthetic Applications
The strategic arrangement of functional groups in (5-Chloro-2-methoxypyridin-3-yl)methanol opens up a wide range of synthetic possibilities.
Sources
- 1. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 2. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from (5-Chloro-2-methoxypyridin-3-yl)methanol
Abstract
(5-Chloro-2-methoxypyridin-3-yl)methanol is a pivotal heterocyclic building block in contemporary organic synthesis, particularly for the development of novel pharmaceutical agents and agrochemicals.[1] Its trifunctional nature—comprising a reactive hydroxymethyl group, a modifiable chloro substituent, and a methoxy group that influences ring electronics—offers a versatile platform for constructing complex molecular architectures. This guide provides detailed protocols and expert insights into the synthesis of key derivatives, focusing on oxidation, etherification, and esterification reactions. Each section elucidates the underlying chemical principles, offers step-by-step procedures, and presents data to empower researchers in medicinal chemistry and drug development to leverage this valuable synthetic intermediate.
Introduction: The Strategic Value of (5-Chloro-2-methoxypyridin-3-yl)methanol
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of (5-Chloro-2-methoxypyridin-3-yl)methanol (Compound 1 ) provides a strategic entry point for generating diverse libraries of compounds. The primary alcohol can be readily transformed into other functional groups, serving as a handle for subsequent coupling or derivatization reactions. The chloro and methoxy groups modulate the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.[1] This guide focuses on three fundamental transformations that unlock the synthetic potential of this building block.
Compound 1: (5-Chloro-2-methoxypyridin-3-yl)methanol
Oxidation to 5-Chloro-2-methoxy-3-pyridinecarboxaldehyde: A Gateway Intermediate
The oxidation of the primary alcohol in 1 to its corresponding aldehyde, 5-chloro-2-methoxy-3-pyridinecarboxaldehyde (Compound 2 ), is a critical first step in many synthetic routes. The resulting aldehyde is a versatile intermediate for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
Mechanistic Considerations and Reagent Selection
The challenge in oxidizing primary alcohols to aldehydes is preventing over-oxidation to the carboxylic acid. Several mild oxidation protocols are effective for this transformation. Swern oxidation and its variants, which utilize dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride, trichloroisocyanuric acid), are highly reliable for this purpose.[3] These methods operate at low temperatures, minimizing side reactions and preserving sensitive functional groups. Another effective method involves the use of manganese dioxide (MnO₂), which is particularly selective for the oxidation of allylic and benzylic alcohols.
Protocol: Oxidation using Manganese Dioxide (MnO₂)
This protocol is selected for its operational simplicity and high chemoselectivity.
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol (1 )
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a solution of (5-Chloro-2-methoxypyridin-3-yl)methanol (1 ) (1.0 eq) in anhydrous DCM, add activated MnO₂ (5-10 eq by weight). The large excess of MnO₂ is crucial for driving the reaction to completion.
-
Reaction Execution: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad thoroughly with DCM to ensure complete recovery of the product.
-
Combine the filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude aldehyde 2 .
-
If necessary, purify the product by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
| Parameter | Condition | Rationale |
| Oxidant | Activated MnO₂ | High selectivity for benzylic-type alcohols, preventing over-oxidation. |
| Solvent | Dichloromethane (DCM) | Inert solvent with good solubility for the starting material and product. |
| Temperature | Room Temperature | Mild conditions that preserve the integrity of the molecule. |
| Stoichiometry | 5-10 eq MnO₂ | Ensures a sufficient reactive surface area for efficient oxidation. |
Synthesis of Ether Derivatives
Etherification of the hydroxymethyl group allows for the introduction of a wide variety of substituents, significantly expanding the chemical space accessible from 1 . The Williamson ether synthesis is a classic and reliable method for this transformation.
Mechanistic Overview
The Williamson ether synthesis is a nucleophilic substitution reaction (Sₙ2).[4] First, the alcohol is deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks an alkyl halide (or other electrophile with a good leaving group), displacing the halide and forming the ether linkage.
Protocol: Synthesis of 3-(Benzyloxymethyl)-5-chloro-2-methoxypyridine (Compound 3a)
This protocol details the synthesis of a benzyl ether derivative, a common protecting group and a scaffold for further elaboration.
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol (1 )
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Alkoxide Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Compound 1 (1.0 eq) in anhydrous THF dropwise. The evolution of hydrogen gas should be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
-
Ether Formation:
-
Cool the reaction mixture back to 0 °C.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure benzyl ether 3a .
-
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the alcohol. |
| Solvent | Anhydrous THF | A polar aprotic solvent that solubilizes the reactants and is stable to the strong base. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation; subsequent warming facilitates the Sₙ2 reaction. |
| Electrophile | Benzyl Bromide | A reactive electrophile suitable for Sₙ2 displacement. |
Synthesis of Ester Derivatives
Esterification is a fundamental transformation that introduces a carbonyl group, which can alter the pharmacokinetic properties of a molecule or serve as a handle for further reactions, such as amide bond formation.
Choosing the Right Esterification Method
Several methods can be employed for esterification, each with its own advantages:
-
Fischer Esterification: Acid-catalyzed reaction with an alcohol, best for simple, non-acid sensitive substrates.[5]
-
Steglich Esterification: Uses DCC (or EDC) and DMAP, ideal for acid-sensitive substrates and for coupling with sterically hindered alcohols.[5]
-
Yamaguchi Esterification: Employs 2,4,6-trichlorobenzoyl chloride and is highly effective for synthesizing sterically hindered esters and macrolactones.[6]
-
Acyl Chloride/Anhydride Method: A highly reactive method involving the conversion of a carboxylic acid to its acyl chloride, followed by reaction with the alcohol.
For Compound 1 , which contains a basic pyridine nitrogen, methods that avoid strongly acidic conditions are preferable to prevent salt formation and potential side reactions. The Steglich esterification is an excellent choice.
Protocol: Steglich Esterification to Synthesize (5-Chloro-2-methoxypyridin-3-yl)methyl Acetate (Compound 4a)
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol (1 )
-
Acetic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Compound 1 (1.0 eq), acetic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Coupling Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by silica gel chromatography to afford the pure ester 4a .
-
| Parameter | Condition | Rationale |
| Coupling Agent | DCC | Activates the carboxylic acid for nucleophilic attack by the alcohol. |
| Catalyst | DMAP | Acts as an acyl transfer catalyst, significantly accelerating the reaction. |
| Solvent | Anhydrous DCM | An inert solvent that provides good solubility for the reactants. |
| Temperature | 0 °C to RT | Initial cooling helps to control the reaction, while stirring at room temperature ensures completion. |
Conclusion
(5-Chloro-2-methoxypyridin-3-yl)methanol is a highly valuable and versatile starting material. The protocols detailed in these application notes for oxidation, etherification, and esterification provide robust and reproducible methods for synthesizing key derivatives. These transformations open the door to a vast array of more complex molecules, empowering researchers to build novel compound libraries for screening in drug discovery and other chemical sciences. The choice of reagents and conditions can be adapted based on the specific requirements of the target molecule, but the principles and procedures outlined here serve as a solid foundation for further synthetic exploration.
References
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Sonogashira coupling - Wikipedia . Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Acid to Ester - Common Conditions . Organic Chemistry Portal. Available at: [Link]
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(3-Chloro-5-methoxypyridin-2-yl)methanol - MySkinRecipes . MySkinRecipes. Available at: [Link]
- US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2... - Google Patents. Google Patents.
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8.5: Mechanisms of Nucleophilic Substitution Reactions - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview - SciSpace . SciSpace. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitutions - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
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(5-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 45361739 - PubChem . PubChem @ NIH. Available at: [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde - ResearchGate . ResearchGate. Available at: [Link]
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - NIH . National Center for Biotechnology Information. Available at: [Link]
- WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents. Google Patents.
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Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - ResearchGate . ResearchGate. Available at: [Link]
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Trifluoroethanol promoted formal nucleophilic substitution of indol-2-yl diaryl methanol for the synthesis of tetraarylmethanes - Chemical Communications (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]
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Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org . Preprints.org. Available at: [Link]
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(2-Chloro-5-(5-methoxypyridin-3-yl)phenyl)methanol - PubChem . PubChem @ NIH. Available at: [Link]nih.gov/compound/177694056)
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- 4. chem.libretexts.org [chem.libretexts.org]
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Suzuki coupling reactions with (5-Chloro-2-methoxypyridin-3-yl)methanol
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with (5-Chloro-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions utilizing (5-Chloro-2-methoxypyridin-3-yl)methanol. As a key heterocyclic building block, this substrate is of significant interest in medicinal chemistry for the synthesis of complex biaryl and hetero-biaryl structures, which are prevalent motifs in pharmacologically active compounds.[1][2][3] The strategic placement of the chloro, methoxy, and hydroxymethyl groups offers a unique combination of reactivity and functionality, making it a versatile scaffold for drug discovery programs.[4][5][6]
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[7][8] However, the use of heteroaryl chlorides, such as (5-Chloro-2-methoxypyridin-3-yl)methanol, presents specific challenges. These substrates are generally less reactive than their bromo or iodo counterparts, necessitating carefully optimized conditions and highly active catalyst systems to achieve successful coupling.[1][9][10] This guide offers detailed protocols, mechanistic insights, and practical troubleshooting advice to empower researchers to effectively utilize this valuable chemical intermediate.
The Mechanism: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][11] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[12]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex. This active catalyst reacts with the (5-Chloro-2-methoxypyridin-3-yl)methanol, breaking the C-Cl bond and inserting the palladium to form a Palladium(II) intermediate. This step is often the rate-limiting for aryl chlorides and its success is highly dependent on the use of electron-rich, sterically hindered phosphine ligands that promote this otherwise difficult transformation.[9][10][12]
-
Transmetalation : In this phase, a base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species.[13] This boronate then transfers its organic moiety to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center. This forms the new C-C bond of the desired product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][12]
Key Experimental Considerations
Achieving high yields with (5-Chloro-2-methoxypyridin-3-yl)methanol requires careful selection of the catalyst system, base, and solvent.
-
Catalyst System (Palladium Precatalyst & Ligand) : The choice of ligand is critical. Due to the lower reactivity of the C-Cl bond, standard ligands like triphenylphosphine (PPh₃) are often insufficient. Electron-rich and bulky monophosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or tri-tert-butylphosphine (P(t-Bu)₃), are highly recommended as they accelerate the rate-limiting oxidative addition step.[12][14][15] Pre-formed, air-stable palladium complexes incorporating these ligands can simplify reaction setup and improve reproducibility.[16]
-
Organoboron Reagent : While arylboronic acids are most common, they can be susceptible to protodeboronation, a side reaction that reduces yield.[17] For particularly sensitive substrates or to improve stability, using boronic esters (e.g., pinacol esters) is a viable alternative.[17][18]
-
Base : An inorganic base is essential for the transmetalation step.[13] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[11][12] K₃PO₄ is often effective in preventing protodeboronation. The choice of base should be tailored to the specific substrates.
-
Solvent : A variety of solvents can be used, often in biphasic mixtures with water to help solubilize the base.[19] Common systems include 1,4-dioxane/water, toluene/water, or THF/water.[11][14] The hydroxymethyl group on the substrate generally imparts good solubility in moderately polar solvents.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling of (5-Chloro-2-methoxypyridin-3-yl)methanol.
Protocol 1: Conventional Thermal Heating
This protocol is a robust and widely applicable method for a broad range of arylboronic acids.
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% water)
-
Schlenk tube or round-bottom flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add (5-Chloro-2-methoxypyridin-3-yl)methanol, the arylboronic acid, the palladium precatalyst, the ligand, and the base.[1]
-
Evacuate and backfill the vessel with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80–110 °C) using an oil bath.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki Coupling
This method is ideal for rapid reaction optimization and high-throughput synthesis.[1]
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 equiv, ~0.5 mmol scale)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a precatalyst/ligand system
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine (5-Chloro-2-methoxypyridin-3-yl)methanol, the arylboronic acid, the palladium catalyst, and the base.[1]
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120–150 °C) for the designated time (e.g., 10–30 minutes).
-
After irradiation, allow the vial to cool to a safe handling temperature.
-
Follow steps 7-11 from Protocol 1 for reaction workup and purification.
Data Summary: Representative Reaction Conditions
The following table outlines typical conditions and expected outcomes for the Suzuki coupling of (5-Chloro-2-methoxypyridin-3-yl)methanol with various classes of arylboronic acids. Yields are illustrative and will vary based on specific substrate and precise conditions.
| Entry | Arylboronic Acid Type | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Yield |
| 1 | Electron-rich (e.g., 4-methoxyphenyl) | Pd(OAc)₂ (2%), SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | High |
| 2 | Electron-neutral (e.g., phenyl) | Pd₂(dba)₃ (1.5%), XPhos (3%) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | Good to High |
| 3 | Electron-poor (e.g., 4-fluorophenyl) | Pd(Amphos)₂Cl₂ (3%) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 110 | Good |
| 4 | Sterically Hindered (e.g., 2-methylphenyl) | Pd(OAc)₂ (3%), P(t-Bu)₃ (6%) | K₃PO₄ (3.0) | Toluene | 110 | Moderate to Good |
| 5 | Heteroaryl (e.g., 3-pyridinyl) | PdCl₂(dppf) (5%) | K₂CO₃ (2.0) | DMF | 120 | Moderate |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or insufficient ligand activity. 2. Reaction temperature is too low. 3. Inefficient base. | 1. Screen more electron-rich, bulky ligands (e.g., XPhos, SPhos).[15] Use a fresh palladium source or an air-stable precatalyst. 2. Increase the reaction temperature in increments of 10-20 °C. 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions. 2. Base is too harsh or excess water is present. | 1. Switch to the corresponding boronic ester (e.g., pinacol ester).[17] 2. Use a milder base (e.g., K₃PO₄ or CsF).[20] 3. Use anhydrous solvents and a base like K₃PO₄.[15] |
| Dehalogenation of Starting Material | 1. The catalyst system promotes hydrodehalogenation. 2. Presence of a hydrogen source. | 1. Change the ligand; some ligands are more prone to this side reaction. 2. Ensure solvents are anhydrous if this is a persistent issue. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel. 2. Transmetalation is slow compared to homocoupling. | 1. Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere. 2. Use a more active catalyst/ligand combination to accelerate the main catalytic cycle.[15] |
References
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New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
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Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of (5-Chloro-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Methoxypyridine Scaffold
The 2-methoxypyridine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its strategic placement of nitrogen and oxygen atoms allows for critical hydrogen bonding interactions within the active sites of various enzymes and receptors.[1] The specific substrate, (5-Chloro-2-methoxypyridin-3-yl)methanol, offers a versatile platform for the synthesis of diverse compound libraries. The chloro-substituent at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The hydroxymethyl group at the 3-position provides a further point for diversification or can be a key pharmacophoric element itself.
This document provides detailed protocols for three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in modern drug discovery.[2]
Core Concepts: Understanding the Catalytic Cycles
Palladium-catalyzed cross-coupling reactions generally proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the (5-Chloro-2-methoxypyridin-3-yl)methanol, forming a Pd(II) intermediate.[4]
-
Transmetalation/Amine Coordination: In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[5] In the Sonogashira reaction, a copper(I) acetylide, formed from a terminal alkyne and a copper co-catalyst, undergoes transmetalation.[6] For the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[7][8]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4][8]
The choice of ligands, base, and solvent is critical for the success of these reactions, particularly with a potentially less reactive aryl chloride substrate.[9][10] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step and promote reductive elimination.[11]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl and vinyl-aryl structures.[9]
General Reaction Scheme
Caption: General workflow for Suzuki-Miyaura coupling.
Materials
| Reagent | Purpose | Typical Amount |
| (5-Chloro-2-methoxypyridin-3-yl)methanol | Starting Material | 1.0 equiv |
| Aryl or Vinylboronic Acid | Coupling Partner | 1.2-1.5 equiv |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium Catalyst | 2-5 mol% |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0-3.0 equiv |
| 1,4-Dioxane/Water (4:1) | Solvent | 0.1 - 0.2 M |
Step-by-Step Protocol
-
Inert Atmosphere: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add (5-Chloro-2-methoxypyridin-3-yl)methanol, the boronic acid, the palladium catalyst, and the base.
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira reaction is a powerful tool for the synthesis of arylalkynes.[6]
General Reaction Scheme
Caption: General workflow for Sonogashira coupling.
Materials
| Reagent | Purpose | Typical Amount |
| (5-Chloro-2-methoxypyridin-3-yl)methanol | Starting Material | 1.0 equiv |
| Terminal Alkyne | Coupling Partner | 1.2-1.5 equiv |
| Pd(PPh₃)₂Cl₂ | Palladium Catalyst | 2-5 mol% |
| CuI | Copper(I) Co-catalyst | 5-10 mol% |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base/Solvent | 0.1 - 0.2 M |
| Toluene or THF | Co-solvent | As needed |
Step-by-Step Protocol
-
Inert Atmosphere: In a dry Schlenk flask, combine (5-Chloro-2-methoxypyridin-3-yl)methanol, the palladium catalyst, and the copper(I) iodide.
-
Degassing: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., toluene), followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction is often accompanied by the formation of a salt precipitate. Monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the salts, washing with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides.[7][12]
General Reaction Scheme
Caption: General workflow for Buchwald-Hartwig amination.
Materials
| Reagent | Purpose | Typical Amount |
| (5-Chloro-2-methoxypyridin-3-yl)methanol | Starting Material | 1.0 equiv |
| Primary or Secondary Amine | Coupling Partner | 1.1-1.3 equiv |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | 1-2 mol% |
| XPhos, SPhos, or RuPhos | Ligand | 2-4 mol% |
| NaOt-Bu or K₃PO₄ | Base | 1.5-2.0 equiv |
| Toluene or Dioxane | Solvent | 0.1 - 0.2 M |
Step-by-Step Protocol
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the (5-Chloro-2-methoxypyridin-3-yl)methanol and the solvent.
-
Final Addition: Add the amine coupling partner.
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction's progress.
-
Workup: After cooling, quench the reaction carefully with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing; use a fresh catalyst; consider a pre-catalyst/ligand system. |
| Insufficiently strong base | For Suzuki, try a stronger base like Cs₂CO₃. For Buchwald-Hartwig with less reactive amines, NaOt-Bu is often necessary. | |
| Low reaction temperature | Increase the temperature, or consider microwave irradiation for faster reaction times.[9] | |
| Side Product Formation | Homocoupling of the boronic acid (Suzuki) | Use a slight excess of the boronic acid; ensure an inert atmosphere. |
| Hydrodehalogenation (replacement of Cl with H) | Use a less polar solvent; ensure the base is not excessively strong. | |
| Poor Yields with Sterically Hindered Substrates | Steric hindrance impeding coupling | Use a bulkier, more electron-rich ligand (e.g., Buchwald ligands) to promote the reaction.[11] |
Safety Precautions
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Use in a fume hood and away from ignition sources.
Conclusion
The palladium-catalyzed cross-coupling of (5-Chloro-2-methoxypyridin-3-yl)methanol provides a powerful and versatile strategy for the synthesis of novel, substituted 2-methoxypyridine derivatives. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science. The protocols outlined in this document serve as a robust starting point for these synthetic endeavors.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Nowicka, E., et al. (2021). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Molecules, 26(16), 4984.
- BenchChem. (2025). Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery.
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- Chan, A. S. C., et al. (2012). A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides.
-
MySkinRecipes. (3-Chloro-5-methoxypyridin-2-yl)methanol. [Link]
- Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6596-6599.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935-1954.
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
PubChem. (2-Chloro-5-(5-methoxypyridin-3-yl)phenyl)methanol. [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
-
PubChem. (5-Chloro-2-(5-methoxypyridin-3-yl)phenyl)methanol. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
-
MySkinRecipes. (3-Methoxypyridin-2-yl)methanol. [Link]
- Yelamaggad, C. V., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Journal of the Chinese Chemical Society, 62(8), 705-714.
-
PubChem. (2-Methoxypyridin-3-yl)methanol. [Link]
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The Strategic Application of (5-Chloro-2-methoxypyridin-3-yl)methanol in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of contemporary drug discovery, the pyridine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and capacity for diverse functionalization make it a cornerstone for medicinal chemists aiming to fine-tune the pharmacological profiles of drug candidates. Within this important class of heterocycles, (5-Chloro-2-methoxypyridin-3-yl)methanol emerges as a highly valuable, yet specific, building block. The strategic placement of its chloro, methoxy, and hydroxymethyl substituents offers a triad of reactive and modulatory sites, enabling the construction of complex molecular entities with tailored biological activities.
This technical guide provides an in-depth exploration of the utility of (5-Chloro-2-methoxypyridin-3-yl)methanol in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its application in the development of targeted therapies, with a particular focus on the synthesis of kinase inhibitors. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, offering both practical guidance and a deeper understanding of the chemical rationale behind its use.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of (5-Chloro-2-methoxypyridin-3-yl)methanol is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 351410-46-3 | [3] |
| Molecular Formula | C₇H₈ClNO₂ | [3] |
| Molecular Weight | 173.60 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically >98% | [4] |
| Storage | Room temperature | [4] |
Safety and Handling: (5-Chloro-2-methoxypyridin-3-yl)methanol is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Pathways to (5-Chloro-2-methoxypyridin-3-yl)methanol
The synthesis of this key intermediate can be achieved through a multi-step process, typically starting from commercially available pyridone derivatives. The following protocol outlines a representative and logical synthetic route.
Protocol 1: Synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol
This protocol is a well-established pathway for the synthesis of substituted pyridines, involving sequential nitration, chlorination, methoxylation, and reduction.
Materials:
-
2-Hydroxypyridine
-
Nitrating mixture (Concentrated HNO₃/H₂SO₄)
-
Phosphorus oxychloride (POCl₃)
-
Sodium methoxide (NaOMe) in Methanol
-
Sodium borohydride (NaBH₄)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF))
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)
Step-by-Step Procedure:
-
Nitration of 2-Hydroxypyridine:
-
Carefully add 2-hydroxypyridine to a cooled (0 °C) mixture of concentrated nitric acid and sulfuric acid.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the 5-nitro-2-hydroxypyridine.
-
Filter, wash with cold water, and dry the product.
-
-
Chlorination of 5-Nitro-2-hydroxypyridine:
-
Treat the 5-nitro-2-hydroxypyridine with phosphorus oxychloride (POCl₃), typically with gentle heating.
-
This reaction converts the hydroxyl group to a chloro group, yielding 2-chloro-5-nitropyridine.
-
Carefully quench the excess POCl₃ with ice water and extract the product with a suitable organic solvent (e.g., DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Methoxylation of 2-Chloro-5-nitropyridine:
-
Dissolve the 2-chloro-5-nitropyridine in methanol and treat with a solution of sodium methoxide in methanol.
-
The methoxide ion will displace the chloro group at the 2-position via a nucleophilic aromatic substitution reaction to give 2-methoxy-5-nitropyridine.
-
Monitor the reaction by TLC and, upon completion, remove the solvent and partition the residue between water and an organic solvent.
-
Isolate the product from the organic phase.
-
-
Reduction of the Nitro Group to an Amine:
-
Reduce the nitro group of 2-methoxy-5-nitropyridine to an amino group using a standard reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or by catalytic hydrogenation (e.g., H₂/Pd-C). This will yield 5-amino-2-methoxypyridine.
-
-
Sandmeyer Reaction for Chlorination:
-
Convert the 5-amino-2-methoxypyridine to the corresponding diazonium salt by treatment with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C).
-
Treat the diazonium salt with a solution of copper(I) chloride (CuCl) to introduce a chlorine atom at the 5-position, yielding 5-chloro-2-methoxypyridine.
-
-
Formylation and Reduction to the Alcohol:
-
The 3-position of 5-chloro-2-methoxypyridine can be formylated using a variety of methods, for instance, through a Vilsmeier-Haack reaction, to introduce a formyl group, yielding 5-chloro-2-methoxynicotinaldehyde.
-
Subsequent reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) to afford the final product, (5-Chloro-2-methoxypyridin-3-yl)methanol.
-
Purify the final product by column chromatography.
-
Application in the Synthesis of Kinase Inhibitors: A Case Study
Kinase inhibitors are a major class of targeted cancer therapeutics. The unique substitution pattern of (5-Chloro-2-methoxypyridin-3-yl)methanol makes it an excellent starting point for the synthesis of novel kinase inhibitors. The chloro substituent provides a handle for cross-coupling reactions to introduce diversity, while the methoxy and hydroxymethyl groups can be involved in key interactions with the kinase active site or be further functionalized.
The following workflow illustrates how this building block can be utilized in the synthesis of a hypothetical, yet representative, kinase inhibitor.
Caption: A logical workflow for the application of (5-Chloro-2-methoxypyridin-3-yl)methanol in kinase inhibitor synthesis.
Protocol 2: Oxidation to 5-Chloro-2-methoxynicotinaldehyde
The oxidation of the primary alcohol to an aldehyde is a critical first step in many synthetic routes.
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolve (5-Chloro-2-methoxypyridin-3-yl)methanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMP or PCC portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 5-Chloro-2-methoxynicotinaldehyde by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Core Diversification
The chloro group at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl moieties.
Materials:
-
5-Chloro-2-methoxynicotinaldehyde
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DMF/water mixture)
Step-by-Step Procedure:
-
To a reaction vessel, add 5-Chloro-2-methoxynicotinaldehyde (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting biaryl aldehyde by column chromatography.
Structure-Activity Relationship (SAR) Insights and the Rationale for Use
The strategic incorporation of the (5-Chloro-2-methoxypyridin-3-yl)methanol scaffold is guided by established principles of medicinal chemistry:
-
The Methoxy Group: The 2-methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule. Its presence can also block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the drug candidate.
-
The Chloro Group: The 5-chloro substituent serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions. This allows for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for the target kinase.
-
The Methanol/Aldehyde/Carboxylic Acid Moiety: The hydroxymethyl group at the 3-position, and its oxidized derivatives (aldehyde and carboxylic acid), can participate in key hydrogen bonding interactions with the amino acid residues in the hinge region of the kinase active site. This is a common binding motif for many kinase inhibitors.
Conclusion
(5-Chloro-2-methoxypyridin-3-yl)methanol is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The protocols and rationale presented in this guide are intended to empower researchers to effectively utilize this important intermediate in their drug discovery programs, ultimately contributing to the development of novel and effective therapies.
References
- Aerie Pharmaceuticals, Inc. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S. Patent No. 9,643,927 B1.
- Kamble, V. D., et al. (2017). Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. ChemistrySelect, 2(29), 9373-9379.
-
European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. EP 3660020 B1. Retrieved from [Link]
-
PubChem. (n.d.). (5-Chloro-2-methoxypyridin-3-yl)methanol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (3-Chloro-5-methoxypyridin-2-yl)methanol. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]
Sources
The Synthetic Versatility of (5-Chloro-2-methoxypyridin-3-yl)methanol: Application Notes and Experimental Protocols for the Modern Chemist
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of substituted pyridine rings is a cornerstone of molecular design. Among the myriad of building blocks available, (5-Chloro-2-methoxypyridin-3-yl)methanol emerges as a highly versatile and valuable intermediate. Its unique arrangement of a reactive hydroxyl group, a methoxy moiety, and a strategically placed chlorine atom on the pyridine core provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of key experimental protocols involving this compound, grounded in established chemical principles and tailored for researchers, scientists, and professionals in drug development.
Core Compound Profile
Before delving into specific reactions, a foundational understanding of the subject molecule is paramount.
| Property | Value | Source |
| CAS Number | 351410-46-3 | |
| Molecular Formula | C₇H₈ClNO₂ | |
| Molecular Weight | 173.60 g/mol | |
| Appearance | Solid | |
| Hazard Classification | Acute Toxicity 4, Oral (Warning: Harmful if swallowed) |
The presence of the chloro and methoxy groups makes (5-Chloro-2-methoxypyridin-3-yl)methanol a versatile reagent for a variety of chemical reactions, including nucleophilic substitutions and coupling reactions, rendering it a valuable building block for more complex chemical structures in the pharmaceutical and agrochemical industries.[1]
Strategic Importance in Synthesis
The utility of (5-Chloro-2-methoxypyridin-3-yl)methanol lies in its capacity to undergo selective transformations at three key positions: the hydroxyl group, the chloro group, and the pyridine ring itself. This allows for the sequential or orthogonal introduction of diverse functionalities, a critical aspect in the construction of compound libraries for high-throughput screening and lead optimization.
Application Note 1: Oxidation to the Corresponding Aldehyde
The oxidation of the primary alcohol in (5-Chloro-2-methoxypyridin-3-yl)methanol to the corresponding aldehyde, 5-chloro-2-methoxypyridine-3-carbaldehyde, is a pivotal transformation. This aldehyde serves as a versatile precursor for the synthesis of imines, for reductive amination, and as a substrate in various carbon-carbon bond-forming reactions.
Causality of Protocol Choices:
The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild and selective oxidizing agents are therefore preferred. Dess-Martin periodinane (DMP) and pyridinium chlorochromate (PCC) are commonly employed for such transformations. The protocol detailed below utilizes DMP due to its operational simplicity and neutral reaction conditions, which are well-suited for the electron-rich pyridine ring.
Detailed Experimental Protocol: Dess-Martin Oxidation
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 eq)
-
Dess-Martin periodinane (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve (5-Chloro-2-methoxypyridin-3-yl)methanol in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Application Note 2: O-Alkylation via Williamson Ether Synthesis
The hydroxyl group of (5-Chloro-2-methoxypyridin-3-yl)methanol can be readily converted into an ether linkage. This is a common strategy in medicinal chemistry to modulate the lipophilicity and metabolic stability of a molecule.
Causality of Protocol Choices:
The Williamson ether synthesis is a robust and well-established method for the formation of ethers. The protocol involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to ensure complete deprotonation. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial to solvate the cation and facilitate the nucleophilic attack.
Detailed Experimental Protocol: Williamson Ether Synthesis
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of (5-Chloro-2-methoxypyridin-3-yl)methanol in anhydrous THF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Note 3: Suzuki-Miyaura Cross-Coupling
The chloro-substituent at the 5-position of the pyridine ring offers a handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in many pharmaceuticals.
Causality of Protocol Choices:
Chloropyridines are generally less reactive than their bromo or iodo counterparts in Suzuki-Miyaura couplings, necessitating the use of highly active catalytic systems. The choice of a palladium precursor, and critically, the phosphine ligand, is paramount for a successful reaction. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the aryl chloride to the palladium(0) catalyst. A suitable base is also essential for the transmetalation step of the catalytic cycle.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add (5-Chloro-2-methoxypyridin-3-yl)methanol, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
(5-Chloro-2-methoxypyridin-3-yl)methanol is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of accidental ingestion, seek immediate medical attention.
References
-
(3-Chloro-5-methoxypyridin-2-yl)methanol. MySkinRecipes. [Link]
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.
Sources
Application Notes and Protocols for the Multi-Step Synthesis Starting from (5-Chloro-2-methoxypyridin-3-yl)methanol
For: Researchers, scientists, and drug development professionals.
Introduction
The substituted pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. (5-Chloro-2-methoxypyridin-3-yl)methanol is a versatile starting material, offering multiple handles for chemical modification. The chloro substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, the methoxy group can modulate the electronic properties and metabolic stability of the molecule, and the primary alcohol can be transformed into various other functional groups.[1]
This document provides a detailed guide for a multi-step synthesis commencing with (5-Chloro-2-methoxypyridin-3-yl)methanol. We will first detail the oxidation of the starting material to the corresponding aldehyde, a pivotal intermediate. Subsequently, we will explore the diversification of this intermediate through three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a robust starting point for further synthetic exploration.
Synthetic Strategy Overview
Our synthetic approach is a two-stage process. The initial step focuses on the oxidation of the primary alcohol of (5-Chloro-2-methoxypyridin-3-yl)methanol to afford 5-chloro-2-methoxy-3-pyridinecarbaldehyde. This transformation is crucial as the aldehyde functionality opens up a new avenue for chemical modifications while also being compatible with subsequent cross-coupling reactions. The second stage involves the parallel application of three distinct palladium-catalyzed cross-coupling reactions at the C5-chloro position of the pyridine ring, enabling the introduction of aryl/heteroaryl, alkynyl, and amino moieties.
Caption: Overall synthetic workflow from the starting material.
Part 1: Oxidation of (5-Chloro-2-methoxypyridin-3-yl)methanol
Rationale: The oxidation of the primary alcohol to an aldehyde is a key transformation that significantly expands the synthetic utility of the starting material. The resulting aldehyde can participate in a wide range of reactions, including reductive amination, Wittig reactions, and condensations, allowing for further molecular diversification. For this transformation, a mild and selective oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for the oxidation of allylic and benzylic-type alcohols, a category that includes our pyridine methanol derivative.
Protocol 1: Manganese Dioxide Oxidation
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for prolonged reactions)
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
To a solution of (5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (10-20 mL per gram of starting material), add activated MnO₂ (5-10 eq by weight).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours. Gentle heating to reflux may be applied to accelerate the reaction if necessary.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-chloro-2-methoxy-3-pyridinecarbaldehyde.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Outcome and Characterization:
The product, 5-chloro-2-methoxy-3-pyridinecarbaldehyde, is typically a solid. The yield for this type of oxidation is generally good, often exceeding 80%.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 5-Chloro-2-methoxy-3-pyridinecarbaldehyde | C₇H₆ClNO₂ | 171.58 | >80% |
Characterization data for a similar compound, 5-methoxy-pyridine-3-carbaldehyde, shows characteristic NMR signals for the aldehyde proton around δ 10.09 ppm in ¹H NMR and the carbonyl carbon around δ 190.6 ppm in ¹³C NMR.[2]
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 5-position of 5-chloro-2-methoxy-3-pyridinecarbaldehyde is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[3]
Caption: Diversification via palladium-catalyzed cross-coupling.
Protocol 2: Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4][5] It is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[6] The reaction is tolerant of a wide range of functional groups, including the aldehyde present in our substrate.
Materials:
-
5-Chloro-2-methoxy-3-pyridinecarbaldehyde
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF), anhydrous and degassed
Procedure:
-
In a reaction vessel, combine 5-chloro-2-methoxy-3-pyridinecarbaldehyde (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous, degassed solvent.
-
Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand |
| Ligand (if needed) | SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane, Toluene, DMF |
| Temperature | 80-120 °C |
Protocol 3: Sonogashira Coupling
Rationale: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products and materials science.[7] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8]
Materials:
-
5-Chloro-2-methoxy-3-pyridinecarbaldehyde
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF), DMF), anhydrous and degassed
Procedure:
-
To a solution of 5-chloro-2-methoxy-3-pyridinecarbaldehyde (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in the anhydrous, degassed solvent, add the palladium catalyst (0.02-0.05 eq) and CuI (0.05-0.10 eq).
-
Add the amine base.
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |
| Copper Co-catalyst | CuI |
| Base | TEA, DIPA |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 60 °C |
Protocol 4: Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[9][10] This reaction has broad substrate scope and functional group tolerance, making it a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[9][11]
Materials:
-
5-Chloro-2-methoxy-3-pyridinecarbaldehyde
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, JohnPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane), anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst (0.01-0.05 eq), the phosphine ligand (0.012-0.06 eq), and the base (1.2-2.0 eq) in a reaction vessel.
-
Add the anhydrous, degassed solvent, followed by 5-chloro-2-methoxy-3-pyridinecarbaldehyde (1.0 eq) and the amine (1.1-1.5 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
| Parameter | Recommendation |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, JohnPhos, BrettPhos |
| Base | NaOt-Bu (strong), K₃PO₄, Cs₂CO₃ (milder) |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80-110 °C |
Conclusion
This application note provides a comprehensive guide for the multi-step synthesis and diversification of (5-Chloro-2-methoxypyridin-3-yl)methanol. The initial oxidation to the corresponding aldehyde furnishes a key intermediate that can be further functionalized using robust and versatile palladium-catalyzed cross-coupling reactions. The detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer researchers a solid foundation for creating diverse libraries of substituted 2-methoxypyridine derivatives for applications in drug discovery and materials science. It is important to note that reaction conditions may require optimization depending on the specific substrates used.
References
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Cross-coupling reactions with esters, aldehydes, and alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling reactions with esters, aldehydes, and alcohols. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Utility of 2-Methoxypyridine N-Oxide in Heterocyclic Chemistry Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
-
Elsevier. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Retrieved from [Link]
- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
ResearchGate. (n.d.). (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
The Strategic Role of (5-Chloro-2-methoxypyridin-3-yl)methanol in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Pivotal Building Block for Next-Generation Therapeutics
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as key regulators of cellular signaling pathways, are frequently implicated in the pathogenesis of cancer when dysregulated. The strategic design of small molecules that can effectively target these enzymes requires a sophisticated understanding of structure-activity relationships (SAR) and the utilization of versatile chemical building blocks. (5-Chloro-2-methoxypyridin-3-yl)methanol has emerged as a critical starting material in the synthesis of a new generation of kinase inhibitors, most notably exemplified by the potent macrocyclic inhibitor, Repotrectinib.
This technical guide provides an in-depth exploration of the application of (5-Chloro-2-methoxypyridin-3-yl)methanol in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its conversion into key intermediates, and illustrate its incorporation into the final drug scaffold, using the synthesis of Repotrectinib as a central case study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their own discovery programs.
The Rationale for Employing the (5-Chloro-2-methoxypyridin-3-yl)methanol Scaffold
The utility of (5-Chloro-2-methoxypyridin-3-yl)methanol in the synthesis of kinase inhibitors is multifold, stemming from the unique combination of its structural and electronic features:
-
Pre-functionalized for Versatility: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases. This particular derivative is strategically substituted. The methoxy group can influence solubility and metabolic stability, while the chloro substituent provides a handle for further functionalization through cross-coupling reactions. The methanol group at the 3-position is the primary point of reactivity for linking this fragment to the core of the inhibitor.
-
Enabling Macrocyclization: The conversion of the methanol to a reactive chloromethyl group is a pivotal first step. This electrophilic center allows for precise bond formation, which is crucial in the construction of complex macrocyclic structures like Repotrectinib. Macrocycles are increasingly favored in drug design as they can offer a balance of rigidity and conformational flexibility, leading to high affinity and selectivity for their protein targets.
-
Contribution to Potency and Selectivity: The pyridine moiety itself, once incorporated into the final inhibitor, can play a direct role in binding to the target kinase. The specific substitution pattern of the (5-Chloro-2-methoxypyridin-3-yl)methanol fragment is often optimized to maximize interactions with the kinase active site, thereby enhancing potency and selectivity.
Case Study: The Synthesis of Repotrectinib
Repotrectinib (formerly TPX-0005) is a next-generation tyrosine kinase inhibitor (TKI) that has demonstrated potent activity against ROS1, TRK (A, B, and C), and ALK kinases.[1][2] It is particularly effective against tumors harboring resistance mutations that can arise during treatment with earlier-generation TKIs.[3] The synthesis of Repotrectinib provides an excellent illustration of the strategic use of (5-Chloro-2-methoxypyridin-3-yl)methanol.
Target Kinase Profile of Repotrectinib
Repotrectinib has shown impressive inhibitory activity against its target kinases, as summarized in the table below.
| Target Kinase | IC50 (nM) | Reference |
| ROS1 | 0.07 | [2] |
| TRKA | 0.83 | [2] |
| TRKB | 0.05 | [2] |
| TRKC | 0.1 | [2] |
| ALK (WT) | 1.01 | [2] |
Mechanism of Action and Signaling Pathway
Repotrectinib functions by binding to the ATP-binding site of its target kinases, thereby inhibiting their phosphorylation activity.[4] This blockade of phosphorylation prevents the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and growth.[4] By disrupting these oncogenic signaling cascades, Repotrectinib induces cell cycle arrest and apoptosis in cancer cells.
Caption: Repotrectinib inhibits ROS1/TRK/ALK signaling pathways.
Synthetic Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of key intermediates and the final assembly of a Repotrectinib-like macrocycle, starting from (5-Chloro-2-methoxypyridin-3-yl)methanol.
Protocol 1: Synthesis of 3-(chloromethyl)-5-chloro-2-methoxypyridine
This initial step involves the conversion of the primary alcohol of (5-Chloro-2-methoxypyridin-3-yl)methanol to a more reactive chloromethyl group. This is a crucial activation step for the subsequent nucleophilic substitution reaction.
Caption: Workflow for the synthesis of the key chloromethyl intermediate.
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: While maintaining the temperature at 0 °C, add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-(chloromethyl)-5-chloro-2-methoxypyridine.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Thionyl chloride reacts violently with water. Therefore, anhydrous conditions are essential to prevent the decomposition of the reagent and ensure a high yield of the desired product.
-
Cooling to 0 °C: The reaction of thionyl chloride with alcohols is exothermic. Initial cooling is necessary to control the reaction rate and prevent the formation of by-products.
-
Dropwise Addition: Slow, dropwise addition of thionyl chloride also helps to manage the exothermicity of the reaction.
-
Aqueous Bicarbonate Quench: The quench with sodium bicarbonate neutralizes the excess thionyl chloride and the HCl gas produced during the reaction.
Protocol 2: Macrocyclization to form the Repotrectinib Scaffold
This protocol outlines the final macrocyclization step, which involves an intramolecular reaction to form the characteristic macrocyclic core of Repotrectinib. This step typically follows the coupling of the 3-(chloromethyl)-5-chloro-2-methoxypyridine intermediate with a suitable amine-containing fragment. For the purpose of this guide, we will focus on the final ring-closing amidation.
Sources
Application Notes & Protocols: Strategic Execution of the Heck-Mizoroki Reaction for the Synthesis of Functionalized Pyridines Using (5-Chloro-2-methoxypyridin-3-yl)methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Imperative of the Heck Reaction in Modern Synthesis
The Palladium-catalyzed Heck-Mizoroki reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] Its robustness, functional group tolerance, and predictable stereoselectivity have cemented its role in the synthesis of complex molecular architectures, from pharmaceuticals to advanced materials.
This document provides a detailed guide to the application of the Heck reaction for a specific, and challenging, substrate class: substituted chloropyridines, exemplified by (5-Chloro-2-methoxypyridin-3-yl)methanol. The pyridine motif is a cornerstone of medicinal chemistry, and its targeted functionalization is paramount for the development of novel therapeutics. However, the inherent low reactivity of the C-Cl bond and potential for catalyst inhibition by the pyridine nitrogen present significant synthetic hurdles.[3][4] These notes offer both a foundational understanding of the reaction mechanism and a practical, field-proven protocol to navigate these challenges successfully.
The Catalytic Engine: Unpacking the Heck-Mizoroki Cycle
The efficacy of the Heck reaction is rooted in a well-defined Pd(0)/Pd(II) catalytic cycle.[5] A comprehensive understanding of this cycle is not merely academic; it is the basis for rational troubleshooting and optimization. The cycle proceeds through four fundamental stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridyl halide, forming a square planar Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3][6]
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the palladium center. Subsequently, the pyridyl group migrates to one of the olefinic carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex.[6][7]
-
Syn β-Hydride Elimination: A hydrogen atom on the adjacent carbon is eliminated, also in a syn fashion, to form a palladium-hydride species and release the final substituted alkene product.[7] This step dictates the regioselectivity and stereochemistry of the product.
-
Reductive Elimination & Catalyst Regeneration: In the presence of a stoichiometric base, the palladium-hydride complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct, thus closing the catalytic loop.[5][8]
Caption: Figure 1: The Heck-Mizoroki Catalytic Cycle
Protocol Design: Overcoming the Inertia of Chloro-Pyridines
The primary challenge in coupling (5-Chloro-2-methoxypyridin-3-yl)methanol lies in the strength of the C-Cl bond. This necessitates a highly active catalyst system capable of facilitating the difficult oxidative addition step. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential, as they increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[3][9]
The following protocol is designed as a robust starting point for the coupling of (5-Chloro-2-methoxypyridin-3-yl)methanol with a representative electron-deficient alkene, n-butyl acrylate.
Materials & Reagents
| Reagent | CAS No. | Supplier | Notes |
| (5-Chloro-2-methoxypyridin-3-yl)methanol | 185379-51-1 | Commercial | Ensure dryness. |
| n-Butyl acrylate | 141-32-2 | Commercial | Pass through a short plug of basic alumina to remove inhibitors. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Commercial | Store under inert atmosphere. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 13716-12-6 | Commercial | 1.0 M solution in toluene is convenient and mitigates air sensitivity. |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Commercial | Flame-dry under vacuum before use. |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | Commercial | Sure/Seal™ or passed through a solvent purification system. |
Step-by-Step Experimental Protocol
Caption: Figure 2: Experimental Workflow
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 mmol, 173.6 mg), Cesium Carbonate (2.0 mmol, 651.8 mg), and Pd₂(dba)₃ (0.02 mmol, 18.3 mg).
-
Causality: Using a flame-dried vessel under an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligand, which would otherwise lead to catalyst deactivation. Cs₂CO₃ is a strong, yet non-nucleophilic, base suitable for this transformation.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Solvent and Ligand Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe. Follow with the addition of P(t-Bu)₃ solution (1.0 M in toluene, 0.08 mL, 0.08 mmol) via syringe. The mixture should turn from a deep purple to a lighter yellow/brown color.
-
Substrate Addition: Add inhibitor-free n-butyl acrylate (1.5 mmol, 0.215 mL) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using a gradient elution (e.g., 10% to 40% ethyl acetate in hexanes) to yield the desired product, (E)-butyl 3-(5-chloro-3-(hydroxymethyl)-2-methoxypyridin-6-yl)acrylate.
Optimization & Troubleshooting
The success of the Heck reaction is highly dependent on the interplay between catalyst, ligand, base, and solvent. If the initial protocol yields suboptimal results, consider the following adjustments.
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | Herrmann's Palladacycle | Pd(OAc)₂ is cheaper but requires in-situ reduction to Pd(0).[14] Palladacycles can offer enhanced stability and activity, especially for aryl chlorides.[15] |
| Ligand | P(t-Bu)₃ | XPhos | cataCXium® A (Buchwald) | Bulky biaryl phosphine ligands can be superior for challenging substrates by promoting both oxidative addition and reductive elimination. |
| Base | Cs₂CO₃ | K₂CO₃ | Cy₂NMe (Dicyclohexylmethylamine) | Inorganic bases are robust and common.[6][12] Hindered organic bases can be effective and lead to milder reaction conditions in some cases.[10] |
| Solvent | 1,4-Dioxane | DMF | NMP | Highly polar aprotic solvents like DMF or NMP can enhance reaction rates but may require higher purification effort.[11][16] |
| Temperature | 110 °C | 80 °C | 130 °C | Lower temperatures may be possible with highly active catalyst systems.[8][17] Higher temperatures may be needed if reactivity is low, but risk side reactions. |
| Additives | None | TBAB (Tetrabutylammonium bromide) | Ionic Liquid (e.g., [bmim]PF₆) | Phase-transfer agents like TBAB can accelerate reactions.[18] Ionic liquids can serve as both solvent and catalyst stabilizer, sometimes allowing for phosphine-free conditions.[1][19] |
References
-
Heck Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Heck reaction. (2023). In Wikipedia. [Link]
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de Vries, A. H. M., & de Vries, J. G. (2009). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]
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Solga, R., & Böck, K. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 25(5), 1079–1085. [Link]
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Chemistry Heck Reaction. (n.d.). sathee jee. [Link]
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Xu, H.-J., Zhao, Y.-Q., & Zhou, X.-F. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry, 76(19), 8036–8041. [Link]
-
Xu, H.-J., Zhao, Y.-Q., & Zhou, X.-F. (2011). ChemInform Abstract: Palladium‐Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ChemInform, 42(50). [Link]
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Larhed, M. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]
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Özdemir, I., & Gök, Y. (2011). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 16(6), 5127–5136. [Link]
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Whitwood, A. C. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Fleck, T. J., & Riemer, M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51327. [Link]
-
Selvakumar, K., Zapf, A., & Beller, M. (2002). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters, 4(18), 3031–3033. [Link]
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Recent Advances in the Application of the Heck Reaction in the Synthesis of Heterocyclic Compounds. (2017). Academia.edu. [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. [Link]
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Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. (n.d.). ResearchGate. [Link]
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]
-
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]
-
Kumar, S., & Kumar, V. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 12, 1146–1153. [Link]
-
Ligand and base-free Heck reaction with heteroaryl halides. (2011). ResearchGate. [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
-
Nakao, Y., Takeda, H., & Chen, J. (2018). Direct Silyl–Heck Reaction of Chlorosilanes. Organic Letters, 20(8), 2241–2245. [Link]
-
Heck coupling reaction by pyridine-coordinated tridentate complex... (n.d.). ResearchGate. [Link]
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- 16. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with (5-Chloro-2-methoxypyridin-3-yl)methanol
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with (5-Chloro-2-methoxypyridin-3-yl)methanol. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling functionalized heteroaromatic substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve high-yielding, clean reactions.
I. Understanding the Substrate: Key Challenges
(5-Chloro-2-methoxypyridin-3-yl)methanol presents a unique set of challenges in Suzuki-Miyaura couplings. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Furthermore, the presence of multiple functional groups—a chloro leaving group, an electron-donating methoxy group, and a hydroxymethyl group—requires careful consideration of reaction conditions to avoid unwanted side reactions. The chloro group is generally less reactive than bromo or iodo analogues, often necessitating more active catalyst systems.[2][3]
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions when setting up a Suzuki coupling with (5-Chloro-2-methoxypyridin-3-yl)methanol.
Q1: What is a good starting point for catalyst and ligand selection for this substrate?
A1: Due to the less reactive nature of the aryl chloride, a standard catalyst like Pd(PPh₃)₄ may prove ineffective.[2] A more robust starting point is a combination of a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. Buchwald ligands, for instance SPhos or XPhos, are excellent choices as they have been shown to be effective for coupling aryl chlorides.[2][3][4] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5]
Q2: Which base should I choose for my initial experiments?
A2: The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle.[6][7][8] For this substrate, a moderately strong base is a good starting point. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[9] If you encounter issues with base-sensitive functional groups on your coupling partner, milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be employed.[5][10]
Q3: What solvent systems are recommended?
A3: A mixture of an organic solvent and water is typically used for Suzuki couplings. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[10][11] The choice of solvent can influence reaction selectivity and rate.[12][13] For substrates with poor solubility, solvents like DMF or acetonitrile (MeCN) might be considered, although they can sometimes lead to different reactivity profiles.[12]
Q4: Can the hydroxymethyl group interfere with the reaction?
A4: The hydroxymethyl group is generally well-tolerated in Suzuki couplings. However, under strongly basic conditions or at very high temperatures, deprotonation of the alcohol could potentially lead to side reactions or interactions with the catalyst. If you suspect interference, protection of the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group can be considered, though it adds extra steps to the synthesis.
III. Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.
Low or No Conversion
Q: My reaction shows a low yield with a significant amount of starting material remaining. What should I investigate first?
A: Low conversion is a common issue, often related to catalyst activity or reaction conditions. Here's a systematic approach to troubleshooting:
-
Catalyst System: The primary suspect is an insufficiently active catalyst for the chloropyridine substrate.
-
Action: If you started with a less active system like Pd(PPh₃)₄, switch to a more robust catalyst/ligand combination such as Pd(OAc)₂ with SPhos or a pre-formed Buchwald precatalyst.[2]
-
-
Reaction Temperature: Suzuki couplings of aryl chlorides often require elevated temperatures to facilitate the oxidative addition step.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.
-
Action: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.[10]
-
Formation of Byproducts
Q: I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?
A: Common byproducts in Suzuki couplings include homocoupled products and protodeboronation of the boronic acid.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by high temperatures and strong bases.[14]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Dehalogenation: The chloro group is replaced by a hydrogen atom.
-
Action: This can occur if a hydride source is present. Ensure the purity of your reagents and solvents.
-
Catalyst Deactivation
Q: My reaction starts but then stalls. What could be causing catalyst deactivation?
A: Catalyst deactivation is a significant challenge, especially with heteroaromatic substrates like pyridines.[1]
-
Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1]
-
Formation of Palladium Black: At high temperatures, the active Pd(0) catalyst can agglomerate into inactive palladium black.
-
Action:
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.[10]
-
Avoid excessively high reaction temperatures.
-
The choice of ligand can also influence the stability of the catalytic species.
-
-
IV. Experimental Protocols & Data
Baseline Protocol for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of (5-Chloro-2-methoxypyridin-3-yl)methanol with a generic arylboronic acid.
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol
-
Arylboronic acid
-
Pd(OAc)₂
-
SPhos
-
K₂CO₃
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add (5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of 1,4-dioxane.
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the starting methanol).
-
Purge the reaction mixture with argon or nitrogen for 10-15 minutes.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[15]
Optimization Parameter Screening
The following table summarizes key parameters to screen for optimizing the reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Catalyst/Ligand | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | [Pd(IPr)Cl₂]₂ | Screening for optimal activity with a less reactive chloride.[2] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Investigating the effect of base strength and solubility on transmetalation.[6][16] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | THF/H₂O (4:1) | Solvent can impact solubility, reaction rate, and selectivity.[12][13] |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures may be needed for oxidative addition of the chloride. |
V. Visualizing the Process
Suzuki Catalytic Cycle
Caption: A decision tree for troubleshooting low-yielding reactions.
VI. Monitoring the Reaction
Effectively monitoring the progress of your reaction is crucial for optimization. Techniques like Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. F[15]or more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred. In recent years, in-situ monitoring techniques such as benchtop NMR spectroscopy have become more accessible, allowing for real-time tracking of reaction kinetics without the need for sample workup.
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
-
The Suzuki Reaction - Myers. Harvard University. [Link]
-
SUZUKI REACTION MONITORING. Advion. [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a - ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. [Link]
-
Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF - ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF - ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. [Link]
-
Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 18. azom.com [azom.com]
Purification of (5-Chloro-2-methoxypyridin-3-yl)methanol reaction products
An invaluable intermediate in pharmaceutical synthesis, (5-Chloro-2-methoxypyridin-3-yl)methanol is a key building block for numerous active pharmaceutical ingredients (APIs). Its purity is paramount, as the presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product. Regulations from bodies like the International Council for Harmonisation (ICH) mandate the identification and control of any impurity present above a specific threshold.[1]
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive resource for troubleshooting the purification of (5-Chloro-2-methoxypyridin-3-yl)methanol reaction products. As Senior Application Scientists, we combine technical expertise with field-proven insights to help you navigate common challenges and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol?
A1: Impurities are typically process-related and depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding aldehyde or carboxylic acid/ester from which the alcohol is synthesized.
-
Over-reduction Products: If a reduction reaction is performed, the methoxy group could potentially be reduced.
-
By-products from Chlorination: If the pyridine ring is chlorinated as part of the synthesis, regioisomers or di-chlorinated species might form.[2]
-
Solvent Adducts and Residual Solvents: Depending on the reaction and workup conditions.
-
Degradation Products: The compound's stability under specific pH or temperature conditions should be considered.
Q2: Which primary purification technique—recrystallization or column chromatography—is better for (5-Chloro-2-methoxypyridin-3-yl)methanol?
A2: The choice depends on the impurity profile and the scale of your reaction.
-
Column Chromatography is ideal for separating compounds with different polarities, such as removing a non-polar by-product or a much more polar starting material. It offers high resolution but can be time-consuming and solvent-intensive for large scales.
-
Recrystallization is highly effective for removing small amounts of impurities from a large amount of product, especially if the impurities have different solubility profiles.[3] It is often more scalable and cost-effective for final purification steps. A typical approach is to use chromatography for initial purification on a smaller scale and then develop a recrystallization method for larger batches.
Q3: How do I choose an appropriate solvent system for purification?
A3: For column chromatography , a good starting point is to use TLC to screen solvent systems. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A common mobile phase for polar aromatic compounds like this is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).
For recrystallization , the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. You may need to screen various solvents of different polarities (e.g., isopropanol, ethyl acetate, toluene, or mixtures with heptane) to find the optimal system.
Purification Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process.
Problem 1: Low Purity After Column Chromatography - Streaking or Tailing on TLC/HPLC.
-
Probable Cause(s):
-
Compound-Silica Interaction: The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel, causing streaking.
-
Mobile Phase Polarity: The chosen solvent system may not be optimal, leading to poor separation and band broadening.
-
Column Overloading: Too much crude product was loaded onto the column, exceeding its separation capacity.
-
Sample Insolubility: The crude product may not have fully dissolved in the loading solvent, causing it to precipitate at the top of the column.
-
-
Recommended Solution(s):
-
Modify Mobile Phase: Add a small amount (0.1-1%) of a modifier like triethylamine or pyridine to the mobile phase to neutralize the acidic sites on the silica gel and improve peak shape.[4]
-
Optimize Solvent System: Re-evaluate the mobile phase using TLC. Test different solvent ratios or alternative solvents to achieve better separation between your product and impurities.
-
Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Ensure Complete Dissolution: Dissolve the crude sample in a minimal amount of a strong solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column.
-
Problem 2: Product "Oiling Out" During Recrystallization.
-
Probable Cause(s):
-
Supersaturation Occurring Above Melting Point: The solution becomes supersaturated at a temperature where the compound's liquid form is more stable than its solid form.
-
Presence of Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for proper crystal nucleation and growth.
-
-
Recommended Solution(s):
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves, then add more solvent to decrease the saturation point. Allow it to cool more slowly.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound to provide a nucleation site.
-
Change Solvent System: Switch to a lower-boiling point solvent or a solvent mixture where the compound has lower solubility.
-
Perform a Pre-purification Step: If significant impurities are present, consider a quick filtration through a small plug of silica gel to remove the impurities that may be hindering crystallization.
-
Problem 3: Poor Recovery After Aqueous Workup/Extraction.
-
Probable Cause(s):
-
Product is Water-Soluble: (5-Chloro-2-methoxypyridin-3-yl)methanol has polar functional groups (hydroxyl, methoxy, pyridine nitrogen) that can impart some water solubility, leading to loss in the aqueous layer.
-
Emulsion Formation: The presence of salts or polar solvents like DMF or DMSO can lead to the formation of stable emulsions that are difficult to separate.[5]
-
Incorrect pH: The pH of the aqueous layer can affect the compound's solubility. At low pH, the pyridine nitrogen can be protonated, making the compound more water-soluble.
-
-
Recommended Solution(s):
-
"Salt Out" the Product: Wash the organic layer with brine (a saturated aqueous solution of NaCl). This decreases the polarity of the aqueous layer and reduces the solubility of organic compounds in it.
-
Back-Extraction: Extract the aqueous layer multiple times with a fresh portion of the organic solvent to recover any dissolved product.[6]
-
Break Emulsions: Add brine or a small amount of a different organic solvent to help break the emulsion. In some cases, filtration through a pad of celite can be effective.
-
Control pH: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) during extraction to keep the pyridine nitrogen unprotonated and maximize its partitioning into the organic layer.
-
Purification and Analysis Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline. The mobile phase and silica amount should be optimized based on TLC analysis.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with the pre-determined mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add about 50 mg of your crude product. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture. A good solvent will dissolve the solid when hot but allow it to crystallize upon cooling.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent, bring the mixture to a boil (using a hot plate and a condenser), and add more hot solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum.
Data Summary: Analytical Methods
Purity should be confirmed using appropriate analytical techniques. The table below provides starting points for method development.
| Technique | Typical Conditions | Purpose |
| HPLC | Column: C18 or Phenyl-Hexyl[7]Mobile Phase: Acetonitrile/Water or Methanol/Water gradient with 0.1% formic acid or other buffer[8]Detection: UV at ~254 nm[8] | Quantify purity and detect non-volatile impurities. |
| GC-MS | Column: Capillary column for polar compoundsCarrier Gas: HeliumDetection: Mass Spectrometry (MS) and/or Flame Ionization Detector (FID)[9] | Detect volatile impurities and confirm the mass of the product. |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆ | Confirm the chemical structure and identify impurities with distinct proton signals. |
Visual Workflows
Diagram 1: Purification Method Selection Workflow
This diagram illustrates the decision-making process for choosing a primary purification method.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Troubleshooting Low Purity in Chromatography
This diagram provides a logical path for diagnosing purity issues after column chromatography.
Caption: Troubleshooting workflow for chromatography purity issues.
References
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- (5-Chloro-2-methoxypyridin-3-yl)methanol AldrichCPR 351410-46-3. Sigma-Aldrich.
- (5-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 45361739. PubChem.
- Application Notes and Protocols for the Quantific
- Method for extraction of aromatic hydrocarbons from oils using a solvent mixture.
- Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group.
- T-PV2295-01-9112-CH Matrix: Air Target concentr
- Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- (3-Chloro-5-methoxypyridin-2-yl)methanol. MySkinRecipes.
- Method of chlorination.
- Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher.
- Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column.
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent.
- Preparation of 2-chloro-5-methylpyridine.
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP0289180A2 - Method of chlorination - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. int-res.com [int-res.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. osha.gov [osha.gov]
Technical Support Center: Synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol
Welcome to the technical support center for the synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot your experiments and understand the nuances of this synthetic process.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing step-by-step guidance to identify and resolve them.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol, which is often prepared by the reduction of a suitable precursor like methyl 5-chloro-2-methoxynicotinate, can stem from several factors. Let's break down the likely culprits and their solutions.
A. Incomplete Reaction:
-
Causality: The reducing agent may not have been sufficiently reactive, or the reaction time and temperature were inadequate. Common reducing agents for ester to alcohol conversions include lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄). LiAlH₄ is more powerful but less selective.
-
Troubleshooting Protocol:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (the ester).
-
Optimize Reaction Conditions: If the reaction stalls, consider the following:
-
Increase Reaction Time: Allow the reaction to stir for a longer period.
-
Elevate Temperature: Gently warm the reaction, but be cautious of potential side reactions.
-
Excess Reducing Agent: A slight excess (1.1-1.5 equivalents) of the reducing agent can drive the reaction to completion. However, a large excess can lead to byproduct formation and a more complex workup.
-
-
B. Degradation of Starting Material or Product:
-
Causality: The pyridine ring is susceptible to certain harsh conditions. Strong acidic or basic conditions during workup, or prolonged exposure to high temperatures, can lead to decomposition. The methoxy group can also be sensitive to some reagents.
-
Troubleshooting Protocol:
-
Maintain Inert Atmosphere: Pyridine derivatives can be sensitive to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Workup: During the aqueous workup, add quenching agents slowly and maintain a low temperature to avoid localized heating. Use of a buffered solution for pH adjustment can be beneficial.
-
C. Suboptimal Workup and Isolation:
-
Causality: The product, being a polar alcohol, might have some water solubility, leading to losses during the extraction phase. Emulsion formation during extraction is also a common issue.
-
Troubleshooting Protocol:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the product.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) rather than a single extraction with a large volume.
-
Break Emulsions: If an emulsion forms, it can sometimes be broken by adding more brine, gentle swirling, or filtering the emulsion through a pad of celite.
-
Question 2: I see an unexpected, less polar spot on my TLC/peak in my HPLC analysis. What could this byproduct be?
Answer:
The presence of a less polar byproduct often points to an over-reduction or a side reaction involving the functional groups.
A. Potential Byproduct: 5-Chloro-2-methoxy-3-methylpyridine
-
Causality: This byproduct can arise from the over-reduction of the carboxylic acid ester. Instead of stopping at the alcohol, the reaction proceeds to reduce the hydroxyl group to a methyl group. This is more likely with powerful reducing agents like LiAlH₄, especially if the reaction temperature is not well-controlled.
-
Identification: This byproduct will have a significantly different NMR spectrum compared to the desired product, notably the absence of the alcohol proton and the presence of a new methyl singlet. Mass spectrometry will show a lower molecular weight corresponding to the loss of an oxygen atom.
-
Prevention:
-
Choice of Reducing Agent: Consider using a milder reducing agent like sodium borohydride in the presence of a Lewis acid, or diisobutylaluminium hydride (DIBAL-H) at low temperatures.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the addition of the reducing agent and the reaction itself.
-
B. Potential Byproduct: Unreacted Starting Material (Methyl 5-chloro-2-methoxynicotinate)
-
Causality: As discussed in the low yield section, an incomplete reaction will leave unreacted starting material, which is less polar than the product alcohol.
-
Identification: Compare the retention time/factor (Rf) of the unknown spot with that of your starting material.
-
Resolution: Refer to the troubleshooting steps for incomplete reactions.
Question 3: My final product shows a more polar impurity that is difficult to remove by column chromatography. What is it and how can I get rid of it?
Answer:
A persistent polar impurity often suggests a modification to the pyridine ring or the methoxy group.
A. Potential Byproduct: 5-Chloro-3-(hydroxymethyl)pyridin-2(1H)-one (Demethylated Product)
-
Causality: The 2-methoxy group on the pyridine ring can be susceptible to demethylation, especially if certain reducing agents or acidic conditions are used.[1][2] Some reducing agents, like L-selectride, are even used specifically for demethylating methoxypyridines.[1] While not the primary reducing agent for this synthesis, contamination or harsh workup conditions could lead to this byproduct.
-
Identification: This byproduct will have a different NMR spectrum, showing the absence of the methoxy singlet. It will also have a different mass in mass spectrometry. The increased polarity is due to the presence of the pyridone tautomer and the additional hydroxyl group.
-
Prevention and Removal:
-
Avoid Harsh Acids: During workup, use mild acids for neutralization and avoid prolonged exposure.
-
Careful Choice of Reagents: Be mindful of the reactivity of all reagents used in the process.
-
Purification: This byproduct's polarity can make it challenging to separate from the desired product. A careful optimization of the solvent system for column chromatography (e.g., using a gradient elution with a small amount of methanol in dichloromethane or ethyl acetate) may be necessary. Recrystallization could also be an effective purification method.
-
B. Potential Byproduct: 5-Chloro-2-methoxynicotinic Acid
-
Causality: If the starting material for the reduction is the ester, incomplete esterification of the corresponding carboxylic acid could leave some acid in the starting material. Alternatively, hydrolysis of the ester during a basic workup followed by acidification can regenerate the carboxylic acid.[3][4]
-
Identification: The carboxylic acid is significantly more polar than the alcohol and will likely streak on a silica TLC plate. It can be identified by its characteristic broad OH peak in the NMR spectrum.
-
Prevention and Removal:
-
Ensure Complete Esterification: If you are preparing the ester yourself, ensure the reaction goes to completion.
-
Careful Workup: Avoid prolonged exposure to strong bases during the workup.
-
Acid-Base Extraction: The carboxylic acid can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired alcohol will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its salt.
-
II. Frequently Asked Questions (FAQs)
What is a common synthetic route for (5-Chloro-2-methoxypyridin-3-yl)methanol?
A typical and reliable synthetic route starts from 2-methoxynicotinic acid. The key steps are:
-
Chlorination: The pyridine ring is first chlorinated at the 5-position. A common method for this is using an alkali metal hypochlorite, such as sodium hypochlorite, in an aqueous solution.[2]
-
Esterification: The resulting 5-chloro-2-methoxynicotinic acid is then converted to its methyl ester, for example, by reacting it with methanol in the presence of an acid catalyst like sulfuric acid.
-
Reduction: The final step is the reduction of the methyl ester to the corresponding primary alcohol, (5-Chloro-2-methoxypyridin-3-yl)methanol. This is typically achieved using a hydride-based reducing agent like sodium borohydride or lithium aluminium hydride.
Why is the ester reduced instead of the carboxylic acid directly?
While it is possible to reduce carboxylic acids directly to alcohols, this often requires stronger reducing agents (like LiAlH₄) and can sometimes lead to more side reactions. The reduction of the ester is often a cleaner and more controlled reaction, providing higher yields of the desired alcohol.
What are the key analytical techniques to monitor the reaction and characterize the final product?
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring the progress of the reaction. A typical solvent system would be a mixture of ethyl acetate and hexanes. The product alcohol will be more polar (lower Rf) than the starting ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any byproducts. Key signals to look for in the ¹H NMR of the product are the singlet for the CH₂OH group, the singlet for the OCH₃ group, and the two distinct aromatic protons on the pyridine ring.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and any impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and quantifying any impurities.
III. Experimental Protocol: Reduction of Methyl 5-chloro-2-methoxynicotinate
This protocol provides a general procedure for the reduction step. Note: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
Methyl 5-chloro-2-methoxynicotinate
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve methyl 5-chloro-2-methoxynicotinate (1.0 eq) in anhydrous methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (5-Chloro-2-methoxypyridin-3-yl)methanol as a solid.[5]
IV. Visualizing the Process
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Synthetic Pathway and Potential Byproducts
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. EP0289180A2 - Method of chlorination - Google Patents [patents.google.com]
- 3. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. (5-Chloro-2-methoxypyridin-3-yl)methanol AldrichCPR 351410-46-3 [sigmaaldrich.com]
Troubleshooting failed reactions with (5-Chloro-2-methoxypyridin-3-yl)methanol
Welcome to the technical support center for (5-Chloro-2-methoxypyridin-3-yl)methanol (CAS 351410-46-3). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot failed or low-yielding reactions involving this versatile building block. As a substituted pyridyl alcohol, this reagent presents unique challenges and opportunities in synthesis. This document provides in-depth, field-proven insights to help you navigate these complexities and achieve your desired synthetic outcomes.
Section 1: Suzuki-Miyaura Coupling Failures
The chloro substituent on the pyridine ring makes this molecule a suitable substrate for Suzuki-Miyaura cross-coupling reactions. However, pyridyl halides are notoriously challenging coupling partners.[1][2] Below are common failure points and their solutions.
FAQ 1: My Suzuki-Miyaura reaction with (5-Chloro-2-methoxypyridin-3-yl)methanol as the electrophile is not proceeding, or the yield is very low. What are the likely causes?
Several factors can contribute to the failure of Suzuki-Miyaura couplings with pyridyl chlorides. These include catalyst deactivation, issues with the boronic acid/ester, and improper reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Catalyst Selection and Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands that can promote the oxidative addition step and stabilize the catalytic species. Consider using pre-catalysts that are more resistant to inhibition.
-
-
Boronic Acid/Ester Instability: Pyridyl boronic acids are known to be unstable and can undergo protodeboronation, especially under the reaction conditions.[1][2]
-
Solution: Use the corresponding boronate esters (e.g., pinacol esters), which are generally more stable. If using a boronic acid, ensure it is of high quality and has been stored properly. It is advisable to use freshly opened or purified boronic acids.
-
-
Inappropriate Base and Solvent: The choice of base and solvent system is critical for a successful Suzuki coupling.
-
Solution: A common starting point is a biphasic system such as toluene/water or dioxane/water with a base like K₂CO₃ or K₃PO₄. For anhydrous conditions, bases like CsF can be effective. The optimal combination will depend on the specific boronic acid or ester being used.
-
-
Degassing: Palladium catalysts are sensitive to oxygen, which can lead to their decomposition.
-
Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.
-
Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling:
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Issues
The electron-deficient nature of the pyridine ring, further activated by the chloro substituent, allows for nucleophilic aromatic substitution (SNAr). However, regioselectivity and reactivity can be problematic.
FAQ 2: I am attempting an SNAr on the 5-chloro position, but the reaction is sluggish or fails. Why is this happening?
While the chloro group is a leaving group, its position on the pyridine ring is critical for reactivity in SNAr reactions.
Potential Causes & Troubleshooting Steps:
-
Positional Deactivation: SNAr on pyridine rings is most favorable at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[3][4] The 5-position does not benefit from this stabilization, making substitution at this position less favorable.
-
Solution: More forcing reaction conditions may be necessary, such as higher temperatures or the use of a stronger nucleophile. Microwave irradiation can sometimes promote difficult SNAr reactions.
-
-
Nucleophile Strength: The nucleophile may not be strong enough to attack the electron-rich aromatic ring.
-
Solution: Consider using a more potent nucleophile or adding a catalyst that can enhance its nucleophilicity. For example, when using an alcohol as a nucleophile, deprotonating it with a strong base like sodium hydride prior to the reaction is essential.
-
-
Solvent Effects: The choice of solvent can significantly impact the rate of SNAr reactions.
-
Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophilic salt, leaving the anion more reactive.
-
Parameter Comparison for SNAr Reactions:
| Parameter | Favorable for SNAr | Less Favorable for SNAr |
| Position of Leaving Group | 2- or 4-position | 3- or 5-position |
| Nucleophile | Strong (e.g., RS⁻, RO⁻) | Weak (e.g., H₂O, ROH) |
| Solvent | Polar aprotic (DMF, DMSO) | Protic (H₂O, EtOH) |
| Temperature | Elevated | Room Temperature |
Section 3: Oxidation of the Hydroxymethyl Group
The primary alcohol functionality can be oxidized to the corresponding aldehyde, a valuable synthetic intermediate. However, over-oxidation or reaction failure can occur.
FAQ 3: My oxidation of the primary alcohol to the aldehyde is giving low yields or forming the carboxylic acid. How can I improve this?
The key to a successful oxidation to the aldehyde is the choice of a mild and selective oxidizing agent.
Potential Causes & Troubleshooting Steps:
-
Over-oxidation: Many common oxidizing agents (e.g., potassium permanganate, chromic acid) are too strong and will oxidize the primary alcohol directly to the carboxylic acid.[5]
-
Solution: Employ milder, more selective oxidizing agents. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for stopping the oxidation at the aldehyde stage. Swern oxidation is another effective method.
-
-
Reaction Conditions: Temperature and reaction time are crucial.
-
Solution: Many mild oxidations are carried out at low temperatures (e.g., Swern oxidation at -78 °C) to prevent side reactions and over-oxidation. Monitor the reaction closely by TLC to determine the optimal reaction time.
-
-
Reagent Purity: The purity of the oxidizing agent can affect the outcome.
-
Solution: Use freshly opened or purified oxidizing agents. For example, DMP can be sensitive to moisture.
-
Recommended Oxidizing Agents for Aldehyde Synthesis:
| Oxidizing Agent | Typical Solvent | Temperature | Key Considerations |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Reagent is a suspected carcinogen. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Can be sensitive to moisture. |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (DCM) | -78 °C to Room Temp | Requires careful temperature control. |
Section 4: Esterification and Etherification of the Hydroxymethyl Group
The primary alcohol can be readily converted to esters and ethers. However, issues with reaction equilibrium and side reactions can arise.
FAQ 4: My Fischer esterification reaction is not going to completion. What can I do?
Fischer esterification is a reversible reaction, and the equilibrium may not favor the product.[6][7]
Potential Causes & Troubleshooting Steps:
-
Unfavorable Equilibrium: The presence of water as a byproduct can drive the reaction back to the starting materials.
-
Solution: Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene). Alternatively, use a large excess of the alcohol reactant to shift the equilibrium towards the product.[6]
-
-
Insufficient Catalysis: An acid catalyst is required for Fischer esterification.
-
Solution: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
-
FAQ 5: I am having trouble forming an ether from the hydroxymethyl group. What are the common pitfalls?
Ether synthesis, such as the Williamson ether synthesis, can be hampered by competing elimination reactions and issues with base selection.
Potential Causes & Troubleshooting Steps:
-
Incomplete Deprotonation: The alcohol must be converted to the more nucleophilic alkoxide to react with an alkyl halide.
-
Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation of the alcohol.
-
-
Side Reactions with the Pyridine Ring: The pyridine nitrogen is basic and can be protonated under acidic conditions or quaternized by alkyl halides, leading to side products.
-
Solution: When possible, use reaction conditions that are not strongly acidic. In Williamson ether synthesis, the basic conditions for alkoxide formation should not interfere with the pyridine ring.
-
Logical Flow for Hydroxyl Group Functionalization:
Caption: Synthetic pathways from the hydroxymethyl group.
References
-
Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Available at: [Link]
-
Protecting Groups. Organic Synthesis. Available at: [Link]
-
11.3 Protecting groups. (n.d.). Fiveable. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Available at: [Link]
-
Protecting Groups. (n.d.). University of Evansville. Available at: [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Available at: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Esterification not Working (Separation). (2024, February 15). Reddit. Available at: [Link]
-
Esterification not Working. (2024, February 15). Reddit. Available at: [Link]
-
(5-Methoxypyridin-3-yl)methanol. (n.d.). PubChem. Available at: [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Available at: [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017, September 19). ResearchGate. Available at: [Link]
-
Preparation of esters via Fischer esterification. (n.d.). Khan Academy. Available at: [Link]
-
Organic Chemistry 6 Aldehydes and Ketones I Electrophilicity and Oxidation-Reduction. (n.d.). Edubirdie. Available at: [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2025, August 10). ResearchGate. Available at: [Link]
-
Oxidation of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Available at: [Link]
-
(2-Chloro-5-(5-methoxypyridin-3-yl)phenyl)methanol. (n.d.). PubChem. Available at: [Link]
-
Oxidation of aldehydes using Tollens' reagent. (n.d.). Khan Academy. Available at: [Link]
-
(3-Chloro-5-methoxypyridin-2-yl)methanol. (n.d.). Chemicalbridge. Available at: [Link]
-
A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. (2025, August 9). ResearchGate. Available at: [Link]
-
19.3: Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Available at: [Link]
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- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Khan Academy [khanacademy.org]
Stability of (5-Chloro-2-methoxypyridin-3-yl)methanol under different reaction conditions
Technical Support Center: (5-Chloro-2-methoxypyridin-3-yl)methanol
Welcome to the technical resource center for (5-Chloro-2-methoxypyridin-3-yl)methanol (CAS No. 351410-46-3).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this versatile building block.[2] As a substituted pyridyl methanol, its reactivity is primarily governed by the primary alcohol, the electron-rich methoxy-substituted pyridine ring, and the chloro-substituent. Understanding its stability under various conditions is critical for successful synthesis, process development, and formulation.
This document moves beyond simple data sheets to explain the chemical principles behind its stability profile, offering practical, field-tested guidance in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Storage
Question: What are the ideal long-term storage conditions for (5-Chloro-2-methoxypyridin-3-yl)methanol?
Answer: (5-Chloro-2-methoxypyridin-3-yl)methanol is a solid at room temperature. For optimal long-term stability, it should be stored in a tightly sealed container in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of slow oxidation over time, especially if the container is opened frequently. While stable at room temperature for shorter periods, storage at 2-8°C is a prudent measure to prevent any potential degradation.
Stability in Solution
Question: I dissolved the compound in methanol for my reaction, but after a day on the benchtop, I see a new, more polar spot on my TLC. What could be happening?
Answer: While generally stable in common organic solvents like methanol, prolonged exposure to light and air can initiate degradation. The primary alcohol is susceptible to slow oxidation to the corresponding aldehyde, (5-chloro-2-methoxypyridin-3-yl)carbaldehyde. This new aldehyde is typically more polar than the starting alcohol and will appear as a new spot on a TLC plate.
Troubleshooting Steps:
-
Prepare Solutions Fresh: Whenever possible, prepare solutions of (5-Chloro-2-methoxypyridin-3-yl)methanol immediately before use.
-
Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photolytic degradation.
-
Inert Atmosphere: If a solution must be stored, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses specific stability challenges you may encounter during chemical transformations. A general workflow for assessing stability is outlined below.
Caption: General workflow for a forced degradation study.
Oxidative Conditions
Question: My reaction involves an oxidizing agent, and I'm getting a complex mixture of products, including my desired product in low yield. Is (5-Chloro-2-methoxypyridin-3-yl)methanol unstable to oxidation?
Answer: Yes, the primary benzylic-like alcohol is the most sensitive functional group under oxidative conditions. It can be readily oxidized first to the aldehyde and subsequently to the carboxylic acid. This reactivity is a well-documented pathway for substituted benzyl alcohols.[3][4][5] The use of strong or non-selective oxidizing agents will almost certainly lead to these side products.
Likely Degradation Pathway: (5-Chloro-2-methoxypyridin-3-yl)methanol → (5-Chloro-2-methoxypyridin-3-yl)carbaldehyde → 5-Chloro-2-methoxynicotinic acid
Caption: Common oxidative degradation pathway.
Recommendations:
-
Choose Selective Reagents: If you need to oxidize another part of your molecule, protect the alcohol group first (e.g., as a silyl ether or benzyl ether). If the alcohol itself is the target, use mild and selective reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to stop at the aldehyde stage.[6]
-
Control Reaction Temperature: Run oxidations at low temperatures (e.g., 0°C or below) to improve selectivity and minimize over-oxidation.
-
Monitor Vigorously: Follow the reaction closely by TLC or LCMS to quench it as soon as the starting material is consumed, preventing the formation of the carboxylic acid.
Acidic Conditions
Question: I am running a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄) and observing a loss of my starting material with the formation of a new, highly polar byproduct. What is happening?
Answer: While the pyridyl methanol structure is generally stable, under harsh acidic conditions (especially with heat), the 2-methoxy group on the pyridine ring can be susceptible to hydrolysis. This reaction would cleave the methyl ether to form the corresponding pyridone or hydroxypyridine derivative, (5-chloro-3-(hydroxymethyl)pyridin-2(1H)-one). This new compound has a free hydroxyl group on the ring, making it significantly more polar.
Recommendations:
-
Use Milder Acids: If possible, substitute strong mineral acids with milder organic acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids.
-
Temperature Control: Avoid heating the reaction mixture if strong acids are required. If heat is necessary, conduct a preliminary stability study at the target temperature to quantify the rate of degradation.
-
Limit Water Content: Ether hydrolysis is mediated by water. Using anhydrous solvents and reagents can significantly slow down this degradation pathway.
Basic Conditions
Question: Is the compound stable to basic conditions like NaOH or K₂CO₃?
Answer: (5-Chloro-2-methoxypyridin-3-yl)methanol is generally robust under most basic conditions. The methoxy ether and chloro substituents are not typically labile to base. The primary alcohol can be deprotonated by strong bases (e.g., NaH, n-BuLi) to form an alkoxide, which is a standard and productive reaction, not a degradation pathway. Standard aqueous bases (e.g., NaOH, K₂CO₃) at moderate temperatures are well-tolerated.
However, extremely high temperatures in the presence of a strong base could potentially lead to unforeseen decomposition pathways, although this is not a commonly reported issue.
Forced Degradation Experimental Protocols
Forced degradation studies are essential for understanding intrinsic stability and developing stability-indicating analytical methods.[7][8] The goal is to achieve 5-20% degradation to ensure that the analytical method can resolve the degradation products from the parent compound.[9]
Summary of Recommended Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Recommended Duration | Potential Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours | (5-chloro-3-(hydroxymethyl)pyridin-2(1H)-one) |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 48 hours | Generally stable, monitor for unknowns |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Aldehyde, Carboxylic Acid |
| Thermal | 80 °C (in solution) | 80 °C | 72 hours | Monitor for unspecified degradants |
| Photolytic | ICH Q1B exposure | Ambient | As per guideline | Monitor for unspecified degradants |
Step-by-Step Protocol: General Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of (5-Chloro-2-methoxypyridin-3-yl)methanol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation:
-
Control: Dilute the stock solution with the 50:50 acetonitrile/water mixture to your target analytical concentration (e.g., 100 µg/mL). Store protected from light at 2-8°C.
-
Acid Stress: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Place in a heated water bath or oven at 60°C.
-
Base Stress: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Place at 60°C.
-
Oxidative Stress: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature, protected from light.
-
-
Timepoint Sampling: Withdraw aliquots from each stress condition at regular intervals (e.g., 2, 8, 24, 48 hours).
-
Neutralization & Analysis:
-
Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples (including the control and stressed samples) to the target analytical concentration.
-
Analyze immediately by a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.
-
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample. Aim for a degradation level between 5-20%.[9] If degradation is too rapid, reduce the temperature or reagent concentration; if it is too slow, increase them.
References
-
Sharma, P. K., et al. (2014). Structure-Reactivity Correlation in the Oxidation of Substituted Benzyl Alcohols by Tetrakis (pyridine) Silver Dichromate. International Journal of Chemistry, 3(3), 288. Available at: [Link][3][4]
-
ResearchGate. (2014). Structure-Reactivity Correlation in the Oxidation of Substituted Benzyl Alcohols by Tetrakis (pyridine) Silver Dichromate. Available at: [Link][4]
-
Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Available at: [Link][10]
-
AIR Unimi. (n.d.). Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand)] complexes. Available at: [Link][5]
-
MDPI. (2022). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 27(15), 4987. Available at: [Link][11]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Available at: [Link][7]
-
Nowak, J., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10801. Available at: [Link][12]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link][9]
-
He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link][13]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available at: [Link][8]
-
MySkinRecipes. (n.d.). (3-Chloro-5-methoxypyridin-2-yl)methanol. Available at: [Link][2]
-
YouTube. (2018). Other oxidation reactions of alcohols. Available at: [Link][6]
Sources
- 1. (5-クロロ-2-メトキシピリジン-3-イル)メタノール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. (3-Chloro-5-methoxypyridin-2-yl)methanol [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. youtube.com [youtube.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos [mdpi.com]
- 12. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
Side reactions of the hydroxymethyl group in (5-Chloro-2-methoxypyridin-3-yl)methanol
An essential building block in modern medicinal and agricultural chemistry, (5-Chloro-2-methoxypyridin-3-yl)methanol is prized for its versatile reactivity. However, the very features that make it valuable—the primary alcohol, the electron-rich methoxy group, and the electron-deficient, basic pyridine ring—create a complex chemical environment where side reactions can frequently occur. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting for common experimental issues, grounding practical solutions in core chemical principles.
Technical Support Center: (5-Chloro-2-methoxypyridin-3-yl)methanol
This guide is structured to help you rapidly diagnose and solve issues arising from the inherent reactivity of the hydroxymethyl group, which is susceptible to oxidation, substitution, and self-condensation.
Troubleshooting Guide: Common Side Reactions
Issue 1: Unintended Oxidation to Aldehyde or Carboxylic Acid
Question: My reaction mixture shows significant amounts of new impurities corresponding to the molecular weights of the aldehyde (C₇H₆ClNO₂) or the carboxylic acid (C₇H₆ClNO₃). What is causing this, and how can I prevent it?
Answer: The hydroxymethyl group on the pyridine ring is a primary alcohol and, like benzylic alcohols, is highly susceptible to oxidation. This can occur unintentionally through exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts, or by certain reagents used in your main reaction.
Causality: The conversion of the primary alcohol to an aldehyde is the first oxidation step. If the oxidizing conditions are too harsh or if water is present, the intermediate aldehyde hydrate can be further oxidized to the more stable carboxylic acid. The electron-donating methoxy group can further activate the molecule towards oxidation.
Troubleshooting Protocol:
-
Inert Atmosphere: For reactions sensitive to oxidation, ensure you are working under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents to minimize dissolved oxygen.
-
Reagent Selection: If your goal is a reaction that does not involve the alcohol (e.g., substitution on the pyridine ring), but your conditions are causing oxidation, you must protect the alcohol group first (see Issue 2).
-
Controlled Oxidation: If the aldehyde is your desired product, avoid strong oxidizing agents. Choose a selective method that minimizes over-oxidation.
Table 1: Selecting an Oxidizing Agent for (5-Chloro-2-methoxypyridin-3-yl)methanol
| Oxidizing Agent | Target Product | Typical Conditions | Notes |
| Manganese Dioxide (MnO₂) | Aldehyde | CH₂Cl₂ or CHCl₃, room temperature | Highly selective for benzylic/allylic alcohols. Heterogeneous, requires filtration. |
| Pyridinium chlorochromate (PCC) | Aldehyde | CH₂Cl₂, room temperature | Mild and effective, but chromium waste is a concern. |
| Dess-Martin Periodinane (DMP) | Aldehyde | CH₂Cl₂, room temperature | Fast and high-yielding, but the reagent is shock-sensitive. |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Acetone/H₂O, heat | Strong, non-selective oxidizing agent. Will readily cause over-oxidation. |
| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Acetone, 0°C to room temperature | Strong and acidic. Not suitable if other acid-sensitive groups are present. |
Issue 2: Halogenation or Substitution of the Hydroxymethyl Group
Question: I am attempting a reaction that involves a halogenating agent (e.g., SOCl₂, PBr₃) to modify another part of the molecule, but I am isolating a product where the -OH group has been replaced by a halogen. How do I prevent this?
Answer: The hydroxymethyl group can be readily converted into a good leaving group (e.g., by protonation under acidic conditions) and subsequently displaced by a nucleophile, such as a halide ion. This follows a classic Sₙ1 or Sₙ2 substitution pathway. The pyridine nitrogen can also be involved, potentially becoming activated itself, which can complicate reactivity.[1]
Causality: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are designed to convert alcohols into alkyl halides. The lone pair on the alcohol's oxygen attacks the electrophilic center (S or P), which ultimately transforms the hydroxyl into an excellent leaving group that is displaced by the halide.
Troubleshooting Workflow: Protecting Group Strategy
To perform reactions elsewhere on the molecule without affecting the hydroxymethyl group, a protection-deprotection strategy is essential.
Caption: A standard workflow for reactions requiring alcohol protection.
Detailed Protocol: Silyl Ether Protection
-
Protection:
-
Dissolve (5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a base, such as imidazole (1.5 eq) or triethylamine (1.2 eq).
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Work up the reaction (typically an aqueous wash) and purify the resulting silyl ether by column chromatography.
-
-
Main Reaction: Perform your intended chemical transformation on the protected intermediate. The TBDMS group is robust and stable to many non-acidic, non-fluoride conditions.
-
Deprotection:
-
Dissolve the protected molecule in THF.
-
Add a fluoride source, such as Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup and purify to yield the original alcohol.
-
Issue 3: Formation of a High Molecular Weight Impurity (Dimer)
Question: My mass spectrometry analysis shows an unexpected peak at approximately double the mass of my starting material minus water (e.g., for C₇H₈ClNO₂, dimer C₁₄H₁₄Cl₂N₂O₃, M.W. ≈ 329.18). What is this impurity?
Answer: This high molecular weight species is likely a diether dimer, formed by the self-condensation of two molecules of the starting alcohol. This side reaction is typically promoted by acidic conditions and/or heat.
Causality: Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (-OH₂⁺). A second molecule of the alcohol can then act as a nucleophile, attacking the carbon of the C-O bond and displacing water to form an ether linkage.
Caption: Simplified mechanism of acid-catalyzed dimer formation.
Troubleshooting Protocol:
-
pH Control: Avoid acidic conditions if possible. If your reaction requires an acid, use the minimum catalytic amount necessary. Consider using a weaker or Lewis acid.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures accelerate the dimerization side reaction.
-
Concentration: Running the reaction at a lower concentration can disfavor this bimolecular side reaction.
-
Base Addition: If permissible, add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge any adventitious acid.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing (5-Chloro-2-methoxypyridin-3-yl)methanol? Store the compound in a tightly sealed container in a cool, dry, and dark place. To prevent slow oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing.[2]
Q2: Which protecting groups are most suitable for the hydroxymethyl group on this molecule? The choice depends on the reaction conditions you plan to use.
Table 2: Common Protecting Groups for the Hydroxymethyl Group
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, Imidazole | TBAF (fluoride source) or mild acid (e.g., AcOH) | Stable to bases, mild oxidants, and reducing agents. Cleaved by strong acid/fluoride. |
| Benzyl ether | Bn | BnBr, NaH | Catalytic Hydrogenation (H₂, Pd/C) | Very robust. Stable to acid, base, and most redox conditions. |
| Methoxymethyl ether | MOM | MOMCl, DIPEA | Acid (e.g., HCl in MeOH) | Stable to bases and nucleophiles. Cleaved by acid.[3] |
Q3: How can I confirm the formation of the aldehyde or carboxylic acid side products analytically?
-
¹H NMR: The benzylic protons (-CH ₂OH) typically appear around 4.5-4.8 ppm. Upon oxidation, the aldehyde proton (-CH O) will shift significantly downfield to 9.5-10.5 ppm. The carboxylic acid proton (-COOH ) is a broad singlet, often >10 ppm.
-
IR Spectroscopy: Look for the appearance of a strong C=O stretch. For the aldehyde, this is typically around 1700-1720 cm⁻¹. For the carboxylic acid, it's around 1700-1730 cm⁻¹, accompanied by a very broad O-H stretch from 2500-3300 cm⁻¹.
Q4: Can the pyridine nitrogen be quaternized during my reaction? What are the consequences? Yes. If you are using alkylating agents (e.g., methyl iodide, benzyl bromide), the basic nitrogen atom of the pyridine ring can act as a nucleophile, forming a pyridinium salt.[4] This quaternization makes the pyridine ring highly electron-deficient, which can drastically alter its reactivity and solubility, and may prevent your desired reaction from occurring. If this is a risk, consider using a less reactive alkylating agent or performing the reaction at a lower temperature.
References
-
Royal Society of Chemistry. (2020). Single point activation of pyridines enables reductive hydroxymethylation. RSC Publishing. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. [Link]
-
National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
American Chemical Society. (1957). Reduction and Benzylation by Means of Benzyl Alcohol. III. Experiments in the Pyridine Series1. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2021). Reaction of 2-aminopyridine and benzyl alcohols. [Link]
-
American Chemical Society. (2023). Transition-Metal-Free Dehydrogenation of Benzyl Alcohol for C–C and C–N Bond Formation for the Synthesis of Pyrazolo[3,4-b]pyridine and Pyrazoline Derivatives. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). Transition-Metal-Free Dehydrogenation of Benzyl Alcohol for C–C and C–N Bond Formation for the Synthesis of Pyrazolo[3,4- b ]pyridine and Pyrazoline Derivatives. [Link]
-
MDPI. (2018). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. [Link]
-
Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]
-
American Chemical Society. (2024). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Applications of 2-(Hydroxymethyl)pyridine in Advanced Material Synthesis. [Link]
-
PubMed Central (PMC). (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
-
National Institutes of Health (NIH). (2008). A Simple, Modular Synthesis of Substituted Pyridines. [Link]
-
Wikipedia. Pyridine. [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with (5-Chloro-2-methoxypyridin-3-yl)methanol
Welcome to the technical support guide for performing cross-coupling reactions with (5-Chloro-2-methoxypyridin-3-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance, field-proven protocols, and robust troubleshooting strategies for this specific substrate. We will delve into the underlying chemical principles to help you not only succeed in your experiments but also understand the causality behind your methodological choices.
Introduction: Understanding the Substrate
(5-Chloro-2-methoxypyridin-3-yl)methanol is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. However, its successful use in cross-coupling reactions requires careful consideration of its unique structural features:
-
The Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially forming stable, inactive complexes that poison the catalyst and stall the reaction.[1][2] This is a well-documented challenge in reactions involving pyridine-containing substrates.
-
The Chloro Substituent: As an aryl chloride, the C-Cl bond at the 5-position is less reactive towards oxidative addition—often the rate-limiting step—than its bromide or iodide counterparts.[3] This necessitates the use of highly active catalytic systems.
-
The Methanol Group: The primary alcohol at the 3-position is a potential coordinating group and may participate in side reactions under certain basic conditions. While typically not requiring protection, its presence must be considered during reaction optimization.
This guide will provide a clear path to navigating these challenges through logical catalyst selection and reaction optimization.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with (5-Chloro-2-methoxypyridin-3-yl)methanol failing or giving low yields?
A1: The primary difficulties arise from a combination of factors. First, the pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[1] Second, the C-Cl bond is relatively strong, making the initial oxidative addition step kinetically challenging.[3] Success hinges on using a catalyst system, particularly the ligand, that is specifically designed to overcome these two hurdles. Electron-rich, sterically hindered phosphine ligands are often required to promote the oxidative addition and stabilize the active catalyst.[3][4]
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: The choice of reaction depends entirely on the desired bond formation. For C-C bonds, the Suzuki-Miyaura (using boronic acids/esters), Sonogashira (using terminal alkynes), and Heck (using alkenes) reactions are all highly effective and widely used.[5][6][7] For C-N bond formation, the Buchwald-Hartwig amination is the premier method for coupling with a wide range of primary and secondary amines.[8][9] Each of these reactions has optimized catalyst systems tailored for challenging substrates like this one.
Q3: Do I need to protect the methanol group before starting the reaction?
A3: In most cases, protection of the primary alcohol is not necessary. The C-Cl bond is the most reactive site for palladium-catalyzed cross-coupling. However, if you are using very strong bases (e.g., NaH) or observing side reactions involving the hydroxyl group (like ether formation), protection as a silyl ether (e.g., TBS) or benzyl ether may be beneficial. For most standard conditions using carbonate or phosphate bases, the free alcohol is well-tolerated.
Q4: I am observing significant hydrodechlorination (replacement of -Cl with -H). What causes this and how can I prevent it?
A4: Hydrodechlorination is a common side reaction that can occur through several pathways, often involving the base and solvent. It can be exacerbated by slow reductive elimination of the desired product from the palladium center. To minimize this, ensure you are using a ligand that accelerates reductive elimination, such as a bulky biarylphosphine (e.g., XPhos, SPhos).[10] Additionally, using a non-protic solvent and ensuring anhydrous conditions can help suppress this side reaction.
Section 2: Catalyst & Ligand Selection Guide
The selection of the palladium source and, more critically, the supporting ligand is the single most important factor for a successful cross-coupling reaction with this substrate. Modern catalyst systems utilize sterically bulky, electron-donating ligands that create a highly active and stable catalytic species.
Decision Framework for Catalyst System Selection
The following diagram provides a logical pathway for selecting an appropriate catalyst system based on your desired transformation.
Recommended Catalyst Systems
The table below summarizes validated starting points for catalyst and ligand combinations for various cross-coupling reactions. Using palladium "precatalysts" is highly recommended as they are air-stable and ensure the efficient generation of the active Pd(0) species.[11]
| Coupling Reaction | Recommended Pd Source | Recommended Ligand(s) | Typical Base(s) | Key Considerations & References |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 Precatalysts | XPhos, SPhos, RuPhos, P(t-Bu)₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Bulky, electron-rich phosphines are crucial for activating the C-Cl bond. Biphasic solvent systems (e.g., Toluene/Water, Dioxane/Water) are common.[3][12] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 Precatalysts | XPhos, SPhos, BrettPhos | NaOt-Bu, K₃PO₄, LiHMDS | Base choice is critical and depends on the amine's pKa. NaOt-Bu is strong but can be incompatible with some functional groups.[4][13][14] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (often part of the Pd source) | Et₃N, i-Pr₂NEt, Piperidine | Requires a copper(I) co-catalyst (e.g., CuI). Copper-free versions exist but may require more specialized ligands.[6][15][16] |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃, NHCs | Et₃N, K₂CO₃, NaOAc | Ligand choice can influence regioselectivity. The reaction is typically run at higher temperatures.[7][17][18] |
Section 3: Troubleshooting Common Issues
Even with the best starting conditions, challenges can arise. This section addresses specific problems in a question-and-answer format.
Problem 1: My reaction shows no conversion. The starting material is fully recovered.
-
Potential Cause A: Catalyst Inactivity. The active Pd(0) species is not being generated. This is common when using Pd(II) sources like Pd(OAc)₂ or PdCl₂ without proper conditions for in situ reduction.[19]
-
Solution: Switch to an air-stable Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern Buchwald precatalyst (e.g., XPhos Pd G3) which is designed for reliable activation.[11] Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the active catalyst.
-
-
Potential Cause B: Inefficient Oxidative Addition. The ligand you are using is not sufficiently electron-rich or bulky to promote the cleavage of the C-Cl bond.
-
Solution: For Suzuki and Buchwald-Hartwig reactions, switch to a more powerful biarylphosphine ligand from the Buchwald portfolio (e.g., if SPhos fails, try the more sterically demanding XPhos).[4] For other reactions, increasing the temperature may help overcome the activation barrier.
-
Problem 2: My reaction starts but stalls at ~40-60% conversion.
-
Potential Cause: Catalyst Deactivation. The pyridine nitrogen of your substrate or product is progressively binding to the palladium center, forming an off-cycle, inactive complex and killing the catalyst over time.[1][20]
-
Solution 1: Increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). While not ideal for atom economy, this can often push the reaction to completion.
-
Solution 2: Change the solvent. Sometimes a more polar solvent can disrupt the catalyst-pyridine coordination.
-
Solution 3: Use a ligand known to form a very stable, bulky coordination sphere around the palladium, which can disfavor binding by the pyridine nitrogen. Ligands like XPhos are often effective in this regard.
-
Problem 3: I am seeing multiple unidentified side products and a low yield of the desired product.
-
Potential Cause A: Base-Induced Decomposition. The base may be too strong for your coupling partners, causing decomposition. This is a risk with strong bases like NaOt-Bu, especially at high temperatures.
-
Solution: Switch to a milder base like K₃PO₄ or K₂CO₃. Perform a screening of bases at a lower temperature to identify optimal conditions.
-
-
Potential Cause B (Suzuki): Boronic Acid Decomposition. Boronic acids can be unstable and undergo protodeboronation, especially at high temperatures in the presence of water and base.
-
Solution: Use the boronic acid pinacol ester (Bpin) instead, as they are generally more stable. Ensure the reaction is well-degassed and run under an inert atmosphere (Argon or Nitrogen).
-
General Troubleshooting Workflow
Section 4: Example Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura reaction. This should be considered a starting point for optimization.
Reaction: Coupling of (5-Chloro-2-methoxypyridin-3-yl)methanol with 4-methylphenylboronic acid.
Reagents & Equipment:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
-
Oven-dried reaction vial with a PTFE-lined screw cap and magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Protocol Workflow:
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add (5-Chloro-2-methoxypyridin-3-yl)methanol (e.g., 173.6 mg, 1.0 mmol), 4-methylphenylboronic acid (163.2 mg, 1.2 mmol), K₃PO₄ (636.8 mg, 3.0 mmol), and the XPhos Pd G3 precatalyst (18.9 mg, 0.02 mmol, 2 mol%). This step is best performed in a glovebox if available.
-
Sealing and Solvent Addition: Seal the vial with the screw cap. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Inerting: Pierce the septum of the cap with a needle connected to an inert gas line and another needle as an outlet. Bubble argon or nitrogen through the solution for 5-10 minutes to ensure the atmosphere is inert.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.
- Alfa Chemistry. (n.d.). Heck Reaction.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
- Vyvyan, J. R., et al. (n.d.). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates.
- Wikipedia. (n.d.). Heck reaction.
- Daugulis, O., et al. (n.d.). Developing Ligands for Palladium(II)
- Wikipedia. (n.d.).
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- The University of Groningen. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4-Dichloro-5-methoxypyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Heck Reaction [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (5-Chloro-2-methoxypyyridin-3-yl)methanol
Welcome to the technical support center for the purification of (5-Chloro-2-methoxypyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. (5-Chloro-2-methoxypyridin-3-yl)methanol is a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Section 1: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The synthesis of (5-Chloro-2-methoxypyridin-3-yl)methanol, typically involving the reduction of the corresponding ester or carboxylic acid, can lead to several common impurities.
Common Impurities
-
Unreacted Starting Material: The most common impurity is the unreacted starting material, such as methyl 5-chloro-2-methoxynicotinate. The reduction of esters to alcohols is not always a fully efficient process.[2]
-
Over-reduction Products: While less common with milder reducing agents like sodium borohydride, stronger agents could potentially lead to the reduction of the pyridine ring.
-
By-products from the Reducing Agent: The choice of reducing agent can introduce its own set of impurities. For instance, reactions with lithium aluminum hydride require careful quenching to avoid contamination with aluminum salts.
-
Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis and work-up can also be present in the crude product.
Physicochemical Properties of the Target Compound and Impurities
A successful purification strategy relies on exploiting the differences in the physicochemical properties between the desired compound and its impurities.
| Compound | Molecular Weight | Polarity | Key Functional Groups |
| (5-Chloro-2-methoxypyridin-3-yl)methanol | 173.60 g/mol [3] | Polar | Alcohol, Pyridine, Methoxy, Chloro |
| Methyl 5-chloro-2-methoxynicotinate | 201.61 g/mol | Less Polar than the alcohol | Ester, Pyridine, Methoxy, Chloro |
| 5-Chloro-2-methoxynicotinic acid | 187.58 g/mol | More Polar than the alcohol | Carboxylic Acid, Pyridine, Methoxy, Chloro |
Section 2: Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities present. The two most common and effective techniques for purifying (5-Chloro-2-methoxypyridin-3-yl)methanol are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.[4] The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[5]
Step-by-Step Recrystallization Protocol
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For a polar compound like (5-Chloro-2-methoxypyridin-3-yl)methanol, a mixed solvent system is often effective. A common approach is to dissolve the crude product in a "good" solvent (one in which it is highly soluble) and then add a "bad" solvent (one in which it is poorly soluble) until the solution becomes cloudy (the cloud point).[6]
-
Recommended Solvent Systems:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexane
-
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: Add the "bad" solvent dropwise to the hot solution until a persistent cloudiness is observed. Then, add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Troubleshooting Recrystallization
-
Problem: The compound does not crystallize upon cooling.
-
Cause: The solution may be too dilute, or the cooling process may be too rapid.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a seed crystal of the pure compound. If neither of these methods works, you may need to reduce the volume of the solvent by gentle heating and then allow it to cool again.
-
-
Problem: Oiling out occurs instead of crystallization.
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solution: Reheat the solution to dissolve the oil, then add more of the "good" solvent and allow it to cool more slowly.
-
-
Problem: Low recovery of the purified product.
-
Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.
-
Solution: Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. You can also try a different solvent system where the compound has lower solubility at cold temperatures.
-
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7] It is particularly useful when dealing with complex mixtures of impurities or when recrystallization is ineffective.
Step-by-Step Column Chromatography Protocol
-
Stationary Phase Selection: For a polar compound like (5-Chloro-2-methoxypyridin-3-yl)methanol, silica gel is a suitable stationary phase. For very polar or basic compounds, alumina can be a better alternative.[8]
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.
-
Recommended Eluent Systems (Silica Gel):
-
Hexane/Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing the proportion of ethyl acetate)
-
Dichloromethane/Methanol gradient (for more polar impurities)
-
-
-
Column Packing: The column should be packed uniformly with the stationary phase to avoid channeling. A slurry packing method is generally preferred.
-
Sample Loading: The crude product should be dissolved in a minimum amount of the eluent or a more polar solvent and then adsorbed onto a small amount of silica gel. This dry loading method often leads to better separation.
-
Elution: The column is eluted with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wide range of polarities.[9]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
Troubleshooting Column Chromatography
-
Problem: Poor separation of compounds (overlapping spots on TLC).
-
Cause: The eluent system may not be optimal, or the column may be overloaded.
-
Solution: Optimize the eluent system using TLC to achieve better separation between the spots. Reduce the amount of sample loaded onto the column.
-
-
Problem: Tailing of spots on the TLC plate and column.
-
Cause: The compound may be too polar for the stationary phase or may be interacting strongly with acidic sites on the silica gel.
-
Solution: Add a small amount of a polar modifier, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent.[9] Alternatively, consider using a different stationary phase like alumina.
-
-
Problem: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Visualization of the Purification Workflow
Caption: Decision workflow for the purification of (5-Chloro-2-methoxypyridin-3-yl)methanol.
Section 3: Purity Assessment
After purification, it is essential to assess the purity of the final product. Several analytical techniques can be employed for this purpose.
Analytical Methods for Purity Determination
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying any remaining impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired compound and detect the presence of impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify impurities.
-
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, such as residual solvents.[11]
Section 4: Frequently Asked Questions (FAQs)
Q1: My purified (5-Chloro-2-methoxypyridin-3-yl)methanol is a yellow oil, but the literature reports it as a solid. What should I do?
A1: The presence of residual solvent or certain impurities can lower the melting point of the compound, causing it to appear as an oil. Ensure that the product is thoroughly dried under vacuum. If it remains an oil, a second purification step, such as a short silica gel plug filtration, may be necessary to remove the impurities causing the melting point depression.
Q2: I am observing decomposition of my compound on the silica gel column. How can I prevent this?
A2: (5-Chloro-2-methoxypyridin-3-yl)methanol, being a pyridyl alcohol, can be sensitive to the acidic nature of standard silica gel. This can lead to degradation. To mitigate this, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a less acidic stationary phase like neutral alumina.[9]
Q3: How can I remove highly polar, colored impurities that co-elute with my product?
A3: If the colored impurities are significantly more polar, you can try a "reverse" column chromatography approach where you use a very polar eluent to flush out your less polar product first, leaving the highly polar impurities adsorbed to the stationary phase. Alternatively, a wash with a dilute aqueous acid or base solution during the work-up (before purification) might remove ionizable colored impurities.
Q4: What is the best way to store the purified (5-Chloro-2-methoxypyridin-3-yl)methanol?
A4: As with many organic compounds, it is best to store the purified solid in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.
References
- U.S. Patent 3,965,173A, "Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)
-
(3-Chloro-5-methoxypyridin-2-yl)methanol, MySkinRecipes. [Link]
- U.S.
-
(3-Chloro-5-methoxypyridin-2-yl)methanol, Chemicalbridge. [Link]
-
(2-Chloro-5-(5-methoxypyridin-3-yl)phenyl)methanol, PubChem. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s), Environmental Science and Pollution Research. [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects, HWI group. [Link]
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Reaction of pyridine carboxylic esters with sodium borohydride, ResearchGate. [Link]
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX, National Institutes of Health. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography, Biotage. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents, Mettler Toledo. [Link]
-
Tips For Antibody Purification Troubleshooting, Biochain. [Link]
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Ester to Alcohol - Common Conditions, Organic Chemistry Portal. [Link]
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Purification: Tips for Flash Column Chromatography, University of Rochester Department of Chemistry. [Link]
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recrystallization-2.doc.pdf, OChemPal. [Link]
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Purification of strong polar and basic compounds, Reddit. [Link]
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Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines, Journal of the American Chemical Society. [Link]
-
Experiment 9 — Recrystallization, Swarthmore College. [Link]
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For highly polar compound, how to do the purification?, ResearchGate. [Link]
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Analytical methods and achievability, Guidelines for drinking-water quality, NCBI Bookshelf. [Link]
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Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System, MDPI. [Link]
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Achieve high-throughput LC/MS purification of pharmaceutical impurities, Agilent. [Link]
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Chem 115, Andrew G. Myers Research Group, Harvard University. [Link]
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Top 5 Methods of Assessing Chemical Purity, Moravek, Inc. [Link]
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Ozonolysis, Wikipedia. [Link]
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Troubleshooting, The Pharma Master. [Link]
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Troubleshooting Guide, Phenomenex. [Link]
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Technical Support Center: Analytical Methods for (5-Chloro-2-methoxypyyridin-3-yl)methanol Reactions
Introduction
(5-Chloro-2-methoxypyridin-3-yl)methanol is a key building block in modern medicinal chemistry, serving as a precursor to a wide array of pharmacologically active molecules. The precise monitoring of its chemical transformations is paramount to ensuring reaction efficiency, identifying potential impurities, and guaranteeing the final product's quality and safety. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common analytical challenges encountered during the monitoring of reactions involving this important intermediate.
This document is designed to be a practical, field-proven guide. It moves beyond simple procedural lists to explain the underlying scientific principles behind each analytical choice and troubleshooting step.
Choosing the Right Analytical Tool
The first critical step in reaction monitoring is selecting the appropriate analytical technique. The choice depends on the specific information required (e.g., reaction conversion, impurity profile), the physicochemical properties of the compounds involved, and the available instrumentation.
| Analytical Technique | Primary Use Case | Strengths | Limitations |
| HPLC/UHPLC | Quantifying reaction progress, resolving starting materials, products, and non-volatile impurities. | High resolution and sensitivity for a wide range of organic molecules.[1] | Can be time-consuming to develop methods; not suitable for volatile compounds. |
| GC | Analyzing volatile starting materials, reagents, or byproducts. | Excellent for separating volatile and semi-volatile compounds.[1][2] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| NMR | Determining reaction conversion and elucidating the structure of major components in the reaction mixture. | Provides detailed structural information and is non-destructive.[3][4] | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.[5] |
| LC-MS | Identifying unknown impurities and byproducts. | Combines the separation power of LC with the identification capabilities of MS, offering high sensitivity and specificity.[6][7][8] | Mobile phase selection is critical to ensure compatibility with the MS detector.[9] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is the most common technique for monitoring the progress of reactions involving (5-Chloro-2-methoxypyridin-3-yl)methanol.[7] Below are solutions to common problems encountered during analysis.
Question: Why are my peaks for the pyridine-containing compounds tailing?
Answer:
Peak tailing is a common issue when analyzing basic compounds like pyridines and is often caused by secondary interactions with the stationary phase.[10]
-
Causality: The pyridine nitrogen can interact with acidic silanol groups on the surface of silica-based reversed-phase columns.[10][11] This interaction slows down a portion of the analyte molecules, leading to a "tail" on the peak.
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) protonates the pyridine nitrogen. This positively charged species is repelled by any residual protonated silanols, minimizing the unwanted interaction.
-
Use of an Appropriate Buffer: A buffer in the mobile phase helps maintain a constant ionization state for the analyte and can also suppress the ionization of silanol groups on the silica surface.[10]
-
Column Choice: Employ a column with high-purity silica and effective end-capping. End-capping is a process that covers many of the residual silanol groups, reducing the sites available for secondary interactions.[11]
-
Increase Buffer Strength: In some cases, increasing the concentration of the buffer or additive can improve peak shape.[10]
-
Question: I am not getting good separation between my starting material and a key byproduct. How can I improve the resolution?
Answer:
Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.
-
Causality: Poor resolution means the column and mobile phase combination is not adequately distinguishing between the two compounds. This could be due to similar polarity or structural features.
-
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient (where the solvent strength increases over time) can significantly improve the separation of complex mixtures.
-
Solvent Choice: Changing the organic solvent in your mobile phase (e.g., from acetonitrile to methanol, or a combination) can alter the selectivity of the separation.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary. For aromatic compounds like pyridines, a phenyl-hexyl or biphenyl stationary phase can offer different selectivity compared to a standard C18 column due to pi-pi interactions.
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer.
-
Question: My retention times are shifting from one injection to the next. What is causing this?
Answer:
Drifting retention times indicate an unstable chromatographic system.
-
Causality: Inconsistent conditions within the HPLC system will lead to variability in how long an analyte is retained on the column.
-
Solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This is particularly important for gradient methods.[10]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention.[12] Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[10]
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. An inconsistent flow rate will directly impact retention times.
-
HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Gas Chromatography (GC) Troubleshooting Guide
GC is a valuable tool for analyzing volatile impurities or byproducts in reactions of (5-Chloro-2-methoxypyridin-3-yl)methanol.
Question: My compound appears to be degrading in the GC inlet. How can I prevent this?
Answer:
Thermal degradation in the hot inlet is a common problem for moderately stable molecules.
-
Causality: The high temperature of the GC inlet, necessary to vaporize the sample, can cause sensitive compounds to break down before they even reach the column.
-
Solutions:
-
Lower Inlet Temperature: Optimize the inlet temperature to be just high enough for efficient vaporization without causing degradation.
-
Use a Deactivated Liner: The glass liner in the inlet can have active sites that promote degradation. Using a liner that has been chemically deactivated (silanized) can significantly reduce this effect.
-
Faster Injection: A fast injection speed minimizes the time the analyte spends in the hot inlet.
-
Question: I'm seeing broad peaks in my GC analysis. What could be the cause?
Answer:
Broad peaks in GC can result from several factors related to the column, flow rate, or temperature program.
-
Causality: Peak broadening occurs when molecules of the same compound travel through the column at significantly different rates.
-
Solutions:
-
Check for Column Contamination: High-boiling point residues from previous injections can accumulate at the head of the column, leading to peak broadening. "Baking out" the column at a high temperature or trimming the first few centimeters can resolve this.
-
Optimize Flow Rate: The carrier gas flow rate has an optimal range for achieving the best efficiency (sharpest peaks). Ensure your flow rate is set correctly for your column dimensions and carrier gas type.
-
Adjust Temperature Program: A slow temperature ramp can sometimes lead to broader peaks for later-eluting compounds. A faster ramp or a higher initial oven temperature might be necessary.
-
NMR Spectroscopy for Reaction Monitoring
NMR provides a rapid and powerful way to assess reaction conversion without the need for extensive method development.[3][5]
Question: How can I use ¹H NMR to quickly determine the conversion of my reaction?
Answer:
Quantitative ¹H NMR (qNMR) is an excellent method for determining the relative amounts of starting material and product in a crude reaction mixture.
-
Methodology:
-
Acquire a Spectrum: Obtain a ¹H NMR spectrum of a representative sample from your reaction mixture.
-
Select Non-Overlapping Peaks: Identify a peak corresponding to the starting material and a peak corresponding to the product that are well-resolved and do not overlap with other signals.[5]
-
Integrate the Peaks: Carefully integrate the selected peaks. Ensure the integration region covers the entire peak for both signals.
-
Normalize and Calculate: Divide each integral value by the number of protons it represents. The percentage conversion can then be calculated using the following formula:
Conversion (%) = [Normalized Integral of Product / (Normalized Integral of Product + Normalized Integral of Starting Material)] x 100
-
-
Key Consideration: For accurate quantification, ensure that the relaxation delay (d1) in your NMR experiment is sufficiently long (typically 5 times the longest T1 of the protons being integrated) to allow for complete relaxation of the signals.
NMR Reaction Monitoring Workflow
Caption: A typical workflow for monitoring a chemical reaction using ¹H NMR.
LC-MS for Impurity Identification
When unknown peaks appear in your HPLC chromatogram, LC-MS is the premier technique for their identification.[1][6]
Question: An unknown peak is consistently present in my reaction profile. How can I use LC-MS to identify it?
Answer:
LC-MS provides the molecular weight and fragmentation data needed to propose a structure for an unknown impurity.
-
Causality: Chemical reactions are rarely perfectly clean. Side reactions can lead to the formation of byproducts, or impurities in the starting materials can be carried through the process.[1]
-
Methodology:
-
Develop an MS-Compatible LC Method: If your current HPLC method uses non-volatile buffers (e.g., phosphate), you will need to develop a new method using volatile mobile phase additives like formic acid or ammonium formate.[9]
-
Acquire Full Scan MS Data: Run the sample on the LC-MS system in full scan mode to determine the molecular weight of the unknown compound. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) will provide this information.
-
Acquire MS/MS Data: Perform a tandem mass spectrometry (MS/MS) experiment on the molecular ion of the impurity. In this experiment, the molecular ion is fragmented, and the masses of the resulting fragments are measured.[6]
-
Structure Elucidation: By analyzing the fragmentation pattern and comparing it to the structure of your starting material and expected product, you can often deduce the structure of the unknown impurity.[7][9] For example, the loss of a specific functional group will correspond to a predictable mass difference.
-
Frequently Asked Questions (FAQs)
-
Q1: How should I prepare my crude reaction samples for HPLC analysis?
-
A1: Take a small aliquot (e.g., 10-50 µL) from the reaction mixture and quench it if necessary. Dilute the aliquot with a suitable solvent (often the mobile phase) to a concentration appropriate for your detector. It is crucial to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC column.[12]
-
-
Q2: How often should I take time points to monitor my reaction?
-
A2: The optimal sampling frequency depends on the reaction rate. For a fast reaction, you might need to take samples every 5-10 minutes initially. For slower reactions, sampling every 30-60 minutes may be sufficient. It is often wise to take more frequent samples at the beginning of the reaction when the rate is fastest.
-
-
Q3: Can I use my UV detector to quantify conversion if the starting material and product have different extinction coefficients?
-
A3: While you can monitor the disappearance of the starting material and the appearance of the product, direct comparison of peak areas will not be accurate for calculating percentage conversion unless you determine the relative response factor of the two compounds at the chosen wavelength. For accurate quantification without determining response factors, ¹H NMR is often a better choice.
-
References
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Troubleshooting Guide.
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025).
- Jacquemmoz, C., Giraud, F., & Dumez, J. N. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485.
- Quantitative Monitoring of Solid Phase Organic Reactions by High-Resolution Magic Angle Spinning NMR Spectroscopy.
- Li, Y., & Wu, Y. (2012). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- HPLC Methods for analysis of Pyridine.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). International Journal of Scientific Research in Science and Technology.
- NMR Spectroscopy. (2022). Chemistry LibreTexts.
- NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC - NIH.
- Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. (2018).
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Scilit.
- Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products. Benchchem.
- ANALYTICAL METHODS.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. hpst.cz [hpst.cz]
- 10. hplc.eu [hplc.eu]
- 11. waters.com [waters.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of (5-Chloro-2-methoxypyridin-3-yl)methanol Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of (5-Chloro-2-methoxypyridin-3-yl)methanol Derivatives
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmacologically active agents. Among these, (5-Chloro-2-methoxypyridin-3-yl)methanol and its analogues represent a critical subclass of building blocks. The precise arrangement of the chloro, methoxy, and methanol substituents on the pyridine ring dictates the molecule's three-dimensional conformation, reactivity, and ultimately, its biological activity.
An unambiguous structural elucidation of these derivatives is therefore not merely a procedural step but a fundamental prerequisite for meaningful pharmacological investigation. This guide provides a comparative overview of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your structural assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. For derivatives of (5-Chloro-2-methoxypyridin-3-yl)methanol, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Features for (5-Chloro-2-methoxypyridin-3-yl)methanol:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyridine H (C4-H) | 7.5 - 8.0 | Doublet (d) | 1H | The downfield shift is due to the deshielding effect of the electronegative nitrogen and chlorine atoms. |
| Pyridine H (C6-H) | 8.0 - 8.5 | Doublet (d) | 1H | Also significantly deshielded by the adjacent nitrogen atom. |
| Methanol CH₂ | 4.5 - 5.0 | Singlet (s) or Doublet (d) | 2H | The chemical shift and multiplicity can be influenced by hydrogen bonding and solvent. In the presence of D₂O, the hydroxyl proton will exchange, and this signal will appear as a singlet. |
| Methoxy CH₃ | 3.8 - 4.2 | Singlet (s) | 3H | A characteristic singlet in the upfield region. |
| Hydroxyl OH | Variable (2.0 - 5.0) | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on concentration, temperature, and solvent. Can be confirmed by D₂O exchange. |
Causality in Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.[1][2][3] However, for compounds with exchangeable protons like the hydroxyl group, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the exchange rate, often allowing for the observation of coupling between the hydroxyl proton and the adjacent methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the (5-Chloro-2-methoxypyridin-3-yl)methanol derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (signal-to-noise dependent)
-
Pulse angle: 30-45°
-
Relaxation delay: 1-2 seconds
-
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
-
D₂O Exchange: To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton signal should disappear or significantly diminish.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides information on the number and types of carbon atoms in a molecule.
Expected ¹³C NMR Spectral Features for (5-Chloro-2-methoxypyridin-3-yl)methanol:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C2 (C-OMe) | 160 - 165 | The methoxy group causes a significant downfield shift. |
| C6 | 145 - 150 | Affected by the adjacent nitrogen. |
| C4 | 135 - 140 | Influenced by the chlorine at C5. |
| C5 (C-Cl) | 120 - 125 | The carbon directly attached to chlorine. |
| C3 (C-CH₂OH) | 130 - 135 | The chemical shift is influenced by the substituents on the ring. |
| CH₂OH | 55 - 65 | Typical range for a primary alcohol. |
| OCH₃ | 50 - 60 | Characteristic chemical shift for a methoxy carbon.[4][5] |
Causality in Experimental Choices: Proton-decoupled ¹³C NMR is the standard experiment, where each unique carbon atom appears as a singlet. This simplifies the spectrum and aids in counting the number of distinct carbon environments. For more detailed structural information, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be employed to differentiate between CH, CH₂, and CH₃ groups.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a shorter time.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Mode: Proton-decoupled
-
Number of scans: 256 or more, due to the low natural abundance of ¹³C.
-
Pulse angle: 45-60°
-
Relaxation delay: 2-5 seconds
-
-
Data Processing: Fourier transform the data and reference the spectrum to the solvent peak or TMS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Expected IR Absorption Bands for (5-Chloro-2-methoxypyridin-3-yl)methanol:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| O-H Stretch (alcohol) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on the pyridine ring. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium | From the CH₂ and CH₃ groups. |
| C=N, C=C Stretch (aromatic) | 1400 - 1600 | Medium to Strong | Multiple bands are expected for the pyridine ring.[6][7] |
| C-O Stretch (alcohol) | 1000 - 1260 | Strong | Primary alcohol C-O stretch. |
| C-O Stretch (ether) | 1000 - 1300 | Strong | Asymmetric and symmetric stretching of the methoxy group. |
| C-Cl Stretch | 600 - 800 | Medium to Strong | The exact position can be influenced by the substitution pattern. |
Causality in Experimental Choices: The sampling method depends on the physical state of the compound. For solids, preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory is common. ATR is often preferred for its simplicity and minimal sample preparation.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.
Expected Mass Spectral Features for (5-Chloro-2-methoxypyridin-3-yl)methanol:
-
Molecular Ion (M⁺): The molecular weight of (5-Chloro-2-methoxypyridin-3-yl)methanol (C₇H₈ClNO₂) is approximately 173.60 g/mol . A key feature will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[8][9] Therefore, the mass spectrum will show two molecular ion peaks: one at m/z corresponding to the molecule with ³⁵Cl (M⁺) and another at m/z + 2 corresponding to the molecule with ³⁷Cl (M+2⁺), with a relative intensity ratio of approximately 3:1.[8][10]
-
Fragmentation Pattern: Common fragmentation pathways for this molecule under electron ionization (EI) would involve:
-
Loss of a hydrogen atom from the alcohol.
-
Loss of the hydroxyl radical (•OH).
-
Loss of the methoxy group (•OCH₃).
-
Loss of the chloromethyl radical (•CH₂Cl).
-
Cleavage of the C-C bond between the pyridine ring and the methanol group.
-
Causality in Experimental Choices: The choice of ionization technique is crucial. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, which is useful for structural elucidation.[11] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) produce a more abundant molecular ion peak with less fragmentation, which is ideal for confirming the molecular weight.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and the M+2 peak to confirm the presence of chlorine. Analyze the fragmentation pattern to deduce structural features.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the pyridine ring.
Expected UV-Vis Spectral Features for (5-Chloro-2-methoxypyridin-3-yl)methanol:
Pyridine and its derivatives typically exhibit two main absorption bands in the UV region:
-
π → π transitions:* These are usually intense absorptions occurring at shorter wavelengths (around 200-270 nm).[12][13]
-
n → π transitions:* These are weaker absorptions that occur at longer wavelengths (around 250-300 nm).
The exact position and intensity of these bands will be influenced by the substituents on the pyridine ring. The chloro, methoxy, and hydroxymethyl groups will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted pyridine.
Causality in Experimental Choices: The choice of solvent is important as it can influence the position of the absorption maxima. Protic solvents like ethanol or methanol are commonly used. It is essential that the solvent itself does not absorb in the region of interest.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to serve as a blank.
-
Acquisition: Record the spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
Comparative Summary and Workflow
The following table provides a comparative summary of the information obtained from each spectroscopic technique:
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (coupling) | Detailed structural information | Can be complex for molecules with overlapping signals |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Unambiguous carbon count | Low sensitivity, longer acquisition times |
| IR | Presence of functional groups | Rapid, non-destructive | Provides limited information on the overall structure |
| MS | Molecular weight, elemental composition (isotopic patterns), fragmentation | High sensitivity, confirms molecular formula | Can be destructive, fragmentation can be complex |
| UV-Vis | Electronic transitions, conjugation | Simple, quantitative (Beer's Law) | Provides limited structural information |
A logical workflow for the spectroscopic analysis of a novel (5-Chloro-2-methoxypyridin-3-yl)methanol derivative would be as follows:
Caption: A typical workflow for the structural elucidation of a novel organic compound.
Conclusion
The comprehensive spectroscopic analysis of (5-Chloro-2-methoxypyridin-3-yl)methanol derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. While ¹H and ¹³C NMR spectroscopy serve as the cornerstones for definitive structural assignment, IR and UV-Vis spectroscopy offer rapid confirmation of functional groups and electronic properties, respectively. Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition through isotopic analysis. By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can confidently and accurately characterize these important pharmaceutical building blocks, paving the way for their successful application in drug discovery and development.
References
-
Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. Available at: [Link]
-
Correlations of the infrared spectra of some pyridines. Semantic Scholar. Available at: [Link]
-
UV-Vis Spectrum of Pyridine. SIELC Technologies. Available at: [Link]
-
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. Available at: [Link]
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Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. SciSpace. Available at: [Link]
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(5-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 45361739. PubChem. Available at: [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]
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Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. PubMed. Available at: [Link]
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The Versatile Scaffold: A Comparative Guide to Novel Compounds from (5-Chloro-2-methoxypyridin-3-yl)methanol
In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[3] This guide delves into the characterization of novel compounds synthesized from the versatile building block, (5-Chloro-2-methoxypyridin-3-yl)methanol. We will objectively compare the performance of these derivatives as potential anticancer, antimicrobial, and kinase-inhibiting agents, supported by experimental data and detailed methodologies.
The (5-Chloro-2-methoxypyridin-3-yl)methanol moiety is of particular interest due to its unique combination of electronic properties and reactive sites. The chloro and methoxy substituents make it a versatile reagent for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the generation of diverse compound libraries.[4]
Comparative Analysis of Biological Activity
This section presents a comparative analysis of the biological activities of various pyridine derivatives, highlighting the potential of the (5-Chloro-2-methoxypyridin-3-yl)methanol scaffold in generating potent therapeutic candidates.
Anticancer Activity
The pyridine scaffold is a prominent feature in many anticancer agents.[1][2] The following data summarizes the in vitro cytotoxic activity of several series of substituted pyridine derivatives against various human cancer cell lines.
Table 1: Cytotoxic Activity of Pyridine-Based Azomethine Derivatives [1]
| Compound | HCT-15 (IC50 in µM) | MCF-7 (IC50 in µM) |
| 3a | >100 | >100 |
| 3b | 89.5 | 95.2 |
| 3c | 75.2 | 80.1 |
| 3d | 60.1 | 65.8 |
| 3e | 45.2 | 50.3 |
| 3f | 30.8 | 35.6 |
| 3g | 20.5 | 25.1 |
| 3h | 15.2 | 18.9 |
| Doxorubicin | 1.2 | 1.5 |
Table 2: Growth Inhibition by Pyridine-3-Sulfonamide Derivatives [1]
| Compound | Leukemia (GI50 in µM) | Colon Cancer (GI50 in µM) | Melanoma (GI50 in µM) |
| 21 | 13.6 | 14.2 | 14.7 |
Table 3: Antiproliferative Activity of Pyridine-Bridged Combretastatin-A4 Analogues [5]
| Compound | MCF-7 (IC50, nM) | NCI-H460 (IC50, nM) | SF-268 (IC50, nM) |
| 4h | 2.8 | 1.9 | 3.5 |
| 4s | 3.1 | 2.5 | 4.2 |
| 4t | 4.5 | 3.8 | 5.1 |
| CA-4 | 2.1 | 1.5 | 2.9 |
The data clearly indicates that substitutions on the pyridine ring significantly influence cytotoxic potency. For instance, in the pyridine-based azomethine series, a clear structure-activity relationship (SAR) can be observed, with potency increasing from compound 3a to 3h .[1] Similarly, the pyridine-bridged combretastatin-A4 analogues 4h , 4s , and 4t exhibit low nanomolar IC50 values, comparable to the natural product CA-4, demonstrating the potential of this scaffold in developing potent anticancer agents.[5]
Antimicrobial Activity
Heterocyclic compounds, including pyridine derivatives, are a rich source of antimicrobial agents.[6][7] The following table summarizes the minimum inhibitory concentration (MIC) of novel 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives.
Table 4: Antibacterial Activity of 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives (MIC in µg/mL) [7]
| Compound | S. aureus | S. pneumoniae | B. subtilis | S. epidermidis |
| 12a | 32 | 64 | 32 | 64 |
| 12b | 32 | 32 | 16 | 32 |
| 12c | 64 | 128 | 64 | 128 |
| 12d | 16 | 32 | 16 | 32 |
| 12e | 16 | 16 | 16 | 16 |
Compound 12e demonstrated the most potent and broad-spectrum activity against the tested Gram-positive bacteria, with an MIC of 16 µg/mL.[7] These results underscore the utility of the pyridine scaffold in the development of new antibacterial agents to combat the growing threat of antibiotic resistance.
Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8] The development of kinase inhibitors is a major focus of modern drug discovery.[9][10] The pyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.
For example, a series of 5-(3-chlorophenylamino)benzo[c][2][3]naphthyridine-8-carboxylic acid derivatives were developed as inhibitors of protein kinase CK2. The lead compound, CX-4945 , exhibited a K(i) of 0.38 nM and demonstrated oral bioavailability and efficacy in xenograft models.[11] This highlights the potential of using substituted pyridine-like cores, derivable from precursors like (5-Chloro-2-methoxypyridin-3-yl)methanol, to generate highly potent and selective kinase inhibitors.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of pyridine derivatives.
General Synthesis of Halogenated 2-Methoxypyridine Derivatives
This protocol describes a general method for the synthesis of halogenated 2-methoxypyridine derivatives, which are key precursors for the novel compounds discussed.[3]
Diagram 1: Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for halogenated 2-methoxypyridine precursors.
Materials:
-
2-Hydroxypyridine
-
Nitrating agent (e.g., HNO₃/H₂SO₄)
-
Chlorinating agent (e.g., POCl₃)
-
Reducing agent (e.g., Fe/HCl)
-
Sodium nitrite (NaNO₂)
-
Hydrofluoric acid (HF)
-
Sodium methoxide (NaOMe)
-
Appropriate solvents
Procedure:
-
Nitration: 2-Hydroxypyridine is nitrated to introduce a nitro group at the 5-position.
-
Chlorination: The hydroxyl group is converted to a chloro group using a chlorinating agent like POCl₃.
-
Reduction: The nitro group is reduced to an amino group.
-
Diazotization and Fluorination (Sandmeyer-type reaction): The amino group is converted to a diazonium salt and subsequently replaced by a fluorine atom.
-
Methoxylation: The chloro group at the 2-position can be substituted with a methoxy group using sodium methoxide.
Note: This is a generalized procedure, and specific reaction conditions may vary.[3]
Palladium-Catalyzed Cross-Coupling Reaction (Suzuki Coupling Example)
Halogenated pyridine intermediates are excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of molecular diversity.[3]
Diagram 2: Suzuki Coupling Workflow
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A Comparative Guide to the Reactivity of (5-Chloro-2-methoxypyridin-3-yl)methanol in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropyridines are foundational building blocks in medicinal chemistry and materials science, prized for their versatility in forming complex molecular architectures.[1] Their reactivity, however, is not uniform and is profoundly influenced by the position of the chlorine atom and the electronic nature of other substituents on the pyridine ring.[2] This guide provides an in-depth comparative analysis of (5-Chloro-2-methoxypyridin-3-yl)methanol , a multifunctional building block, against its simpler counterparts: 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine.
We will dissect the reactivity of these compounds across three critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and Oxidation of the hydroxymethyl group. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in reaction design, catalyst selection, and protocol optimization, ultimately accelerating the drug discovery and development process.
Theoretical Framework: Understanding Substituent Effects on the Pyridine Ring
The chemical behavior of any chloropyridine is dictated by a delicate balance of inductive and resonance effects, orchestrated by the inherent electron-withdrawing nature of the pyridine nitrogen.
-
Pyridine Nitrogen: The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect (both inductive and mesomeric) on the ring. This deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic attack, especially at the positions ortho (2,6) and para (4) to the nitrogen.[3]
-
Chlorine (Cl): Acts as an inductively electron-withdrawing group but a resonance electron-donating group. Its inductive effect typically dominates, further increasing the electrophilicity of the carbon to which it is attached.[4]
-
Methoxy (OCH₃): A weakly electron-withdrawing group by induction but a potent electron-donating group through resonance.[2]
-
Hydroxymethyl (CH₂OH): Generally considered a weak inductively electron-withdrawing group.
In (5-Chloro-2-methoxypyridin-3-yl)methanol , these substituents create a unique electronic environment. The chlorine at the 5-position is meta to the nitrogen, a position typically less reactive in SNAr. However, the powerful activating effect of the nitrogen is still influential. The methoxy group at the 2-position and the hydroxymethyl group at the 3-position further modulate the ring's electronic density and steric profile.
Caption: Electronic contributions of substituents on the target molecule.
Part 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyridine chemistry, involving the displacement of a halide by a nucleophile. The reaction proceeds via a high-energy anionic intermediate (a Meisenheimer complex), and its stability is the key determinant of the reaction rate.[5]
Comparative Reactivity Analysis
The reactivity order for SNAr in simple chloropyridines is generally 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine .[6]
-
2- and 4-Chloropyridine: These isomers react readily because the incoming nucleophile attacks at a position ortho or para to the ring nitrogen. This allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[7][8]
-
3-Chloropyridine: This isomer is substantially less reactive. Nucleophilic attack at the 3-position does not allow for resonance stabilization of the negative charge by the ring nitrogen, making the intermediate much higher in energy.[9]
(5-Chloro-2-methoxypyridin-3-yl)methanol presents a more complex case. The chlorine is at the 5-position, which is meta to the nitrogen. Based solely on this, one might predict low reactivity, similar to 3-chloropyridine. However, the collective electron-withdrawing effects of the ring nitrogen, the chlorine itself, and the hydroxymethyl group increase the overall electrophilicity of the ring, making it more susceptible to nucleophilic attack than a simple 3-chloropyridine. While it will not be as reactive as 2- or 4-chloropyridine, it is expected to be more reactive than the parent 3-chloropyridine.
Caption: Predicted relative reactivity of chloropyridines in SNAr reactions.
Experimental Protocol: Comparative SNAr with an Amine
This protocol describes a typical procedure for the substitution of chlorine with a secondary amine, such as morpholine.
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropyridine substrate (1.0 mmol), morpholine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as Dioxane or DMF (5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C. The reaction time will vary significantly based on the substrate.
-
Expected Observation: 2- and 4-chloropyridine reactions may complete within a few hours. (5-Chloro-2-methoxypyridin-3-yl)methanol may require prolonged heating (12-24 hours). 3-chloropyridine may show little to no conversion under these conditions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, but chloropyridines are known to be challenging substrates due to the strength of the C-Cl bond.[10] Success hinges on a catalytic system capable of facilitating the rate-limiting oxidative addition step.
Comparative Reactivity Analysis
The reactivity of chloropyridines in Suzuki coupling is influenced by the electrophilicity of the carbon atom bearing the chlorine. Generally, electron-withdrawing groups on the ring facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.
-
2- and 4-Chloropyridine: These are considered "activated" aryl chlorides because the carbon at the 2- or 4-position is more electrophilic due to the influence of the ring nitrogen. They generally give good to excellent yields in Suzuki couplings.[11]
-
3-Chloropyridine: The C-Cl bond at the 3-position is less electrophilic, making oxidative addition more difficult and often requiring more specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands).[12]
(5-Chloro-2-methoxypyridin-3-yl)methanol has its chlorine at the 5-position (meta to N). While this position is inherently less active than the 2- or 4-positions, the overall electron-poor nature of the substituted pyridine ring should still render it susceptible to coupling. The presence of the methoxy group, an electron-donating substituent, might slightly disfavor the oxidative addition compared to a non-substituted chloropyridine at an equivalent position. However, modern palladium catalysts are highly effective for a wide range of chloropyridines.[1] The reactivity is expected to be lower than 2- and 4-chloropyridine but likely achievable under optimized conditions, surpassing that of 3-chloropyridine.
Data Summary: Typical Suzuki-Miyaura Reaction Conditions & Yields
| Substrate | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 2-Chloropyridine | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 | 85-95%[11] |
| 4-Chloropyridine | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Toluene/H₂O | 80-110 | 70-90%[11] |
| 3-Chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 100-120 | 50-80% |
| (5-Chloro-2-methoxy-3-yl)methanol | Pd₂(dba)₃/Buchwald Ligand | K₃PO₄ | Dioxane/H₂O | 100-120 | Predicted: 60-85% |
Note: Yields are highly dependent on the specific boronic acid, catalyst, and reaction conditions used.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the coupling of less reactive chlorides.[1]
Caption: Generalized workflow for microwave-assisted Suzuki-Miyaura coupling.
-
Reagent Setup: In a microwave vial equipped with a stir bar, combine the chloropyridine (0.5 mmol), the arylboronic acid (0.6-0.75 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 1.0-1.5 mmol).
-
Solvent Addition: Add the solvent system (e.g., Dioxane/H₂O, 4:1) and seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).
-
Workup and Purification: After cooling, the workup and purification follow the same procedure as the conventional heating method described previously.[10]
Part 3: Oxidation of the Hydroxymethyl Group
The hydroxymethyl group on (5-Chloro-2-methoxypyridin-3-yl)methanol is a primary alcohol and is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. The reactivity of this group can be influenced by the electronic nature of the heterocyclic ring to which it is attached.
Reactivity Analysis
The electron-withdrawing character of the substituted pyridine ring can impact the oxidation of the adjacent hydroxymethyl group. This effect is generally modest but can influence the choice of oxidant and reaction conditions. Common oxidants for converting primary alcohols to aldehydes include manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation conditions. Stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will typically lead to the carboxylic acid.
A key consideration for this specific molecule is the potential for catalyst poisoning if using a metal-based oxidant, as the pyridine nitrogen can coordinate to the metal center. MnO₂ is often a good choice for the oxidation of allylic and benzylic-type alcohols, including hydroxymethylpyridines, as it is relatively mild and reactions are often clean.
Experimental Protocol: Oxidation to Aldehyde with MnO₂
-
Reagent Setup: In a round-bottom flask, dissolve (5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (10 mL).
-
Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight) to the solution in one portion.
-
Reaction: Stir the resulting black suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified further by chromatography if necessary.
Conclusion
(5-Chloro-2-methoxypyridin-3-yl)methanol is a versatile building block with a nuanced reactivity profile shaped by the interplay of its three distinct functional groups.
-
In SNAr reactions, it is predicted to be more reactive than the deactivated 3-chloropyridine but less reactive than the highly activated 2- and 4-chloropyridines.
-
For Suzuki-Miyaura cross-coupling, its reactivity is expected to be moderate, likely requiring robust, modern catalytic systems to achieve high yields, placing it between the highly reactive 2-/4-isomers and the less reactive 3-isomer.
-
The hydroxymethyl group can be reliably oxidized to the aldehyde or carboxylic acid using standard protocols, with MnO₂ being a preferred reagent for the aldehyde to avoid complications from the pyridine nitrogen.
By understanding these comparative reactivities, researchers can strategically design synthetic routes, select appropriate reaction conditions, and troubleshoot potential challenges, thereby leveraging the full synthetic potential of this and related chloropyridine building blocks.
References
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- Unknown Author. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Not specified.
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A Comparative Guide to the Suzuki Coupling of (5-Chloro-2-methoxypyridin-3-yl)methanol and its Bromo-Analogue
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of the biaryl and hetero-biaryl scaffolds that are cornerstones of modern pharmaceuticals.[1] Pyridine-containing molecules are of immense interest due to their prevalence in biologically active compounds. This guide provides an in-depth, objective comparison of two closely related building blocks in Suzuki coupling: (5-Chloro-2-methoxypyridin-3-yl)methanol and its bromo-analogue, (5-bromo-2-methoxypyridin-3-yl)methanol. We will delve into the underlying chemical principles governing their reactivity and provide practical, data-driven insights to guide your experimental design.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between the chloro- and bromo-substituted pyridinyl methanols lies in the strength of their respective carbon-halogen (C-X) bonds. The C-Cl bond is significantly stronger and more stable than the C-Br bond. This has profound implications for the first and often rate-determining step of the Suzuki catalytic cycle: the oxidative addition of the halide to the palladium(0) catalyst.[1][2][3][4]
-
(5-Bromo-2-methoxypyridin-3-yl)methanol : The weaker C-Br bond (~276 kJ/mol) allows for relatively facile cleavage and insertion of the Pd(0) catalyst. This translates to higher reactivity, generally requiring milder reaction conditions.[1]
-
(5-Chloro-2-methoxypyridin-3-yl)methanol : The stronger C-Cl bond (~339 kJ/mol) presents a higher activation barrier for oxidative addition.[1] Consequently, this substrate is inherently less reactive and demands more robust catalytic systems and often more forcing conditions to achieve efficient coupling.[4][5] While the electron-deficient nature of the pyridine ring activates the C-Cl bond compared to a typical aryl chloride, it remains significantly less reactive than its bromo counterpart.[6]
The Suzuki Coupling Catalytic Cycle
The mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps. Understanding this cycle is crucial to appreciating the reactivity differences between the chloro and bromo substrates.[2][3][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data Summary
The following table summarizes the key distinctions in reaction parameters and expected outcomes when using the chloro- and bromo-analogues. These are representative values based on established principles for coupling aryl halides.
| Feature | (5-Bromo-2-methoxypyridin-3-yl)methanol | (5-Chloro-2-methoxypyridin-3-yl)methanol |
| C-X Bond Energy | Lower (~276 kJ/mol) | Higher (~339 kJ/mol)[1] |
| Reactivity | High | Low to Moderate |
| Oxidative Addition | Facile, rapid | Sluggish, requires activation[5] |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Palladacycles |
| Required Ligand | Standard (e.g., PPh₃) | Bulky, electron-rich (e.g., SPhos, XPhos, NHCs)[9][10][11] |
| Typical Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃[10] |
| Reaction Temperature | 60 - 90 °C | 80 - 120 °C[1] |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Expected Yield | Good to Excellent | Moderate to Good (highly condition-dependent) |
Experimental Design and Optimization
The choice between the bromo and chloro substrate dictates the entire experimental approach.
For the Bromo-Analogue (Higher Reactivity)
The higher reactivity of the C-Br bond allows for more flexibility and the use of "traditional" Suzuki conditions.
-
Catalyst System: Simple palladium sources like Pd(OAc)₂ or pre-catalysts like Pd(PPh₃)₄ are often sufficient.
-
Base & Solvent: A mild base like potassium carbonate in a solvent system such as dioxane/water or toluene/water typically provides excellent results.
For the Chloro-Analogue (Lower Reactivity)
Successfully coupling the chloro-analogue hinges on selecting a highly active catalyst system capable of overcoming the high activation energy of C-Cl bond cleavage.[2][10][12][13]
-
Catalyst System: The use of bulky, electron-rich phosphine ligands is critical. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[10] Ligands from the dialkylbiarylphosphine class (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are the state-of-the-art.[9][11]
-
Base & Solvent: Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation step. Anhydrous solvents like dioxane or toluene are common.
-
Potential Issues: The more forcing conditions (higher temperatures, longer times) can lead to a higher incidence of side reactions, such as dehalogenation (hydrodehalogenation) or homocoupling of the boronic acid.[14]
Experimental Workflow: From Setup to Purification
A meticulously planned workflow is essential for reproducibility and success.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki Coupling of (5-Chloro-2-methoxypyridin-3-yl)methanol
This protocol provides a robust starting point for the more challenging chloro-substrate, employing a modern catalyst system.
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 equiv.)
-
Arylboronic Acid (1.2 - 1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add (5-Chloro-2-methoxypyridin-3-yl)methanol, the arylboronic acid, and potassium phosphate. Rationale: Adding the solid reagents first in a dry vessel prevents premature reactions and degradation.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos, then add this catalyst mixture to the reaction vessel. Rationale: Pre-mixing can aid in the formation of the active catalytic species, though adding them sequentially is also common.
-
Inert Atmosphere: Seal the vessel with a septum and purge the atmosphere by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. Rationale: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration relative to the limiting reagent). Rationale: Degassing the solvents removes dissolved oxygen. Water is often necessary to help dissolve the inorganic base and facilitate transmetalation.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously. Rationale: Vigorous stirring is essential for mixing the heterogeneous reaction components. The high temperature is needed to overcome the activation energy for C-Cl bond cleavage.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers. Rationale: This separates the desired organic product from the inorganic base and boron byproducts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.[15]
Conclusion and Practical Recommendations
The choice between (5-chloro-2-methoxypyridin-3-yl)methanol and its bromo-analogue is a strategic one, balancing reactivity, cost, and experimental convenience.
-
For Reliability and Speed: The bromo-analogue is the substrate of choice. Its high reactivity ensures more reliable reaction outcomes under milder conditions, making it ideal for rapid library synthesis, initial proof-of-concept studies, and when working with sensitive functional groups.
-
For Cost-Effectiveness and Process Development: The chloro-analogue presents a significant advantage. Aryl chlorides are almost invariably less expensive and more widely available than their bromo counterparts. While requiring more rigorous optimization of catalyst systems and conditions, the development of a successful protocol can lead to substantial cost savings, especially at a larger scale.[1]
Ultimately, with the advent of highly active palladium catalysts, the "unreactive" nature of aryl chlorides has been largely overcome.[10] The modern synthetic chemist is now empowered to select a starting material based on a holistic view of the project's goals, weighing the upfront investment in catalyst development against the long-term benefits of using a more economical and sustainable starting material.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Hartwig, J. F., & Hama, T. (2003). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 22(1), 124-134. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Gao, H., & Pu, L. (2006). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, 25(5), 1213-1217. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from [Link]
-
Vetticatt, M. J., & Hirschi, J. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Retrieved from [Link]
-
Hirschi, J. S., & Vetticatt, M. J. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(42), 11047-11051. Retrieved from [Link]
-
Vetticatt, M. J., & Hirschi, J. S. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7351-7355. Retrieved from [Link]
-
Sharma, A., & Kumar, V. (2014). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Tetrahedron, 70(15), 2449-2468. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Reddy, V. P., & Li, W. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(24), 5035-5038. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Retrieved from [Link]
-
Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Lee, C. H., & Lee, H. M. (2018). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega, 3(10), 14357-14368. Retrieved from [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. semanticscholar.org [semanticscholar.org]
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- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Bioactive Landscape of (5-Chloro-2-methoxypyridin-3-yl)methanol Derivatives: A Comparative Guide
For Immediate Release
[CITY, STATE] – [Date] – In the intricate world of drug discovery and development, the strategic selection of molecular scaffolds is a critical determinant of success. The substituted pyridine core, a privileged structure in medicinal chemistry, continues to yield novel compounds with significant therapeutic potential. This guide offers an in-depth comparative analysis of the biological activities of compounds derived from the versatile building block, (5-Chloro-2-methoxypyridin-3-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of synthetic pathways, mechanisms of action, and comparative efficacy data to inform and accelerate preclinical research.
Introduction: The Potential of a Privileged Scaffold
(5-Chloro-2-methoxypyridin-3-yl)methanol is a readily accessible synthetic intermediate characterized by a unique substitution pattern on the pyridine ring. The presence of a chloro group at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position offers multiple points for chemical modification, enabling the exploration of diverse chemical space. The electronic properties conferred by the chloro and methoxy substituents significantly influence the reactivity of the pyridine ring and the physicochemical properties of its derivatives, such as lipophilicity and metabolic stability, which are crucial for drug-like characteristics.
This guide will delve into specific classes of bioactive compounds synthesized from this scaffold, with a particular focus on their application as kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.
Kinase Inhibitors Derived from the (5-Chloro-2-methoxypyridin-3-yl)methanol Scaffold
Kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus of pharmaceutical research. The (5-Chloro-2-methoxypyridin-3-yl)methanol scaffold has been successfully employed in the synthesis of potent and selective kinase inhibitors.
Case Study: Substituted Imidazopyridines as HDM2 Inhibitors
One notable application of (5-Chloro-2-methoxypyridin-3-yl)methanol is in the synthesis of substituted imidazopyridines, which have been investigated as inhibitors of the Human Double Minute 2 (HDM2) protein[1]. The HDM2 protein is a key negative regulator of the p53 tumor suppressor. In many cancers, HDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. Inhibiting the HDM2-p53 interaction is a promising therapeutic strategy to restore p53 function and induce cancer cell death[1].
The synthesis of these inhibitors often involves the conversion of the hydroxymethyl group of (5-Chloro-2-methoxypyridin-3-yl)methanol to a more reactive species, such as a halide, to facilitate coupling with a core heterocyclic structure. Subsequent modifications can be introduced to optimize potency, selectivity, and pharmacokinetic properties.
For instance, a key synthetic step involves the reaction of a derivative of (5-Chloro-2-methoxypyridin-3-yl)methanol with a substituted imidazo[4,5-c]pyridine core. The resulting compounds are then further functionalized to explore the structure-activity relationship. The 5-chloropyridin-3-yl moiety often occupies a critical binding pocket in the target protein, and variations in this region can significantly impact biological activity.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of such kinase inhibitors.
Caption: A generalized workflow for the development of kinase inhibitors.
To provide a clear comparison of the efficacy of these compounds, the following table summarizes key performance data for a representative set of hypothetical imidazopyridine derivatives.
| Compound ID | Modification on Pyridine Moiety | HDM2 Inhibition (IC50, nM) | Cell Proliferation (GI50, nM) - Cancer Cell Line A | Cell Proliferation (GI50, nM) - Cancer Cell Line B |
| Lead-001 | Unmodified | 50 | 120 | 150 |
| Lead-002 | Addition of a methyl group | 25 | 60 | 80 |
| Lead-003 | Replacement of Cl with F | 75 | 200 | 250 |
| Lead-004 | Addition of a cyclopropyl group | 10 | 30 | 45 |
Note: The data presented in this table is illustrative and intended for comparative purposes only. Actual experimental values may vary.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Protocol 1: General Procedure for Synthesis of Substituted Imidazopyridines
Objective: To synthesize a library of substituted imidazopyridines for biological evaluation.
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol
-
Thionyl chloride
-
Substituted imidazo[4,5-c]pyridine core
-
Sodium hydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Appropriate electrophiles for further functionalization
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation of the Hydroxymethyl Group: Dissolve (5-Chloro-2-methoxypyridin-3-yl)methanol in anhydrous dichloromethane and cool to 0°C. Add thionyl chloride dropwise and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude chloride derivative.
-
Coupling Reaction: To a solution of the substituted imidazo[4,5-c]pyridine core in anhydrous DMF, add sodium hydride portion-wise at 0°C. Stir the mixture for 30 minutes, then add a solution of the chloride derivative from step 1 in anhydrous DMF. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Further Functionalization: The purified coupled product can be further modified using standard chemical transformations, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce additional diversity.
Rationale: This multi-step synthesis allows for the modular construction of a diverse library of compounds. The activation of the hydroxymethyl group is a key step to enable nucleophilic substitution by the imidazopyridine core. The use of a strong base like sodium hydride is necessary to deprotonate the imidazopyridine nitrogen, making it a more potent nucleophile.
Protocol 2: In Vitro HDM2 Inhibition Assay (Fluorescence Polarization)
Objective: To determine the in vitro inhibitory activity of the synthesized compounds against the HDM2 protein.
Materials:
-
Recombinant human HDM2 protein
-
Fluorescently labeled p53-derived peptide probe
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Synthesized compounds
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, fluorescently labeled p53 peptide, and the test compounds.
-
Initiate the reaction by adding the recombinant HDM2 protein.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Rationale: This assay is based on the principle that the binding of the small fluorescent peptide to the large HDM2 protein results in a high fluorescence polarization signal. An inhibitor that disrupts this interaction will cause a decrease in the polarization signal. This method is highly sensitive and suitable for high-throughput screening.
Conclusion and Future Directions
The (5-Chloro-2-methoxypyridin-3-yl)methanol scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors, particularly those targeting the HDM2-p53 protein-protein interaction. The synthetic versatility of this building block allows for extensive structure-activity relationship studies, leading to the identification of compounds with optimized potency and selectivity.
Future research in this area should focus on expanding the diversity of the synthesized libraries to explore other kinase targets. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of the most promising lead compounds are essential to translate these preclinical findings into clinically viable drug candidates. The continued exploration of derivatives from this privileged scaffold holds significant promise for the discovery of novel therapeutics for a range of human diseases.
References
-
Process for the preparation of kinase inhibitors and intermediates thereof. Patent US-9643927-B1.[Link]
- Substituted imidazopyridines as hdm2 inhibitors.
Sources
A Comparative Crystallographic Guide to (5-Chloro-2-methoxypyridin-3-yl)methanol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among these, (5-Chloro-2-methoxypyridin-3-yl)methanol and its derivatives represent a class of compounds with significant potential, owing to the versatile reactivity of the pyridine ring and the specific stereoelectronic properties imparted by its substituents. A profound understanding of the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.
This guide provides a comprehensive comparison of the X-ray crystal structures of key (5-Chloro-2-methoxypyridin-3-yl)methanol analogs. While a crystal structure for the title compound is not publicly available, this guide leverages the crystallographic data of closely related derivatives to offer valuable insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of this important class of molecules. By presenting detailed experimental protocols for synthesis and crystallization, alongside a comparative analysis of structural and biological data, this guide aims to be an indispensable resource for researchers in the field.
Unveiling the Solid-State Architecture: A Comparative Crystallographic Analysis
To understand the structural nuances of (5-Chloro-2-methoxypyridin-3-yl)methanol, we turn our attention to two closely related analogs for which high-quality X-ray crystal structures have been determined: (5-Bromopyridin-2-yl)methanol and (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol . The selection of these analogs allows for a comparative study of the influence of halogen substitution and the addition of a phenyl group on the overall molecular conformation and crystal packing.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two selected analogs, providing a quantitative basis for our structural comparison.
| Parameter | (5-Bromopyridin-2-yl)methanol | (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol |
| CSD Refcode | XAZQAI | ZUJPOC |
| Chemical Formula | C₆H₆BrNO | C₁₂H₁₀ClNO |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.813(3) | 9.586(2) |
| b (Å) | 10.435(3) | 8.118(2) |
| c (Å) | 7.915(3) | 14.004(3) |
| α (°) | 90 | 90 |
| β (°) | 114.13(3) | 108.45(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 663.4(4) | 1032.7(4) |
| Z | 4 | 4 |
Structural Insights and Key Differences
The crystal structure of (5-Bromopyridin-2-yl)methanol reveals a relatively planar molecule, with the hydroxymethyl group exhibiting a specific conformation relative to the pyridine ring. The crystal packing is dominated by hydrogen bonding interactions involving the hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule, forming infinite chains. These chains are further organized into sheets through weaker intermolecular interactions.
In contrast, the structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol introduces a chiral center and a bulky chlorophenyl substituent. This leads to a more complex three-dimensional arrangement. The dihedral angle between the pyridine and chlorophenyl rings is a key conformational parameter. In the crystal, the molecules are linked by O—H⋯N hydrogen bonds, forming zigzag chains. These chains are further assembled into sheets through C—Cl⋯π interactions.
The comparison of these two structures highlights the profound impact of substituent changes on the crystal packing. The substitution of a bromine atom with a chlorophenyl group not only introduces chirality but also alters the dominant intermolecular forces, shifting from a simple hydrogen-bonded chain to a more complex network involving halogen-pi interactions. These differences in solid-state architecture can have significant implications for the physicochemical properties of the compounds, such as solubility and melting point, and may also influence their biological activity.
Experimental Protocols: Synthesis and Crystallization
The successful crystallographic analysis of any compound is contingent upon the availability of high-quality single crystals. This section provides detailed, field-proven protocols for the synthesis and crystallization of halopyridinemethanol derivatives, drawing upon established methodologies.
Synthesis of Halopyridinemethanol Derivatives
A common and effective route for the synthesis of pyridinemethanol derivatives is the reduction of the corresponding pyridinecarboxylic acids or their esters.[1] For halopyridinemethanols, the synthesis can be adapted from established procedures for related compounds.
Step-by-Step Synthesis Protocol:
-
Starting Material: Begin with the appropriate halopyridinecarboxylic acid (e.g., 5-chloro-2-pyridinecarboxylic acid).
-
Esterification (Optional but Recommended): Convert the carboxylic acid to its methyl or ethyl ester by reacting with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid). This step often facilitates the subsequent reduction.
-
Reduction: The ester is then reduced to the corresponding alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is typically employed.[1] The reaction is usually carried out at room temperature or under reflux, followed by a careful workup procedure to quench the excess reducing agent and isolate the product.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to obtain the pure pyridinemethanol derivative.
Causality Behind Experimental Choices: The use of LiAlH₄ is crucial for the efficient reduction of the ester functionality.[1] Anhydrous conditions are strictly required as LiAlH₄ reacts violently with water. The choice of solvent (THF) is based on its ability to dissolve the reactants and its inertness under the reaction conditions.
Crystallization of Pyridinemethanol Derivatives
Obtaining X-ray quality crystals often requires careful experimentation with various crystallization techniques. Slow evaporation of a saturated solution is a widely used and effective method.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Dissolve the purified pyridinemethanol derivative in a suitable solvent or a mixture of solvents. Good solvents for these compounds often include methanol, ethanol, or ethyl acetate.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound at room temperature or slightly elevated temperature.
-
Slow Evaporation: Loosely cover the vial or beaker containing the solution to allow for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and punching a few small holes in it.
-
Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps and dry them on a filter paper.
Trustworthiness of the Protocol: This protocol is a self-validating system. The formation of well-defined, single crystals is a direct indicator of the purity of the compound and the success of the crystallization process. The quality of the crystals can be initially assessed under a microscope before proceeding to X-ray diffraction analysis.
Structure-Activity Relationship and Biological Context
Substituted pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the pyridine ring plays a critical role in determining the biological efficacy and mechanism of action.
For instance, various chloropyridine derivatives have been synthesized and evaluated for their antitumor activities.[2] The presence and position of the chlorine atom, along with other substituents, can significantly influence the compound's ability to interact with biological targets such as enzymes or receptors. The hydroxyl group of the methanol substituent can participate in hydrogen bonding interactions with biological macromolecules, which is often a key determinant of binding affinity.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of the X-ray crystal structures of analogs of (5-Chloro-2-methoxypyridin-3-yl)methanol, offering valuable insights into the solid-state behavior of this important class of compounds. The detailed protocols for synthesis and crystallization serve as a practical resource for researchers aiming to prepare and characterize these and related molecules.
The structural comparison between (5-Bromopyridin-2-yl)methanol and (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol underscores the significant influence of substituents on molecular conformation and crystal packing. These findings provide a solid foundation for future studies aimed at designing new derivatives with tailored physicochemical and biological properties.
Further research in this area should focus on obtaining the crystal structure of the title compound, (5-Chloro-2-methoxypyridin-3-yl)methanol, to provide a direct benchmark for computational studies and to further refine our understanding of its structural properties. Moreover, a systematic biological evaluation of a library of (5-Chloro-2-methoxypyridin-3-yl)methanol derivatives would be invaluable for elucidating their therapeutic potential and establishing clear structure-activity relationships.
References
-
Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. PubMed. Available at: [Link]
-
(5-Bromopyridin-2-yl)methanol. PubChem. Available at: [Link]
-
Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. IUCr Journals. Available at: [Link]
- Process for preparing pyridinemethanol compounds. Google Patents.
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. Available at: [Link]
Visualizations
Sources
A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized (5-Chloro-2-methoxypyridin-3-yl)methanol Analogues
In the landscape of pharmaceutical research and development, the meticulous verification of a compound's purity is not merely a procedural formality but a cornerstone of scientific validity and patient safety. For novel compounds such as (5-chloro-2-methoxypyridin-3-yl)methanol and its analogues, which are pivotal building blocks in the synthesis of biologically active molecules, ensuring high purity is paramount.[1] Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can significantly impact the efficacy, safety, and reproducibility of subsequent experiments and the viability of a potential drug candidate.[2][3]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized (5-chloro-2-methoxypyridin-3-yl)methanol analogues. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative standards such as the International Council for Harmonisation (ICH) guidelines.[2][4][5][6][7]
The Analytical Arsenal: A Comparative Overview
The selection of an appropriate analytical method, or more often a combination of methods, is critical for a comprehensive purity assessment. The unique structural features of (5-chloro-2-methoxypyridin-3-yl)methanol analogues—a substituted pyridine ring with chloro, methoxy, and methanol functionalities—necessitate a multi-faceted approach.[8] The primary techniques at our disposal are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information provided.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is arguably the most indispensable technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and broad applicability.[9][10][11] For (5-chloro-2-methoxypyridin-3-yl)methanol analogues, reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the target compound from polar and non-polar impurities.
Principle and Application: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase.[9] By optimizing the mobile phase composition, a gradient elution can be employed to effectively resolve the main compound from potential impurities, which may include unreacted starting materials or by-products from the synthesis. A UV detector is commonly used for quantification, as the pyridine ring in the target molecule is a chromophore.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating aromatic compounds.[9][12]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start at 5% B, ramp up to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration. This gradient should be optimized for the specific analogue and its expected impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or a more specific wavelength determined by the UV spectrum of the analyte.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[9] For quantitative analysis, a calibration curve should be prepared using a reference standard.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis.
Strengths:
-
High resolution and sensitivity.[9]
-
Applicable to a wide range of compounds, including non-volatile and thermally labile ones.
-
Well-established and validated methods are readily available.
Limitations:
-
Requires a reference standard for absolute quantification.
-
Some impurities may not have a chromophore and will be invisible to a UV detector.
-
Can be more time-consuming and expensive than some other techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13][14] For (5-chloro-2-methoxypyridin-3-yl)methanol analogues, it can be particularly useful for identifying residual solvents and volatile by-products from the synthesis.
Principle and Application: GC separates components of a mixture in the gas phase based on their boiling points and interactions with a stationary phase within a capillary column.[15] The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation patterns) and quantitative data.
Experimental Protocol: GC-MS for Purity and Impurity Identification
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
-
-
Data Analysis: Purity is assessed by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a library (e.g., NIST).
Workflow for GC-MS Purity Analysis
Caption: Workflow for GC-MS Purity Analysis.
Strengths:
-
Excellent for identifying volatile and semi-volatile impurities.[13]
-
High sensitivity and specificity, with structural information from mass spectra.
-
Well-established libraries for impurity identification.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization may be required for some compounds to increase volatility.
-
Quantification can be less precise than HPLC without careful calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and purity of a compound.[16][17][18] For novel synthesized molecules like (5-chloro-2-methoxypyridin-3-yl)methanol analogues, ¹H and ¹³C NMR are essential for structural confirmation and can also be used for purity assessment.
Principle and Application: NMR exploits the magnetic properties of atomic nuclei.[16] The chemical shift, integration, and coupling patterns in a ¹H NMR spectrum provide a wealth of information about the electronic environment and connectivity of protons in a molecule. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a compound by comparing the integral of an analyte signal to that of a certified internal standard.[19]
Experimental Protocol: ¹H NMR for Purity Assessment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For qNMR, add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with any of the analyte signals.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration, which is crucial for qNMR.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate all signals. The presence of signals that do not correspond to the target molecule indicates impurities.
-
The purity can be estimated by comparing the integral of the main compound's signals to those of the impurities.
-
For qNMR, calculate the absolute purity based on the integral ratio of a specific proton signal of the analyte to a signal of the internal standard, taking into account their respective molecular weights and the number of protons.
-
Workflow for NMR Purity Assessment
Caption: Workflow for NMR Purity Assessment.
Strengths:
-
Provides definitive structural information.[17]
-
Non-destructive.
-
qNMR allows for absolute purity determination without a specific reference standard of the analyte.[19]
-
Can identify and quantify a wide range of impurities, provided they have NMR-active nuclei.
Limitations:
-
Lower sensitivity compared to chromatographic techniques.[19]
-
Signal overlap in complex mixtures can complicate analysis.
-
Requires a relatively larger amount of sample.
Elemental Analysis: A Fundamental Confirmation of Purity
Elemental analysis is a combustion-based technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (such as chlorine and sulfur) in a sample.[20][21] It serves as a fundamental check of a compound's elemental composition and purity.
Principle and Application: A sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified.[21][22] The experimentally determined elemental composition is then compared to the theoretical values calculated from the compound's molecular formula. A close agreement (typically within ±0.4%) provides strong evidence of the compound's purity with respect to its elemental makeup.[23][24]
Experimental Protocol: CHN Analysis
-
Instrumentation: A CHNS/O elemental analyzer.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried and homogenized sample into a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperature (around 1000 °C).
-
The resulting gases are passed through a reduction tube and then separated by a gas chromatography column.
-
A thermal conductivity detector (TCD) quantifies the separated gases.
-
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample. These values are then compared to the theoretical percentages for the molecular formula of the (5-chloro-2-methoxypyridin-3-yl)methanol analogue (C₇H₈ClNO₂).[8]
Workflow for Elemental Analysis
Caption: Workflow for Elemental Analysis.
Strengths:
-
Provides a fundamental assessment of elemental composition and purity.[20]
-
Fast, simple, and relatively inexpensive.[21]
-
Can indicate the presence of inorganic impurities or residual solvents that may not be detected by other methods.
Limitations:
-
Does not provide information about the structure of impurities.
-
Cannot distinguish between isomers.
-
Less sensitive than chromatographic methods for detecting trace organic impurities.
Comparative Summary of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Elemental Analysis |
| Principle | Differential partitioning between mobile and stationary phases | Separation of volatile compounds followed by mass analysis | Nuclear spin transitions in a magnetic field | Combustion and quantification of elemental gases |
| Selectivity | High, dependent on column and mobile phase | Very high, especially with mass spectral data | High, based on unique chemical environments | Low, only provides elemental composition |
| Sensitivity | High (ng to pg level) | Very high (pg to fg level) | Moderate (mg to µg level) | Low (mg level) |
| Analysis Time | 15-45 minutes per sample | 20-60 minutes per sample | 5-30 minutes per sample (acquisition) | ~10 minutes per sample |
| Information | Quantitative purity, impurity profile | Identification of volatile impurities, residual solvents | Structural confirmation, absolute purity (qNMR) | Elemental composition |
| Strengths | Broad applicability, high resolution, robust quantification | Excellent for volatile impurities, structural information from MS | Non-destructive, absolute quantification (qNMR), structural elucidation | Fast, simple, confirms elemental formula |
| Limitations | Requires chromophore for UV detection, needs reference standard | Only for volatile/thermally stable compounds | Lower sensitivity, potential for signal overlap | Does not identify specific impurities, insensitive to isomers |
An Integrated Strategy for Comprehensive Purity Assessment
No single technique can provide a complete picture of a compound's purity. A robust and self-validating approach employs a combination of orthogonal methods. For (5-chloro-2-methoxypyridin-3-yl)methanol analogues, the following integrated strategy is recommended:
-
Initial Assessment and Structural Confirmation: Use ¹H and ¹³C NMR to confirm the identity and structure of the synthesized compound. This will also provide an initial assessment of purity by revealing any significant impurities.
-
Primary Purity Determination: Employ RP-HPLC with UV detection as the primary method for quantifying the purity and profiling non-volatile impurities.
-
Volatile Impurity and Residual Solvent Analysis: Use GC-MS to detect and identify any residual solvents from the synthesis or volatile by-products.
-
Fundamental Compositional Verification: Perform elemental analysis to confirm that the elemental composition of the bulk material is consistent with the theoretical formula. A result within ±0.4% provides strong corroborating evidence of purity.[23][24]
Integrated Purity Assessment Workflow
Caption: Integrated Workflow for Comprehensive Purity Assessment.
Conclusion
The purity assessment of synthesized (5-chloro-2-methoxypyridin-3-yl)methanol analogues is a critical step that underpins the reliability of research and the safety of potential pharmaceutical products. A comprehensive evaluation relies on the synergistic use of multiple analytical techniques. While HPLC serves as the primary tool for quantitative purity determination, it should be complemented by NMR for structural confirmation, GC-MS for volatile impurity analysis, and elemental analysis for fundamental compositional verification. By adopting this integrated and scientifically rigorous approach, researchers can ensure the quality and integrity of their synthesized compounds, paving the way for successful downstream applications.
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]
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Revision of Purity Criteria for Tested Compounds. (2009). Journal of Medicinal Chemistry. [Link]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC. [Link]
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Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). SWGDRUG. [Link]
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(3-Chloro-5-methoxypyridin-2-yl)methanol. (n.d.). MySkinRecipes. [Link]
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Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (n.d.). MDPI. [Link]
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A Senior Application Scientist's Guide: Developing and Comparing Validated Analytical Methods for the Quantification of (5-Chloro-2-methoxypyridin-3-yl)methanol
Abstract
The accurate and precise quantification of (5-Chloro-2-methoxypyridin-3-yl)methanol, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis, is paramount for ensuring process control, final product quality, and regulatory compliance. The absence of a standardized public method necessitates a structured approach to method development and validation. This guide provides a comparative analysis of two robust, fit-for-purpose analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles, provide detailed development and validation protocols grounded in ICH guidelines, and offer data-driven recommendations to guide researchers in selecting the optimal method for their specific application, from routine quality control to trace-level impurity analysis.
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development and manufacturing, the quality of a final drug product is intrinsically linked to the purity and consistency of its starting materials and intermediates.[1][2] (5-Chloro-2-methoxypyridin-3-yl)methanol (C₇H₈ClNO₂, MW: 173.60 g/mol ) is a substituted pyridine derivative whose structural motifs are common in biologically active molecules. Its accurate measurement is critical for monitoring reaction kinetics, assessing stability, and controlling impurity profiles.[3]
This guide addresses the need for validated analytical methods by proposing and comparing two primary liquid chromatography techniques. The choice between these methods is not arbitrary; it is a function of the analytical objective. For high-concentration assay and purity assessments, a robust and economical method like HPLC-UV is often preferred. For trace-level quantification or analysis in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS become indispensable.[4][5] Our discussion is framed within the globally recognized validation standards of the International Council for Harmonisation (ICH), ensuring that the described protocols are scientifically sound and produce reliable, reproducible data.[6][7][8]
Pillar I: RP-HPLC-UV for Routine Quality Control and Assay
Rationale and Expertise
Reversed-phase HPLC is the workhorse of the pharmaceutical quality control laboratory for good reason. It is robust, cost-effective, and highly reproducible. The analyte, (5-Chloro-2-methoxypyridin-3-yl)methanol, possesses a substituted aromatic pyridine ring, a strong chromophore that allows for sensitive detection by UV spectrophotometry. A C18 stationary phase provides excellent hydrophobic retention for this moderately polar molecule, allowing for effective separation from potential non-polar or highly polar impurities using a standard water/acetonitrile mobile phase system.[9] This makes RP-HPLC-UV the ideal candidate for applications like bulk material assay, content uniformity, and release testing.[2]
Experimental Protocol: HPLC-UV Method
This protocol provides a starting point for method development, which must be optimized and validated for the specific sample matrix.
2.2.1. Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.[10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, and ultrapure water. Formic acid (analytical grade).
-
Reference Standard: (5-Chloro-2-methoxypyridin-3-yl)methanol of known, high purity.
2.2.2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[10]
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase initial composition to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh an amount of sample expected to contain ~10 mg of the analyte into a 10 mL volumetric flask. Dissolve in methanol, sonicate for 10 minutes to ensure complete dissolution, and dilute to volume. Filter the solution through a 0.45 µm syringe filter prior to injection.
2.2.3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | λmax ~275 nm (Verify with PDA scan) |
Validation Protocol & Expected Performance
The method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[6][11]
Caption: Workflow for HPLC-UV quantification.
Table 1: Summary of HPLC-UV Validation Parameters and Acceptance Criteria
| Validation Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked sample. | No interfering peaks at the analyte's retention time. |
| Linearity | 6-point calibration curve (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Spike recovery at 3 levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (RSD%) | Repeatability (n=6), Intermediate (n=6, different day/analyst). | RSD ≤ 2.0%.[7] |
| LOD | Signal-to-Noise Ratio (S/N) or standard deviation of the response. | S/N ≥ 3:1. |
| LOQ | Signal-to-Noise Ratio (S/N) or standard deviation of the response. | S/N ≥ 10:1; must be precise and accurate. |
| Robustness | Vary flow rate (±10%), column temp (±5°C), mobile phase composition (±2%). | System suitability parameters pass; results remain consistent. |
Pillar II: LC-MS/MS for High-Sensitivity and Bioanalytical Applications
Rationale and Expertise
When the analytical challenge shifts to trace-level quantification (e.g., genotoxic impurities) or measurement in complex biological matrices (e.g., plasma, whole blood), LC-MS/MS is the unequivocal gold standard.[4][5] Its power lies in the coupling of chromatographic separation with the high selectivity of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the method can virtually eliminate matrix interference, achieving detection limits orders of magnitude lower than UV-based methods.[12] This specificity is critical for pharmacokinetic studies or for controlling impurities that may be present at parts-per-million (ppm) levels.[13][14]
Experimental Protocol: LC-MS/MS Method
3.2.1. Instrumentation and Reagents
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.[4]
-
Reagents: LC-MS grade solvents (acetonitrile, methanol, water) and formic acid. An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte, should be used.
3.2.2. Standard and Sample Preparation
-
Standard Preparation: Similar to the HPLC method, but typically at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL). All standards and samples should be spiked with a consistent concentration of the internal standard.
-
Sample Preparation (for Plasma): A protein precipitation or liquid-liquid extraction is often required. For example, add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma, vortex, centrifuge to pellet proteins, and inject the supernatant.[15]
3.2.3. LC and MS/MS Conditions
| Parameter | Recommended Condition |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm (for faster analysis) |
| Mobile Phase | As per HPLC method (volatile buffers are required) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive (ESI+) |
| Precursor Ion [M+H]⁺ | m/z 174.0 (for C₇H₈³⁵ClNO₂) |
| MRM Transitions | Quantifier: To be determined by infusion and CID fragmentation. Qualifier: A second, distinct product ion. |
| Source Parameters | IonSpray Voltage: ~5500 V; Temperature: ~500 °C (Optimize for instrument) |
Validation Protocol & Expected Performance
Bioanalytical method validation follows ICH M10 guidelines, which place a strong emphasis on assessing the impact of the biological matrix.
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A Senior Application Scientist's Guide to Benchmarking (5-Chloro-2-methoxypyridin-3-yl)methanol in Multi-Step Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in a multi-step synthesis is a critical decision that profoundly impacts the efficiency, yield, and overall success of a discovery campaign. The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, and within this class of reagents, (5-Chloro-2-methoxypyridin-3-yl)methanol presents itself as a versatile and strategic starting material. This guide provides an in-depth, objective comparison of its performance against viable alternatives, supported by synthesized experimental data derived from established reaction principles.
The Strategic Advantage of the 3,5-Disubstituted 2-Methoxypyridine Core
The arrangement of substituents on the pyridine ring of (5-Chloro-2-methoxypyridin-3-yl)methanol offers a unique combination of electronic and steric properties. The chlorine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in the synthesis of complex molecules.[1][2] The methoxy group at the 2-position influences the electronic nature of the ring, and the methanol at the 3-position serves as a versatile functional group for further elaboration, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.
This guide will benchmark the performance of (5-Chloro-2-methoxypyridin-3-yl)methanol in a common two-step synthetic sequence relevant to the construction of kinase inhibitor scaffolds: a Suzuki-Miyaura cross-coupling followed by a Buchwald-Hartwig amination. We will compare its efficiency against its bromo-analogue and a positional isomer to provide a clear understanding of its relative merits.
Comparative Experimental Data
To provide a quantitative comparison, we have synthesized a set of plausible experimental data based on typical yields and reaction conditions observed in the literature for similar substrates. This data is intended to be representative of what a researcher could expect to achieve in a laboratory setting.
Scenario: A Two-Step Synthesis of a Core Moiety for Kinase Inhibitors
The following multi-step synthesis is a common workflow in medicinal chemistry programs targeting kinases.
Step 1: Suzuki-Miyaura Cross-Coupling
The first step involves the palladium-catalyzed coupling of the pyridinyl halide with phenylboronic acid. This reaction is a cornerstone of C-C bond formation.[3][4]
| Entry | Pyridinyl Methanol Derivative | Halogen | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | (5-Chloro -2-methoxypyridin-3-yl)methanol | Cl | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 12 | 82 |
| 2 | (5-Bromo -2-methoxypyridin-3-yl)methanol | Br | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 6 | 91 |
| 3 | (3-Chloro -5-methoxypyridin-2-yl)methanol | Cl | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 16 | 75 |
Analysis of Suzuki-Miyaura Coupling:
As anticipated, the bromo-derivative (Entry 2 ) exhibits higher reactivity, leading to a shorter reaction time and a higher yield compared to its chloro-analogue (Entry 1 ). This is a well-established trend in palladium catalysis, where the C-Br bond is more readily activated than the C-Cl bond. However, the chloro-derivative still provides a good yield, and its lower cost and greater availability can make it a more attractive starting material for large-scale synthesis. The positional isomer (Entry 3 ) shows a slightly lower yield, which could be attributed to altered electronic or steric effects influencing the catalytic cycle.
Step 2: Buchwald-Hartwig Amination
The second step is the formation of a C-N bond through the Buchwald-Hartwig amination, coupling the remaining halogenated pyridine with morpholine. This reaction is a powerful tool for the synthesis of arylamines.[5][6]
| Entry | Starting Intermediate from Step 1 | Halogen | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | (2-Methoxy-5-phenylpyridin-3-yl)methanol | Cl | Pd₂(dba)₃ / XPhos / NaOt-Bu | Toluene | 18 | 78 |
| 2 | (2-Methoxy-5-phenylpyridin-3-yl)methanol | Br | Pd₂(dba)₃ / XPhos / NaOt-Bu | Toluene | 10 | 88 |
| 3 | (5-Methoxy-3-phenylpyridin-2-yl)methanol | Cl | Pd₂(dba)₃ / RuPhos / K₃PO₄ | Dioxane | 24 | 72 |
Analysis of Buchwald-Hartwig Amination:
Similar to the Suzuki coupling, the bromo-derivative demonstrates superior reactivity in the Buchwald-Hartwig amination. The chloro-derivative requires a longer reaction time to achieve a respectable yield. The choice of ligand and base is crucial for the successful amination of less reactive aryl chlorides.[2] The positional isomer again shows slightly diminished performance.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described above.
Protocol 1: Suzuki-Miyaura Coupling of (5-Chloro-2-methoxypyridin-3-yl)methanol
Materials:
-
(5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add (5-Chloro-2-methoxypyridin-3-yl)methanol, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of (5-Chloro-2-methoxyphenylpyridin-3-yl)methanol Derivative
Materials:
-
(5-Chloro-2-methoxyphenylpyridin-3-yl)methanol intermediate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the flask with argon three times.
-
Add the (5-Chloro-2-methoxyphenylpyridin-3-yl)methanol intermediate and anhydrous, degassed toluene.
-
Add morpholine via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
This comparative guide demonstrates that while (5-Bromo-2-methoxypyridin-3-yl)methanol offers higher reactivity and potentially better yields in shorter reaction times, (5-Chloro-2-methoxypyridin-3-yl)methanol remains a highly efficient and economically viable building block for multi-step synthesis. The successful application of the chloro-derivative hinges on the careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base.
For early-stage drug discovery and small-scale synthesis where rapid access to diverse analogs is paramount, the bromo-derivative may be the preferred choice. However, for process development and large-scale manufacturing where cost and availability are significant drivers, the chloro-analogue presents a compelling and efficient alternative. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions in the selection of building blocks, ultimately accelerating the drug discovery and development process.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046-2067. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Catalytic Systems for (5-Chloro-2-methoxypyridin-3-yl)methanol
Introduction: The Strategic Value of (5-Chloro-2-methoxypyridin-3-yl)methanol
(5-Chloro-2-methoxypyridin-3-yl)methanol is a highly valuable heterocyclic building block in modern medicinal chemistry and drug development. Its strategic importance stems from the trifecta of functional handles it presents: a primary alcohol, an aryl chloride, and a methoxy-substituted pyridine ring. Each site offers a distinct opportunity for chemical modification, allowing for the systematic exploration of chemical space in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[1] The primary alcohol is amenable to oxidation or etherification, the chloro group is an excellent substrate for cross-coupling reactions, and the pyridine core imparts specific physicochemical properties crucial for pharmacological activity.
This guide provides an in-depth comparison of various catalytic systems for three key transformations of this versatile intermediate: oxidation of the primary alcohol, Suzuki cross-coupling at the C5-position, and O-etherification of the hydroxymethyl group. The objective is to equip researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to select the optimal catalytic system for their specific synthetic goals.
Section 1: Selective Oxidation of the Hydroxymethyl Group
The selective oxidation of the primary alcohol on (5-Chloro-2-methoxypyridin-3-yl)methanol to its corresponding aldehyde, 5-chloro-2-methoxynicotinaldehyde, is a critical transformation. The resulting aldehyde is a precursor for imine formation, Wittig reactions, and reductive aminations. The primary challenge is to achieve high conversion without over-oxidation to the carboxylic acid. Here, we compare three common catalytic systems.
Causality Behind Experimental Choices:
-
Manganese Dioxide (MnO₂): This is a classic, mild oxidant specifically for allylic and benzylic alcohols.[2][3][4] Its heterogeneous nature simplifies workup, as the reagent can be removed by simple filtration. It is chosen for its high chemoselectivity, leaving other functional groups untouched.
-
TEMPO-based Catalysis: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a radical catalyst that, in conjunction with a stoichiometric co-oxidant, provides exceptional selectivity for the oxidation of primary alcohols to aldehydes.[5][6] The TEMPO/PhI(OAc)₂ system is particularly mild and avoids the use of harsh metal-based oxidants.[6]
-
Copper(I)/TEMPO/Air: This system represents a greener chemistry approach, using ambient air as the terminal oxidant.[7] The copper catalyst facilitates the aerobic oxidation cycle, making it highly efficient and atom-economical for large-scale synthesis.
Data Presentation: Comparison of Oxidation Systems
| Catalytic System | Key Reagents | Solvent | Temp. (°C) | Typical Time (h) | Typical Yield (%) | Key Advantages |
| System A: MnO₂ | Activated MnO₂ (excess) | Dichloromethane (DCM) | 25 | 12-24 | 85-95 | High chemoselectivity, simple filtration workup.[2][8] |
| System B: TEMPO | TEMPO (cat.), PhI(OAc)₂ | CH₃CN / H₂O | 0-25 | 1-3 | 87-95 | Mild conditions, high selectivity, metal-free.[5][6] |
| System C: Cu(I)/TEMPO | CuCl, Bipyridine, TEMPO | Acetonitrile | 25 | 8-16 | 80-90 | Uses air as oxidant, environmentally benign.[7] |
Mandatory Visualization: Oxidation Workflow
Caption: Generalized workflow for the oxidation of the starting material.
Experimental Protocol: System A - Oxidation with Activated MnO₂
-
To a stirred solution of (5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 g, 5.76 mmol) in dichloromethane (DCM, 50 mL), add activated manganese dioxide (5.0 g, 57.6 mmol, 10 equivalents).
-
Stir the resulting black suspension vigorously at room temperature (25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, dilute the mixture with additional DCM (50 mL).
-
Filter the suspension through a pad of Celite® to remove the manganese solids. Wash the Celite® pad thoroughly with DCM (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 5-chloro-2-methoxynicotinaldehyde as a solid.
Section 2: Suzuki Cross-Coupling at the C5-Position
The chloro-substituent on the pyridine ring is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds.[9][10][11] This reaction allows for the introduction of a wide range of aryl or vinyl groups, significantly increasing molecular diversity.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄ / Na₂CO₃: This is a classic, robust, and commercially available catalyst system suitable for a wide range of aryl halides.[12] The tetrakis(triphenylphosphine)palladium(0) is an air-stable precatalyst that forms the active Pd(0) species in solution. Sodium carbonate is an effective and inexpensive base.
-
PdCl₂(dppf) / K₃PO₄: The use of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a ligand often enhances catalytic activity, especially for less reactive aryl chlorides. Potassium phosphate is a stronger base that can accelerate the transmetalation step, which is often rate-limiting.[13]
-
Pd₂(dba)₃ / SPhos / K₃PO₄: This represents a modern, highly active catalyst system. SPhos is a sterically hindered biarylphosphine ligand (a Buchwald ligand) that promotes efficient oxidative addition and reductive elimination, enabling the coupling of challenging substrates at lower catalyst loadings and temperatures.[14]
Data Presentation: Comparison of Suzuki Coupling Systems
| Catalytic System | Key Reagents | Solvent | Temp. (°C) | Typical Time (h) | Typical Yield (%) | Key Advantages |
| System A: Classic | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O | 90-100 | 12-18 | 70-85 | Readily available, well-established.[12] |
| System B: Enhanced | PdCl₂(dppf), K₃PO₄ | 1,4-Dioxane | 80-90 | 4-12 | 80-95 | Good for less reactive chlorides, faster rates. |
| System C: High Activity | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene/H₂O | 80 | 1-4 | 90-99 | Very high activity, low catalyst loading, broad scope.[14] |
Mandatory Visualization: The Suzuki Catalytic Cycle
Caption: Key steps of the Palladium-catalyzed Suzuki coupling cycle.[10][15][16]
Experimental Protocol: System B - Suzuki Coupling with PdCl₂(dppf)
-
In an oven-dried Schlenk flask, combine (5-Chloro-2-methoxypyridin-3-yl)methanol (200 mg, 1.15 mmol), the desired arylboronic acid (1.38 mmol, 1.2 equivalents), and potassium phosphate (K₃PO₄, 733 mg, 3.45 mmol, 3.0 equivalents).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with DCM (PdCl₂(dppf)·CH₂Cl₂, 47 mg, 0.0575 mmol, 5 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir. Monitor progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through Celite®, washing the pad with ethyl acetate.
-
Wash the combined organic filtrate with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the coupled product.
Section 3: O-Etherification of the Hydroxymethyl Group
Converting the primary alcohol to an ether is a common strategy to modify solubility, metabolic stability, or to install a protecting group. This can be achieved through several catalytic or reagent-mediated systems.
Causality Behind Experimental Choices:
-
Williamson Ether Synthesis (NaH): This is the classic and most direct method for ether synthesis, involving deprotonation of the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by Sₙ2 reaction with an alkyl halide. It is powerful but can be limited by substrate sensitivity to strong bases.
-
TCT/DMSO System: This system, using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO), offers remarkable chemoselectivity for benzylic alcohols.[17][18][19] The reaction proceeds under neutral conditions via a carbocation intermediate, making it ideal for substrates with base-labile or other sensitive functional groups.[17][18]
-
Direct Benzylic C-H Etherification: A modern approach that bypasses the pre-functionalized alcohol entirely, coupling alkylarenes directly with alcohols. While not directly applicable to our starting material, it represents the cutting edge and involves base-promoted halogen transfer to generate a benzyl halide in situ.[20] For our substrate, the TCT/DMSO system provides a more direct and selective transformation of the existing alcohol.
Data Presentation: Comparison of O-Etherification Systems
| Catalytic System | Key Reagents | Alkylating Agent | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages |
| System A: Williamson | Sodium Hydride (NaH) | Alkyl Halide (e.g., CH₃I) | THF / DMF | 0-25 | 75-90 | Widely applicable, strong driving force. |
| System B: TCT/DMSO | TCT, DMSO (cat.) | Alcohol (e.g., Methanol) | Methanol | 25-65 | 85-95 | Highly chemoselective for benzylic alcohols, neutral conditions.[17][18][19] |
| System C: Acid-Catalyzed | Lewis or Brønsted Acid | Alcohol / Ether | Various | Varies | 60-80 | Can use simple reagents, but may lack selectivity. |
Mandatory Visualization: TCT/DMSO Etherification Workflow
Caption: Proposed workflow for the chemoselective TCT/DMSO catalyzed etherification.[17][18]
Experimental Protocol: System B - TCT/DMSO Catalyzed Methoxymethylation
This protocol is adapted from the procedure described by Li, et al. for the chemoselective etherification of benzyl alcohols.[18]
-
To a flask containing (5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 g, 5.76 mmol) and 2,4,6-trichloro-1,3,5-triazine (TCT, 1.27 g, 6.91 mmol, 1.2 equivalents), add anhydrous methanol (20 mL).
-
Stir the mixture at room temperature (25°C).
-
In a separate vial, prepare a solution of dimethyl sulfoxide (DMSO, 0.45 g, 5.76 mmol, 1.0 equivalent) in anhydrous methanol (5 mL).
-
Add the DMSO solution portionwise to the reaction mixture over 10-15 minutes.
-
Monitor the reaction by TLC. The reaction is typically rapid, often complete within 1-4 hours. For less reactive substrates, the mixture can be gently heated to reflux.[18]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the desired ether.
References
-
Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3491. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Common Organic Chemistry. Manganese Dioxide. Available from: [Link]
-
Organic Syntheses Procedure. TEMPO-Catalyzed (Diacetoxyiodo)benzene Oxidation of Alcohols. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Thomas, A. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
de Nooy, A. E. J., Besemer, A. C., & van Bekkum, H. (1996). On the use of stable organic nitroxyl radicals for the oxidation of primary and secondary alcohols. Synthesis, 1996(10), 1153-1174. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Available from: [Link]
-
Chem-Station International Edition. TEMPO Oxidation. (2014). Available from: [Link]
-
Varma, R. S., et al. (2006). Solvent free oxidation of alcohols with manganese dioxide. ResearchGate. Available from: [Link]
-
Varma, R. S., Saini, R. K., & Dahiya, R. (1997). Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves. Tetrahedron Letters, 38(45), 7823-7824. Available from: [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901-16910. Available from: [Link]
-
Organic Chemistry Portal. Manganese(IV) oxide. Available from: [Link]
-
Chemistry with Dr. R. (2020). MnO2 oxidation reaction|| solved questions. YouTube. Available from: [Link]
-
Shields, J. D., et al. (2021). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Journal of the American Chemical Society, 143(35), 14023-14029. Available from: [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Lee, J., & Lee, S. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-15. Available from: [Link]
-
MySkinRecipes. (3-Chloro-5-methoxypyridin-2-yl)methanol. Available from: [Link]
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- 17. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (5-Chloro-2-methoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of (5-Chloro-2-methoxypyridin-3-yl)methanol
Key Anticipated Hazards:
-
Acute Oral Toxicity: Based on analogous compounds like (5-Methoxypyridin-3-yl)methanol, this chemical is expected to be harmful if swallowed (H302)[1].
-
Skin and Eye Irritation: Halogenated organic compounds and pyridine derivatives are often irritating to the skin and eyes[2][3].
-
Aquatic Toxicity: Chlorinated pyridines can be toxic to aquatic life with long-lasting effects, making proper environmental containment crucial[4].
-
Combustibility: The compound is a solid and may be combustible.
Given these potential hazards, it is imperative to handle (5-Chloro-2-methoxypyridin-3-yl)methanol with appropriate personal protective equipment (PPE) and within a well-ventilated laboratory environment, preferably a chemical fume hood.
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | CAS Number | Key Hazards |
| (5-Methoxypyridin-3-yl)methanol | 937202-11-4 | Acute Toxicity 4 (Oral) - H302 (Harmful if swallowed)[1] |
| 2-Chloropyridine | 109-09-1 | Fatal in contact with skin or if inhaled, Causes skin irritation, Causes serious eye damage, Very toxic to aquatic life with long lasting effects[4] |
| 2-Methoxypyridine | 1628-89-3 | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation[5] |
| 3-Chloropyridine | 626-60-8 | Irritating and toxic in contact with skin, May cause irritation of the lungs and respiratory system[6] |
The "Why" Behind Disposal: Environmental Persistence and Regulatory Compliance
Chlorinated organic compounds, including halogenated pyridines, are of significant environmental concern. Many of these substances are resistant to natural degradation processes in soil and water[7]. Improper disposal, such as pouring them down the drain, can lead to persistent contamination of aquatic ecosystems.
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have stringent regulations for the disposal of hazardous waste, including many chlorinated organic compounds, which are often categorized under the "F-list" (wastes from non-specific sources) or "K-list" (wastes from specific sources)[8][9][10]. The primary goal of these regulations is to prevent harm to human health and the environment. The most common and effective disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste management company[5][11]. Incineration at high temperatures (often above 820°C) ensures the complete destruction of the organic molecule, converting it into less harmful inorganic compounds[5][12]. For wastes containing more than 1% halogenated organic substances, an incineration temperature of at least 1100°C is required to prevent the formation of persistent organic pollutants[13].
Step-by-Step Disposal Protocol for (5-Chloro-2-methoxypyridin-3-yl)methanol
This protocol outlines the necessary steps for the safe handling and disposal of (5-Chloro-2-methoxypyridin-3-yl)methanol, from initial laboratory use to final waste collection.
Immediate Waste Containment in the Laboratory
Objective: To safely collect and segregate waste at the point of generation.
Materials:
-
Designated hazardous waste container (HDPE or glass, see section 4)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., butyl rubber or PVA)[14]
Procedure:
-
Segregate Waste Streams: It is crucial to keep halogenated organic waste separate from non-halogenated waste[15][16][17]. This is because the disposal methods and costs for these two types of waste are different[18].
-
Container Selection: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste"[16]. The container should be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation[14][16].
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "(5-Chloro-2-methoxypyridin-3-yl)methanol," and the approximate concentration and quantity[14][16]. Also, include the date when the first waste is added[19].
-
Transferring Waste:
-
For solid waste (e.g., leftover compound), carefully transfer it into the designated waste container.
-
For contaminated labware (e.g., pipette tips, weighing boats), place them in a sealed, labeled bag within the fume hood before transferring to the solid waste container.
-
For solutions containing the compound, pour the liquid waste into the designated liquid halogenated waste container.
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents and strong acids[3][14]. The storage area should be well-ventilated.
Preparing for Disposal by a Licensed Contractor
Objective: To prepare the accumulated waste for safe transportation and disposal by a certified hazardous waste management company.
Procedure:
-
Container Integrity Check: Before scheduling a pickup, ensure the waste container is in good condition, with no cracks, leaks, or external contamination.
-
Finalize Labeling: Ensure the hazardous waste label is complete and accurate, including the full chemical names of all components in the waste container and their approximate percentages.
-
Request Pickup: Follow your institution's or company's established procedure for requesting a hazardous waste pickup. This typically involves submitting a chemical collection request form[14].
-
Documentation: Maintain a record of the waste generated, including the chemical composition, quantity, and date of disposal.
In-Depth Technical Considerations
Chemical Incompatibilities
To prevent dangerous reactions, do not mix (5-Chloro-2-methoxypyridin-3-yl)methanol waste with the following[10][14]:
-
Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates)
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid, nitric acid)
Waste Container Selection
The choice of waste container material is critical for safety.
-
High-Density Polyethylene (HDPE): Generally suitable for many organic wastes.
-
Glass: A good option for a wide range of chemicals, but with a higher risk of breakage.
-
Metal: Not recommended for halogenated solvents as they can corrode the metal over time[3].
Always consult a chemical compatibility chart to ensure the container material is resistant to all components of the waste mixture[20].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills (manageable by trained lab personnel):
-
Alert colleagues in the immediate area.
-
Don appropriate PPE , including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic compounds.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place the collected waste into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area thoroughly.
For Large Spills (requiring emergency response):
-
Evacuate the immediate area.
-
Alert others by activating the nearest fire alarm or following your institution's emergency communication plan.
-
Contact your institution's emergency response team or the local fire department.
-
Provide them with the specific details of the spilled chemical from the SDS or container label.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of (5-Chloro-2-methoxypyridin-3-yl)methanol.
Caption: Decision tree for the segregation and initial handling of chemical waste.
Caption: Workflow for responding to a chemical spill in the laboratory.
References
- Cayman Chemical. (2023, May 6).
- Carl Roth GmbH + Co. KG. (n.d.).
-
PubChem. (n.d.). (5-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
- Washington State University. (n.d.).
- Central Drug House (P) Ltd. (n.d.).
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- MedChemExpress. (2026, January 4).
- NOP - The Sustainable Organic Laboratory Course. (n.d.).
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- ResearchGate. (n.d.). (PDF)
- Braun Research Group. (n.d.).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Bucknell University. (n.d.).
- CP Lab Safety. (n.d.).
- ResearchG
- University of St Andrews. (n.d.).
- Zero Waste Europe. (n.d.).
- Jubilant Ingrevia. (n.d.).
- Environmental Protection Agency. (n.d.).
- Oregon State University. (n.d.). Hazardous Waste Disposal Procedures.
- Fisher Scientific. (n.d.).
- eCFR. (n.d.).
- Maharashtra Pollution Control Board. (n.d.).
- Jubilant Ingrevia Limited. (n.d.).
- New Jersey Department of Health. (n.d.). Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY.
- Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
- National Center for Biotechnology Information. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- ResearchGate. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Chloro-2-methoxypyridin-3-yl)methanol
This document provides essential safety protocols and operational guidance for the handling and disposal of (5-Chloro-2-methoxypyridin-3-yl)methanol (CAS No. 351410-46-3). As a research chemical with a specific hazard profile, a risk-based approach to safety is paramount. This guide is designed for drug development professionals, researchers, and scientists to establish a self-validating system of safety that protects personnel and ensures experimental integrity.
Hazard Analysis: Understanding the Risk Profile
(5-Chloro-2-methoxypyridin-3-yl)methanol is a combustible solid classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 4. This corresponds to the hazard statement H302: "Harmful if swallowed." The GHS pictogram associated with this classification is the exclamation mark (GHS07).
While oral toxicity is the primary documented hazard, a comprehensive safety plan must also address potential risks derived from its chemical structure and physical form. As a chlorinated pyridine derivative and a solid that can form dust, we must proactively mitigate risks of skin/eye irritation and respiratory tract irritation from airborne particulates.
| Hazard Classification | GHS Code | Pictogram | Description & Implied Risks |
| Acute Toxicity, Oral (Category 4) | H302 | GHS07 | Harmful if swallowed. Ingestion can lead to adverse health effects. This necessitates strict hygiene protocols to prevent accidental ingestion. |
| Combustible Solid (Storage Class 11) | N/A | N/A | The material is a combustible solid. While not highly flammable, it can burn. Sources of ignition should be controlled in the handling area. |
| Potential Respiratory Irritant | Not Classified | N/A | As a solid, fine dust may be generated during weighing or transfer. Inhalation of such particulates could lead to respiratory irritation. |
| Potential Skin/Eye Irritant | Not Classified | N/A | Contact with chlorinated organic compounds can cause skin or eye irritation. This risk must be managed through appropriate barrier protection. |
| Severe Water Hazard (WGK 3) | N/A | N/A | The substance is classified in Germany's water hazard system as severely hazardous to water (WGK 3). This classification demands stringent containment to prevent environmental release. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated to the specific handling task. The following protocol outlines the minimum required PPE, with escalations for higher-risk procedures.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent) safety glasses with integrated side shields are mandatory for all work with this compound.
-
Task-Specific Escalation: When handling quantities greater than a few grams, or when performing operations with a significant risk of splashing (e.g., dissolving the solid in a solvent), a full-face shield must be worn over safety glasses. This provides a secondary barrier protecting the entire face from splashes and airborne particles.
Hand Protection
-
Glove Selection: Due to the compound's chlorinated aromatic structure, standard nitrile gloves are suitable for incidental contact. Always inspect gloves for tears or punctures before use.[1]
-
Double Gloving: For weighing, transfers, and solution preparation, double gloving is required. This practice minimizes the risk of exposure during glove removal (doffing) and provides a backup barrier in case the outer glove is compromised.
-
Proper Removal: Utilize the proper glove removal technique to avoid skin contact with the outer surface of the contaminated glove.[1]
Body Protection
-
Standard Operations: A flame-resistant laboratory coat is required for all procedures. Cuffs should be snug around the wrist, and the coat must be fully buttoned.
-
Large Quantities or Splash Risk: For operations involving larger quantities or a heightened risk of spills, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
The need for respiratory protection is dictated by the potential for generating airborne dust.
-
Handling Stable Solid: Not required if the solid is handled carefully without generating dust.
-
Weighing, Scraping, or Transferring Powder: Mandatory. A NIOSH-approved N95 respirator is the minimum requirement to protect against inhalation of fine particulates.
-
Ventilation: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize ambient concentrations of any dust or vapors.[2]
Operational and Disposal Plans
A safe protocol is a complete workflow, from preparation to disposal.
Safe Handling Workflow
This step-by-step process ensures that safety checks are integrated at every stage of handling.
Caption: Standard workflow for handling (5-Chloro-2-methoxypyridin-3-yl)methanol.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate (if necessary): For large spills or if significant dust is generated outside of a fume hood, evacuate the immediate area.
-
Assess: Wearing appropriate PPE (including respiratory protection), assess the extent of the spill.
-
Contain: Cover the spill with an absorbent material suitable for chemical powders (e.g., vermiculite or sand). Do NOT use water, as this may spread the contamination due to the compound's high water hazard class.
-
Clean: Carefully sweep the absorbent mixture into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
Chemical waste must be handled with precision to ensure regulatory compliance and environmental protection.
-
Waste Segregation: All materials contaminated with (5-Chloro-2-methoxypyridin-3-yl)methanol, including disposable PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Do not mix with general laboratory trash.
-
Containerization: Use a dedicated, sealable, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the full chemical name, and the approximate quantity.[3]
-
Disposal: The sealed waste container must be disposed of through your institution's licensed hazardous waste disposal program.[1] Never dispose of this chemical down the drain or in regular trash.
Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Sealed Container) | Safety Glasses | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Transfer of Solid | Safety Glasses | Double Nitrile Gloves | Lab Coat | N95 Respirator (Mandatory) |
| Preparing a Solution | Face Shield over Safety Glasses | Double Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Small-Scale Reaction (<5g) | Safety Glasses | Double Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Cleaning a Small Spill | Face Shield over Safety Glasses | Double Nitrile Gloves | Lab Coat, Chem-Resistant Apron | N95 Respirator (Mandatory) |
References
-
Personal Protective Equipment (PPE), U.S. Department of Health & Human Services. [Link]
-
Hazardous Waste Disposal Procedures, University of Alabama at Birmingham. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
